Product packaging for Choline Fenofibrate(Cat. No.:CAS No. 856676-23-8)

Choline Fenofibrate

Cat. No.: B1668903
CAS No.: 856676-23-8
M. Wt: 421.9 g/mol
InChI Key: JWAZHODZSADEHB-UHFFFAOYSA-M
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Description

Choline Fenofibrate is a choline formulation of fenofibrate, a synthetic phenoxy-isobutyric acid derivate and prodrug with antihyperlipidemic activity.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2008 and is indicated for cardiovascular disease and has 4 investigational indications.
See also: Fenofibric Acid (has active moiety).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H28ClNO5 B1668903 Choline Fenofibrate CAS No. 856676-23-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate;2-hydroxyethyl(trimethyl)azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO4.C5H14NO/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11;1-6(2,3)4-5-7/h3-10H,1-2H3,(H,20,21);7H,4-5H2,1-3H3/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWAZHODZSADEHB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)[O-])OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl.C[N+](C)(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50234939
Record name Choline fenofibrate
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Molecular Weight

421.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856676-23-8
Record name Choline fenofibrate [USAN:INN]
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Record name Choline fenofibrate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-(4-Chlorobenzoyl)phenoxy)-2-methylpropanoate
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Record name CHOLINE FENOFIBRATE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Choline Fenofibrate: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Choline fenofibrate, a novel salt formulation of fenofibric acid, represents a significant advancement in the management of dyslipidemia. As a prodrug of fenofibric acid, it exerts its therapeutic effects by activating the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism. This technical guide provides an in-depth overview of the discovery, synthesis pathway, and mechanism of action of this compound. It includes a detailed summary of its clinical efficacy, experimental protocols from key studies, and visual representations of its synthesis and signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Discovery and Rationale for Development

Fenofibrate, a third-generation fibric acid derivative, has long been a cornerstone in treating dyslipidemia, particularly hypertriglyceridemia.[1] However, its high lipophilicity and poor aqueous solubility presented challenges in formulation, leading to issues with bioavailability and a notable food effect, requiring administration with meals to ensure optimal absorption.[1]

The development of this compound was driven by the need to overcome these limitations. By creating a choline salt of fenofibric acid, the active metabolite of fenofibrate, a more hydrophilic compound was achieved.[2][3] This enhanced hydrophilicity allows for improved dissolution and absorption across the gastrointestinal tract, mitigating the food effect and leading to more consistent bioavailability.[1][2] this compound is rapidly dissociated into fenofibric acid and choline upon administration.[2]

Synthesis Pathway

The synthesis of this compound is typically achieved through the reaction of fenofibric acid with a source of choline. Several methods have been described, with a common pathway involving the hydrolysis of fenofibrate to fenofibric acid, followed by a salt formation reaction with choline hydroxide.

A representative synthesis process involves two main stages:

  • Hydrolysis of Fenofibrate to Fenofibric Acid: Fenofibrate is hydrolyzed, often in the presence of a base such as sodium hydroxide, in a suitable solvent like ethanol. The reaction mixture is heated to drive the conversion to fenofibric acid.[4]

  • Salt Formation with Choline Hydroxide: The resulting fenofibric acid is then reacted with choline hydroxide in a solvent such as isopropanol.[5][6] The mixture is heated and then cooled to facilitate the crystallization of the this compound salt, which can then be isolated by filtration.[5]

Below is a diagram illustrating a common synthesis pathway for this compound.

G cluster_0 Stage 1: Hydrolysis cluster_1 Stage 2: Salt Formation Fenofibrate Fenofibrate NaOH_Ethanol NaOH / Ethanol Fenofibrate->NaOH_Ethanol Fenofibric_Acid Fenofibric Acid NaOH_Ethanol->Fenofibric_Acid Hydrolysis Fenofibric_Acid_2 Fenofibric Acid Choline_Hydroxide Choline Hydroxide / Isopropanol Fenofibric_Acid_2->Choline_Hydroxide Choline_Fenofibrate This compound Choline_Hydroxide->Choline_Fenofibrate Salt Formation

A simplified representation of the this compound synthesis pathway.

Mechanism of Action: PPARα Activation

This compound is a prodrug that is converted to its active form, fenofibric acid, in the body.[7] The primary mechanism of action of fenofibric acid is the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα).[7][8] PPARα is a nuclear receptor that plays a critical role in the regulation of lipid and lipoprotein metabolism, as well as inflammation.[7][9]

Upon binding to PPARα, fenofibric acid induces a conformational change in the receptor.[7] This activated receptor then forms a heterodimer with the retinoid X receptor (RXR). The PPARα-RXR heterodimer binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[10]

The key downstream effects of PPARα activation by fenofibric acid include:

  • Increased Lipolysis and Clearance of Triglyceride-Rich Lipoproteins: Activation of PPARα upregulates the expression of lipoprotein lipase (LPL), an enzyme that hydrolyzes triglycerides in very low-density lipoproteins (VLDL) and chylomicrons.[7] It also downregulates the expression of apolipoprotein C-III (ApoC-III), an inhibitor of LPL.[7] This dual action enhances the catabolism of triglyceride-rich particles, leading to a reduction in plasma triglyceride levels.

  • Increased HDL Cholesterol: PPARα activation increases the expression of apolipoprotein A-I (ApoA-I) and apolipoprotein A-II (ApoA-II), the major protein components of high-density lipoprotein (HDL).[7] This leads to increased production of HDL particles and contributes to reverse cholesterol transport.

  • Reduced VLDL Synthesis: By promoting the beta-oxidation of fatty acids in the liver, PPARα activation reduces the availability of fatty acids for triglyceride and VLDL synthesis.[7]

  • Anti-inflammatory Effects: PPARα activation has been shown to exert anti-inflammatory effects, which may contribute to its cardiovascular benefits.[7]

The signaling pathway for the mechanism of action of this compound is depicted below.

G cluster_0 Cellular Uptake and Conversion cluster_1 Nuclear Receptor Activation cluster_2 Gene Transcription Modulation cluster_3 Therapeutic Effects cluster_4 Clinical Outcomes Choline_Fenofibrate This compound Fenofibric_Acid Fenofibric Acid (Active Metabolite) Choline_Fenofibrate->Fenofibric_Acid Dissociation PPARa PPARα Fenofibric_Acid->PPARa Binds and Activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (DNA Response Element) PPARa_RXR->PPRE Binds to Target_Genes Target Genes PPRE->Target_Genes Modulates Transcription LPL ↑ Lipoprotein Lipase (LPL) Target_Genes->LPL ApoCIII ↓ Apolipoprotein C-III (ApoC-III) Target_Genes->ApoCIII ApoAI_AII ↑ ApoA-I & ApoA-II Target_Genes->ApoAI_AII Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation Target_Genes->Fatty_Acid_Oxidation TG ↓ Triglycerides LPL->TG ApoCIII->TG HDL ↑ HDL Cholesterol ApoAI_AII->HDL VLDL ↓ VLDL Fatty_Acid_Oxidation->VLDL

Mechanism of action of this compound via PPARα activation.

Clinical Efficacy and Safety

Clinical trials have demonstrated the efficacy and safety of this compound in the treatment of mixed dyslipidemia. A notable multicenter, open-label, randomized clinical trial compared the efficacy and safety of this compound (135 mg) with micronized fenofibrate (160 mg) in Indian patients with mixed dyslipidemia over a 12-week period.[2][11]

Quantitative Data Summary

The primary endpoint of the study was the percentage change in serum triglyceride levels. The results showed that both treatments significantly reduced triglyceride levels and increased HDL cholesterol levels from baseline.[2][11] The key findings are summarized in the table below.

ParameterThis compound (135 mg)Micronized Fenofibrate (160 mg)P-value (between groups)
Triglycerides (TG)
Mean % Reduction at 12 weeks34.24%38.13%0.471
High-Density Lipoprotein Cholesterol (HDL-C)
Mean % Increase at 12 weeks10%9%0.598

Data from Patel P, Barkate H. Indian J Endocrinol Metab. 2016 Jan-Feb;20(1):67-71.[2][11]

The study concluded that 135 mg of this compound is as safe and effective as 160 mg of micronized fenofibrate in this patient population.[2][11] Both treatments were well-tolerated.[2][11]

Experimental Protocol: Comparative Clinical Trial

The following provides a detailed methodology for the key comparative clinical trial.

  • Study Design: A multicenter, open-label, randomized, active-controlled, comparative, parallel-group study.[2][11]

  • Patient Population: 226 patients with mixed dyslipidemia (serum triglyceride levels between 150 and 500 mg/dL), aged 18-70 years, who were on a stable statin dose for at least 8 weeks.[2][11][12]

  • Randomization and Treatment: Patients were randomized to receive either this compound 135 mg delayed-release tablets (n=116) or micronized fenofibrate 160 mg tablets (n=110) once daily for 12 weeks.[2][11]

  • Primary Endpoint: The primary endpoint was the percentage change in serum triglyceride levels from baseline to the end of the 12-week treatment period.[2][11]

  • Secondary Endpoints: Secondary endpoints included the percentage change in HDL-C, total cholesterol, and VLDL-C from baseline.[2]

  • Safety Assessments: Safety was evaluated through the monitoring of adverse events, clinical laboratory tests, vital signs, and physical examinations throughout the study.[2]

  • Statistical Analysis: The statistical significance of the differences between the treatment groups was assessed, with a p-value of less than 0.05 considered statistically significant.[2][11]

The workflow for this clinical trial is illustrated in the diagram below.

G Patient_Screening Patient Screening (Mixed Dyslipidemia, on Statin) Enrollment Enrollment (N=226) Patient_Screening->Enrollment Randomization Randomization Enrollment->Randomization Group_A Group A (n=116) This compound 135 mg/day Randomization->Group_A Group_B Group B (n=110) Micronized Fenofibrate 160 mg/day Randomization->Group_B Treatment_Period 12-Week Treatment Period Group_A->Treatment_Period Group_B->Treatment_Period Endpoint_Analysis Endpoint Analysis (% Change in TG, HDL-C, etc.) Treatment_Period->Endpoint_Analysis Safety_Assessment Safety Assessment (Adverse Events, Labs) Treatment_Period->Safety_Assessment Conclusion Conclusion: Efficacy and Safety Equivalence Endpoint_Analysis->Conclusion Safety_Assessment->Conclusion

Workflow of the comparative clinical trial.

Conclusion

This compound represents a well-considered evolution in fibrate therapy, addressing the pharmacokinetic limitations of earlier fenofibrate formulations. Its discovery was guided by the principles of improving solubility and bioavailability, resulting in a more reliable and patient-friendly treatment option for dyslipidemia. The synthesis of this compound is a straightforward process of salt formation, and its mechanism of action is firmly established through the activation of PPARα, leading to beneficial effects on lipid metabolism. Clinical data confirms its efficacy and safety are comparable to traditional micronized fenofibrate. For researchers and professionals in drug development, this compound serves as a case study in successful drug reformulation and optimization.

References

A Deep Dive into the Bioavailability of Choline Fenofibrate Versus Fenofibric Acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

In the management of dyslipidemia, the evolution of fenofibrate formulations has been driven by the need to enhance bioavailability and reduce food-drug interactions. This technical guide provides a comprehensive comparison of the bioavailability of two key entities: choline fenofibrate and fenofibric acid. This compound, a choline salt of fenofibric acid, represents a significant advancement in formulation science, offering improved physicochemical properties over its predecessors. This guide will delve into the quantitative pharmacokinetic data, detailed experimental methodologies, and relevant physiological pathways to provide a clear understanding for researchers, scientists, and drug development professionals.

Core Concepts: From Prodrug to Active Moiety

Fenofibrate itself is a prodrug that is rapidly hydrolyzed in the body by esterases to its active metabolite, fenofibric acid.[1][2][3] It is fenofibric acid that exerts the therapeutic effects, primarily through the activation of peroxisome proliferator-activated receptor alpha (PPARα).[1][4][5] This activation leads to a cascade of effects, including increased lipolysis and elimination of triglyceride-rich particles from the plasma.[4][5]

The primary challenge with earlier fenofibrate formulations was its poor water solubility, leading to low and variable absorption that was highly dependent on co-administration with food.[6][7] To overcome this, various formulations were developed, including micronized and nanoparticle versions, which improved bioavailability by increasing the drug's surface area.[6][7][8] this compound was engineered to further enhance solubility and absorption.[2]

Below is a diagram illustrating the metabolic conversion of this compound and the subsequent mechanism of action of fenofibric acid.

cluster_absorption Gastrointestinal Tract cluster_action Hepatocyte cluster_outcome Systemic Effects This compound This compound Fenofibric Acid (Absorbed) Fenofibric Acid (Absorbed) This compound->Fenofibric Acid (Absorbed) Dissociation & Absorption PPARa PPARα Fenofibric Acid (Absorbed)->PPARa Activation LPL_synthesis Increased Lipoprotein Lipase Synthesis PPARa->LPL_synthesis ApoCIII_reduction Decreased Apo C-III Production PPARa->ApoCIII_reduction Fatty_acid_oxidation Increased Fatty Acid Oxidation PPARa->Fatty_acid_oxidation HDL_increase Increased HDL Production PPARa->HDL_increase Increased Apo A-I & A-II Synthesis TG_clearance Increased Triglyceride Clearance LPL_synthesis->TG_clearance ApoCIII_reduction->TG_clearance VLDL_reduction Reduced VLDL Production Fatty_acid_oxidation->VLDL_reduction

Metabolic and Signaling Pathway of this compound.

Comparative Bioavailability: Quantitative Data

Clinical studies have consistently demonstrated the superior bioavailability of this compound compared to older fenofibrate formulations and have established its bioequivalence to fenofibric acid at appropriate doses. A key advantage of this compound is that its absorption is not significantly affected by food, unlike earlier fenofibrate formulations.[6][7][8]

Human Bioavailability Studies

A pivotal study in rats demonstrated a stark difference in the absolute oral bioavailability between this compound and fenofibric acid, with this compound showing significantly higher absorption.[9]

Compound Absolute Oral Bioavailability (Rats)
This compound93.4%[9]
Fenofibric Acid40.0%[9]

In humans, studies have focused on comparing different formulations and the effect of food. For instance, a study comparing two 135 mg this compound formulations (a reference capsule and a new tablet) found them to be bioequivalent under both fed and fasted conditions.[10][11]

Parameter Fed State (Geometric Mean Ratio, 90% CI) Fasted State (Geometric Mean Ratio, 90% CI)
Cmax0.92 - 1.06[10][11]0.94 - 1.12[10][11]
AUC0-last0.95 - 1.01[10][11]0.94 - 1.00[10][11]
AUC0-∞0.95 - 1.01[10][11]0.94 - 1.00[10][11]

Data from a bioequivalence study of two 135 mg this compound formulations.[10][11]

Furthermore, a study established the bioequivalence of a 105 mg dose of fenofibric acid to a 145 mg dose of a nanoparticle fenofibrate formulation under both fed and fasted conditions.[3] This highlights the improved absorption characteristics of fenofibric acid formulations.

Condition Parameter 90% Confidence Interval Conclusion
FastedCmax, AUC0-t, AUC0-∞Within 80% to 125%[3]Bioequivalent[3]
FedCmax, AUC0-t, AUC0-∞Within 80% to 125%[3]Bioequivalent[3]

Bioequivalence of 105 mg fenofibric acid vs. 145 mg fenofibrate.[3]

Another important aspect is the absorption throughout the gastrointestinal tract. A study demonstrated that fenofibric acid is well-absorbed throughout the GI tract, with significantly greater bioavailability compared to fenofibrate in all regions, particularly the colon.[12]

GI Region Absolute Bioavailability (Fenofibric Acid) Absolute Bioavailability (Fenofibrate)
Stomach~81%[4][12]~69%[12]
Proximal Small Bowel~88%[4][12]~73%[12]
Distal Small Bowel~84%[4][12]~66%[12]
Colon~78%[4][12]~22%[12]

Experimental Protocols: A Closer Look

The assessment of bioavailability and bioequivalence relies on rigorous and well-defined experimental protocols. The following outlines a typical methodology for a single-dose, crossover bioequivalence study, as described in the reviewed literature.

Study Design

Most comparative bioavailability studies employ an open-label, randomized, single-dose, two-way crossover design.[3][10][11] This design allows for each subject to serve as their own control, minimizing inter-subject variability. Studies are often conducted under both fed and fasted conditions to assess the impact of food on drug absorption.[3][10][11] A washout period of at least 7 days is typically implemented between treatment periods to ensure complete elimination of the drug from the system.[3]

Subject Population

These studies are generally conducted in healthy adult volunteers.[3][10][11] The number of subjects can range from around 40 to over 50, depending on the statistical power required.[3][10]

Dosing and Administration

Subjects receive a single oral dose of the test and reference formulations in a randomized sequence. For fed studies, the drug is administered after a standardized meal, often high-fat, to assess the maximum potential for food-drug interaction.[3][10][11] For fasting studies, subjects typically fast overnight for at least 10 hours before dosing.[3]

Sample Collection and Analysis

Serial blood samples are collected at predetermined time points, often up to 72 hours post-dose.[3][10][11] Plasma is separated and stored frozen until analysis. The concentration of fenofibric acid in the plasma is determined using a validated analytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[9][10][11]

Pharmacokinetic Analysis

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental methods.[10][11] The key parameters for bioequivalence assessment are:

  • Cmax: Maximum plasma concentration.

  • AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

  • AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.

  • Tmax: Time to reach maximum plasma concentration.

Bioequivalence is concluded if the 90% confidence intervals for the geometric mean ratios of Cmax, AUC0-t, and AUC0-∞ of the test to reference product fall within the regulatory limits of 80% to 125%.[3][6]

The following diagram illustrates a typical experimental workflow for a bioequivalence study.

Screening Screening Randomization Randomization Screening->Randomization Period 1 Period 1 Randomization->Period 1 Group A: Test Group B: Reference Washout Washout Period 1->Washout Sample Collection Sample Collection Period 1->Sample Collection Period 2 Period 2 Washout->Period 2 Period 2->Sample Collection Crossover Group A: Reference Group B: Test LC-MS/MS Analysis LC-MS/MS Analysis Sample Collection->LC-MS/MS Analysis PK Analysis PK Analysis LC-MS/MS Analysis->PK Analysis Statistical Analysis Statistical Analysis PK Analysis->Statistical Analysis Conclusion Conclusion Statistical Analysis->Conclusion 90% CI for AUC & Cmax

Bioequivalence Study Experimental Workflow.

Conclusion

References

Choline Fenofibrate: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core solubility and stability characteristics of choline fenofibrate. The following sections detail quantitative solubility data, experimental protocols for solubility and stability determination, and key mechanistic and workflow diagrams to support research and development efforts.

Solubility Profile

This compound, the choline salt of fenofibric acid, was developed to improve upon the poor aqueous solubility of its predecessor, fenofibrate.[1][2] This modification results in a hydrophilic compound with significantly enhanced solubility and bioavailability.[1] Quantitative solubility data in various common solvents are summarized below.

Data Presentation: Solubility of this compound
SolventSolubilityMolar Concentration (mM)NotesSource(s)
Water (H₂O)106.6 mg/mL252.66-[3][4]
Water (H₂O)100 mg/mL237.02Requires sonication[5][6]
Water (H₂O)9 mg/mL21.33At 25°C[7][8]
Ethanol (EtOH)55.8 mg/mL132.25With gentle warming[3][4]
Ethanol (EtOH)33.33 mg/mL79.00Requires sonication[5]
Ethanol (EtOH)7 mg/mL16.59At 25°C[7]
Dimethyl Sulfoxide (DMSO)20 mg/mL47.40Requires sonication; hygroscopic DMSO can impact solubility[5]
Dimethyl Sulfoxide (DMSO)8.44 mg/mL19.98With gentle warming[3][4]
Dimethyl Sulfoxide (DMSO)5 mg/mL11.85At 25°C[7][8]
MethanolSlightly Soluble--[9]

Note: Variations in reported solubility values can arise from differences in experimental conditions (e.g., temperature, sonication) and material batches.

Stability Profile

The stability of a drug substance is a critical factor in ensuring its safety and efficacy throughout its shelf life. Stability studies for this compound and its active moiety, fenofibrate, have been conducted under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.

Data Presentation: Forced Degradation Studies Summary
Stress ConditionReagents & ConditionsObservationSource(s)
Acid Hydrolysis 1 N HCl at 60°C for 30 minsNo degradation observed for the this compound dosage form.[10]
1 M HCl at 70°C for 2 hoursFenofibrate showed 26% degradation.[11]
Base Hydrolysis 1 N NaOHFenofibrate is reported to be very unstable in basic conditions.[11][12]
0.1 M NaOH at 70°CMilder conditions used to study the degradation pattern of fenofibrate.[11]
Oxidative 3% H₂O₂ at ambient temperature for 30 minsFenofibrate showed approximately 15% degradation.[11]
Thermal 60°CNo degradation observed for the this compound dosage form.[10]
Solid formFenofibrate was found to be relatively stable under thermal stress.[11]
Photolytic Direct sunlight / UV lightThis compound should be protected from direct sunlight.
-Fenofibrate was found to be relatively stable under photolytic stress.[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of solubility and stability studies. This section outlines the protocols for key experiments.

Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is based on the World Health Organization (WHO) guidelines for determining the equilibrium solubility of an active pharmaceutical ingredient (API).

  • Preparation of Media: Prepare buffer solutions at a minimum of three pH values across the physiological range of 1.2 to 6.8 (e.g., pH 1.2 HCl buffer, pH 4.5 acetate buffer, and pH 6.8 phosphate buffer).[9] Maintain the temperature of the media at 37 ± 1 °C.[9]

  • Addition of API: Add an excess amount of this compound to a flask containing a known volume of the prepared buffer. The amount of API should be sufficient to ensure that undissolved solids remain at the end of the experiment.

  • Equilibration: Agitate the flasks at a constant temperature (37 ± 1 °C) for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. Preliminary tests are recommended to determine the time required to reach equilibrium.

  • Sample Separation: After equilibration, separate the undissolved solids from the solution. This can be achieved by centrifugation followed by filtration through a suitable, non-adsorptive filter (e.g., 0.45 µm PVDF).

  • Quantification: Analyze the concentration of the dissolved this compound in the clear filtrate using a validated, stability-indicating analytical method, such as RP-HPLC.

  • Data Analysis: Perform at least three replicate determinations at each pH condition. The lowest measured solubility across the pH range is used for Biopharmaceutics Classification System (BCS) classification.[9]

Stability-Indicating RP-HPLC Method

This protocol describes a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method used to separate this compound from its degradation products.

  • Chromatographic System:

    • Column: Inertsil ODS (150 x 4.6 mm, 5 µm particle size).[10]

    • Mobile Phase: A mixture of potassium dihydrogen phosphate buffer (pH 2.5) and acetonitrile in a ratio of 32:68 (v/v).[10]

    • Flow Rate: 1.5 mL/minute.[10]

    • Detection: UV-visible detector at 300 nm.[10]

    • Temperature: Ambient.[10]

  • Preparation of Solutions:

    • Standard Solution: Prepare a stock solution of this compound working standard in a suitable diluent (e.g., a mixture of the mobile phase components). Prepare working standards of desired concentrations (e.g., 18-42 µg/mL) by further dilution.[10]

    • Sample Solution: For drug product analysis, dissolve the formulation in the diluent to achieve a concentration within the linear range of the method. Filter the solution through a 0.45 µm membrane filter.[10]

  • Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph. Record the peak areas.

  • System Suitability: Before analysis, verify the system's suitability by injecting a standard solution and checking parameters such as theoretical plates, tailing factor, and reproducibility (%RSD of replicate injections).

  • Quantification: Calculate the amount of this compound and any degradation products in the sample by comparing their peak areas to those of the standard.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are performed to demonstrate the specificity of the stability-indicating method and to identify potential degradation pathways.[3]

  • General Preparation: Prepare solutions or suspensions of this compound in a suitable solvent. For solid-state studies, use the API powder. Expose the samples to the stress conditions outlined below, alongside a control sample protected from stress.

  • Acid Hydrolysis: Reflux the sample solution with 1 N HCl at 60°C for 30 minutes.[10] After the specified time, cool the solution and neutralize it with 1 N NaOH.

  • Base Hydrolysis: Reflux the sample solution with 0.1 N or 1 N NaOH. Milder conditions (e.g., lower concentration, shorter time) may be necessary due to the lability of fibrates in alkaline conditions.[11] Cool and neutralize with HCl.

  • Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide (H₂O₂) at room temperature for a specified period (e.g., 30 minutes to 2 hours).[11]

  • Thermal Degradation: Expose the solid drug substance or product to dry heat (e.g., 60°C) in a thermostatically controlled oven.[10]

  • Photolytic Degradation: Expose the sample (solid and/or solution) to a light source according to ICH Q1B guidelines. This typically involves an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A dark control sample should be stored under the same conditions to separate light-induced changes from thermal effects.

  • Analysis: Analyze the stressed samples using the validated stability-indicating RP-HPLC method. Evaluate the chromatograms for new peaks (degradants) and a decrease in the main peak area.

Mandatory Visualizations

Signaling Pathway

This compound is a prodrug that is rapidly converted to its active metabolite, fenofibric acid. Fenofibric acid is an agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a key role in regulating lipid metabolism.[8]

PPARa_Signaling_Pathway cluster_EC Extracellular Space cluster_CP Cytoplasm cluster_N Nucleus Fenofibric_Acid Fenofibric Acid (Ligand) FABP Fatty Acid Binding Protein PPARa PPARα FABP->PPARa Transports Complex PPARα-RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Activates Metabolic_Effects Increased Lipolysis Fatty Acid Oxidation Decreased Triglycerides Target_Genes->Metabolic_Effects Leads to

PPARα Signaling Pathway Activation by Fenofibric Acid.
Experimental Workflow

The development and validation of a stability-indicating assay is a systematic process designed to ensure the method is suitable for its intended purpose.

Stability_Assay_Workflow Info 1. Information Gathering (API Solubility, pKa, Structure) Scouting 2. Initial HPLC Screening (Column, Mobile Phase, Gradient) Info->Scouting Forced_Deg 3. Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) Scouting->Forced_Deg Optimization 4. Method Optimization (Separate all degradants) Forced_Deg->Optimization Analyze Stressed Samples Validation 5. Method Validation (ICH) (Specificity, Linearity, Accuracy, Precision, Robustness) Optimization->Validation Routine 6. Application (Routine Stability Testing) Validation->Routine End End: Validated Method Routine->End

Workflow for Stability-Indicating HPLC Method Development.

References

A Deep Dive into the Preclinical In Vitro Profile of Choline Fenofibrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical in vitro studies conducted on choline fenofibrate and its active metabolite, fenofibric acid. This compound is a peroxisome proliferator-activated receptor alpha (PPARα) agonist developed to improve lipid profiles and reduce cardiovascular risk. This document summarizes key quantitative data, details experimental methodologies for pivotal in vitro assays, and visualizes the core signaling pathways and workflows.

Core Mechanism of Action: PPARα Activation

This compound is a prodrug that is rapidly converted to its active form, fenofibric acid, in the body. Fenofibric acid exerts its therapeutic effects primarily by activating PPARα, a nuclear receptor that plays a central role in the regulation of lipid metabolism and inflammation.[1] Activation of PPARα leads to a cascade of downstream effects that collectively contribute to an improved lipid profile and anti-inflammatory actions.

Data Presentation: Quantitative In Vitro Effects of Fenofibric Acid

The following tables summarize the key quantitative findings from preclinical in vitro studies on fenofibric acid.

Table 1: Anti-Inflammatory Effects of Fenofibric Acid

TargetAssay SystemConcentrationObserved EffectReference
Cyclooxygenase-2 (COX-2)Human recombinant COX-2 enzyme assayIC50: 48 nMInhibition of COX-2 activity[2]
Vascular Cell Adhesion Molecule-1 (VCAM-1)TNF-α-stimulated Human Aortic Endothelial Cells (HAECs)25-200 µMInhibition of TNF-α-induced VCAM-1 expression[3]
Intercellular Adhesion Molecule-1 (ICAM-1)TNF-α-stimulated Human Aortic Endothelial Cells (HAECs)25-200 µMInhibition of TNF-α-induced ICAM-1 expression[3]

Table 2: Effects of Fenofibric Acid on Lipid Metabolism-Related Gene Expression

Target GeneCell LineConcentrationChange in mRNA LevelsReference
Apolipoprotein C-III (ApoC-III)Primary human hepatocytesDose-dependentUp to 90% decrease[2][4]
Apolipoprotein A-IV (ApoA-IV)HepG2 cellsDose-dependentStrong increase[5]
Cytochrome P450 3A4 (CYP3A4)Primary human hepatocytesNot specified2- to 5-fold increase[6]
Cytochrome P450 2C8 (CYP2C8)Primary human hepatocytesNot specified2- to 6-fold increase[6]
UDP-glucuronyltransferase 1A1 (UGT1A1)Primary human hepatocytesNot specified2- to 3-fold increase[6]

Table 3: Effects of Fenofibric Acid on Endothelial Function

ParameterCell Line/SystemConcentration(s)Observed EffectReference
Endothelial Nitric Oxide Synthase (eNOS) Protein ExpressionHuman Umbilical Vein Endothelial Cells (HUVECs)Not specifiedIncreased expression[7]
Nitric Oxide (NO) ProductionCardiac Microvascular Endothelial Cells (CMECs)50µM74.7% increase after 1 hour
Monocyte AdhesionTNF-α-stimulated Human Aortic Endothelial Cells (HAECs)Not specified31% inhibition[3]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows associated with the in vitro evaluation of this compound.

PPARa_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus cluster_downstream Downstream Effects Choline_Fenofibrate This compound Fenofibric_Acid Fenofibric Acid (Active Metabolite) Choline_Fenofibrate->Fenofibric_Acid Conversion PPARa PPARα Fenofibric_Acid->PPARa Binds & Activates PPARa_RXR_Complex PPARα-RXR Heterodimer PPARa->PPARa_RXR_Complex RXR RXR RXR->PPARa_RXR_Complex PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR_Complex->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Regulates LPL_synthesis ↑ Lipoprotein Lipase (LPL) Synthesis Gene_Transcription->LPL_synthesis ApoCIII_production ↓ Apolipoprotein C-III (ApoC-III) Production Gene_Transcription->ApoCIII_production Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation Gene_Transcription->Fatty_Acid_Oxidation HDL_Formation ↑ HDL Formation (via ApoA-I/A-II) Gene_Transcription->HDL_Formation Inflammatory_Response ↓ Inflammatory Response Gene_Transcription->Inflammatory_Response

This compound's PPARα Signaling Pathway.

Cholesterol_Efflux_Assay cluster_workflow Cholesterol Efflux Assay Workflow Cell_Culture 1. Culture Macrophages (e.g., J774.1 or THP-1) Labeling 2. Label Cells with Fluorescent Cholesterol Cell_Culture->Labeling Equilibration 3. Equilibrate Cells with Fenofibric Acid Labeling->Equilibration Efflux 4. Induce Efflux with Cholesterol Acceptor (e.g., ApoA-I) Equilibration->Efflux Measurement 5. Measure Fluorescence in Supernatant and Cell Lysate Efflux->Measurement Calculation 6. Calculate % Cholesterol Efflux Measurement->Calculation

Workflow for an In Vitro Cholesterol Efflux Assay.

LPL_Activity_Assay cluster_workflow Lipoprotein Lipase (LPL) Activity Assay Workflow Sample_Prep 1. Prepare LPL Source (e.g., post-heparin plasma or cell lysate) Reaction_Setup 2. Add LPL source and Fenofibric Acid to assay plate Sample_Prep->Reaction_Setup Substrate_Addition 3. Add Fluorescently-Quenched Triglyceride Substrate Reaction_Setup->Substrate_Addition Incubation 4. Incubate at 37°C Substrate_Addition->Incubation Measurement 5. Measure Fluorescence Increase (kinetic or endpoint) Incubation->Measurement Calculation 6. Calculate LPL Activity Measurement->Calculation

References

Choline Fenofibrate in In Vivo Animal Models of Dyslipidemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Choline fenofibrate, a choline salt of fenofibric acid, is a third-generation fibric acid derivative developed to improve the bioavailability of fenofibric acid, the active metabolite.[1] Like other fibrates, its primary mechanism of action is the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid and lipoprotein metabolism.[2][3] Activation of PPARα leads to a cascade of downstream effects, ultimately resulting in reduced plasma triglycerides and, in some cases, modulation of LDL and HDL cholesterol levels.[4] This technical guide provides an in-depth overview of the use of this compound and its active form, fenofibric acid, in preclinical in vivo animal models of dyslipidemia. Due to a scarcity of published studies specifically utilizing the this compound formulation in dyslipidemia models, this guide will also draw upon data from studies of fenofibrate to provide a comprehensive understanding of its effects.

Mechanism of Action: PPARα Activation

This compound rapidly dissociates into choline and fenofibric acid in the gastrointestinal tract.[5] Fenofibric acid is the active moiety that binds to and activates PPARα.[2] PPARα is predominantly expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle.[6] Upon activation by a ligand like fenofibric acid, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[3]

The key outcomes of PPARα activation by fenofibric acid in the context of dyslipidemia include:

  • Increased Lipoprotein Lipase (LPL) Synthesis: PPARα activation upregulates the expression of the LPL gene, leading to increased synthesis and activity of LPL. LPL is a crucial enzyme that hydrolyzes triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons, facilitating their clearance from the circulation.[4]

  • Decreased Apolipoprotein C-III (ApoC-III) Production: Fenofibric acid suppresses the production of ApoC-III, an inhibitor of LPL. This reduction in ApoC-III further enhances LPL activity and triglyceride clearance.[4]

  • Increased Fatty Acid Oxidation: PPARα activation stimulates the uptake of fatty acids into hepatocytes and their subsequent β-oxidation. This reduces the availability of fatty acids for the synthesis of new triglycerides and VLDL particles in the liver.[4]

  • Modulation of HDL Cholesterol: Fenofibric acid increases the production of apolipoproteins A-I (ApoA-I) and A-II (ApoA-II), the primary protein components of HDL, which can lead to increased HDL cholesterol levels.[2]

Signaling Pathway Diagram

This compound Signaling Pathway cluster_0 Gastrointestinal Tract cluster_1 Hepatocyte cluster_2 Gene Transcription Modulation cluster_3 Systemic Effects on Lipid Profile This compound This compound Fenofibric Acid (Active) Fenofibric Acid (Active) This compound->Fenofibric Acid (Active) Dissociation PPARa PPARα Fenofibric Acid (Active)->PPARa Activation RXR RXR PPARa->RXR Heterodimerization PPRE PPRE RXR->PPRE Binding LPL_gene ↑ LPL Gene PPRE->LPL_gene ApoCIII_gene ↓ ApoC-III Gene PPRE->ApoCIII_gene FattyAcidOx_gene ↑ Fatty Acid Oxidation Genes PPRE->FattyAcidOx_gene ApoAI_AII_gene ↑ ApoA-I & ApoA-II Genes PPRE->ApoAI_AII_gene TG ↓ Plasma Triglycerides LPL_gene->TG ApoCIII_gene->TG VLDL ↓ VLDL FattyAcidOx_gene->VLDL HDL ↑ HDL Cholesterol ApoAI_AII_gene->HDL VLDL->TG

Mechanism of action of this compound.

Experimental Protocols in Animal Models

A variety of animal models are utilized to induce dyslipidemia and evaluate the efficacy of lipid-lowering agents like this compound. The choice of model often depends on the specific aspect of dyslipidemia being investigated.

Common Animal Models and Induction of Dyslipidemia
  • Rats and Mice:

    • High-Fat Diet (HFD)-Induced Dyslipidemia: Wistar or Sprague-Dawley rats, and C57BL/6 mice are commonly fed a diet rich in fat (e.g., 45-60% kcal from fat), often supplemented with cholesterol and cholic acid, for a period of several weeks to induce hypercholesterolemia and hypertriglyceridemia.[7]

    • Triton WR-1339-Induced Hyperlipidemia: This is an acute model where the non-ionic surfactant Triton WR-1339 is administered intraperitoneally. It inhibits lipoprotein lipase, leading to a rapid and significant increase in plasma triglyceride and cholesterol levels.[7]

    • Genetically Modified Models: Apolipoprotein E-deficient (ApoE-/-) and LDL receptor-deficient (LDLR-/-) mice are widely used models of atherosclerosis and hypercholesterolemia that more closely mimic human familial hypercholesterolemia.[8]

  • Hamsters: The Syrian golden hamster is a well-regarded model for studying cholesterol and lipoprotein metabolism due to its similarity to humans. A high-fat, high-cholesterol diet is effective in inducing a human-like hyperlipidemia.

  • Rabbits: The New Zealand white rabbit is highly sensitive to dietary cholesterol and rapidly develops hypercholesterolemia and atherosclerosis when fed a cholesterol-enriched diet.

  • Dogs: While not as common for induced dyslipidemia studies, certain breeds can have spontaneous hypertriglyceridemia. A study using a micronized, nanocrystal fenofibrate formulation was conducted in dogs with naturally occurring hyperlipidemia.[9]

General Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating a therapeutic agent in an animal model of dyslipidemia.

Experimental Workflow cluster_acclimatization Phase 1: Acclimatization cluster_induction Phase 2: Dyslipidemia Induction cluster_treatment Phase 3: Treatment cluster_analysis Phase 4: Analysis Acclimatization Animal Acclimatization (e.g., 1 week) Induction Induction of Dyslipidemia (e.g., High-Fat Diet for 4-8 weeks) Acclimatization->Induction Baseline Baseline Blood Sampling (Lipid Profile Measurement) Induction->Baseline Grouping Randomization into Groups (Control, Vehicle, Treatment) Baseline->Grouping Treatment Daily Administration of This compound or Vehicle (e.g., 4-12 weeks) Grouping->Treatment Monitoring Regular Monitoring (Body Weight, Food Intake) Treatment->Monitoring FinalSampling Final Blood Sampling (Lipid Profile, Biomarkers) Monitoring->FinalSampling TissueHarvest Tissue Harvesting (Liver, Adipose, Aorta) FinalSampling->TissueHarvest Analysis Biochemical & Histopathological Analysis TissueHarvest->Analysis

A generalized experimental workflow.

Quantitative Data from In Vivo Studies

The following tables summarize the quantitative effects of this compound and fenofibrate on lipid parameters in various animal models.

Table 1: Effects of this compound in Dogs (Toxicology Study)
Species/ModelTreatment and DoseDurationTotal CholesterolTriglyceridesReference
DogThis compound (100 mg/kg/day)3 months[10]

Note: This study was a toxicology assessment, and the lipid-lowering effects were noted as pharmacological effects of fenofibric acid.

Table 2: Effects of Fenofibrate in Rodent Models of Dyslipidemia
Species/ModelTreatment and DoseDurationTotal CholesterolTriglyceridesHDL-CLDL-CReference
Rat (Normal, age-related hypercholesterolemia)Fenofibrate (300 mg/kg/day)5 weeks↓ 35.2%No significant change--[11]
Rat (Wistar, fenofibrate treatment)Fenofibrate (100 mg/kg/day)9 days-
Diabetic Hyperlipidemic RatsFenofibrate (120 mg/kg)7 days[3]
Table 3: Effects of Fenofibrate in a Canine Model of Hyperlipidemia
Species/ModelTreatment and DoseDurationTotal CholesterolTriglyceridesReference
Dog (with hypertriglyceridemia)Fenofibrate (median dose 6.4 mg/kg/day)Until TG normalization (3-9 weeks)↓ (in 9 out of 10 dogs)↓ 81% (median)[9]

Discussion and Conclusion

The available preclinical data, primarily from studies using fenofibrate, demonstrate that the active metabolite of this compound, fenofibric acid, is effective in modulating lipid profiles in various animal models of dyslipidemia. The primary and most consistent effect observed is a significant reduction in plasma triglycerides, which is a direct consequence of PPARα activation leading to enhanced LPL-mediated lipolysis and reduced hepatic VLDL production.

The effects on total cholesterol, LDL-C, and HDL-C are more variable and appear to be dependent on the specific animal model and the nature of the induced dyslipidemia. For instance, in a study on rats with age-related hypercholesterolemia, fenofibrate significantly lowered total cholesterol but had no effect on triglycerides.[11] Conversely, in dogs with hypertriglyceridemia, the most profound effect was on triglycerides.[9]

While specific studies on this compound in animal models of dyslipidemia are limited, the wealth of data on fenofibrate provides a strong foundation for its preclinical evaluation. The improved bioavailability of this compound suggests that it may achieve therapeutic concentrations of fenofibric acid more efficiently.[1] Future research should focus on head-to-head comparisons of this compound with other fenofibrate formulations in established animal models of dyslipidemia to delineate any potential pharmacodynamic advantages.

For researchers and drug development professionals, the selection of an appropriate animal model is critical. Rodent models, particularly genetically modified ones, offer valuable insights into the mechanisms of action and are suitable for high-throughput screening. Larger animal models, such as rabbits and hamsters, may provide more translatable data regarding atherosclerotic plaque development and regression. The data presented in this guide can serve as a reference for designing future preclinical studies to further elucidate the therapeutic potential of this compound in the management of dyslipidemia.

References

Choline Fenofibrate's Impact on Gene Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular effects of choline fenofibrate, focusing on its influence on gene expression. This compound, a prodrug of fenofibric acid, is a lipid-lowering agent that primarily modulates lipid metabolism and inflammation through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα). This document details the core signaling pathways, summarizes quantitative gene expression data from various studies, and outlines the experimental protocols used to generate this data.

Core Mechanism of Action: The PPARα Signaling Pathway

This compound is rapidly converted to its active metabolite, fenofibric acid, in the body.[1] Fenofibric acid acts as a potent agonist for PPARα, a nuclear receptor that plays a central role in the regulation of genes involved in lipid and lipoprotein metabolism, as well as inflammation.[1][2][3]

Upon binding by fenofibric acid, PPARα undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR).[3][4] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[3][4] This binding event initiates the transcription of a suite of genes that collectively contribute to the therapeutic effects of the drug.

PPARa_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Fenofibric Acid Fenofibric Acid This compound->Fenofibric Acid Conversion PPARα PPARα Fenofibric Acid->PPARα Activation PPARα-RXR Complex PPARα-RXR Complex PPARα->PPARα-RXR Complex RXR RXR RXR->PPARα-RXR Complex PPRE PPRE PPARα-RXR Complex->PPRE Binding Target Genes Target Genes PPRE->Target Genes Transcription mRNA mRNA Target Genes->mRNA Protein Synthesis Protein Synthesis mRNA->Protein Synthesis Metabolic & Anti-inflammatory Effects Metabolic & Anti-inflammatory Effects Protein Synthesis->Metabolic & Anti-inflammatory Effects

Quantitative Effects on Gene Expression

The activation of PPARα by fenofibric acid leads to significant changes in the expression of numerous genes. These changes are summarized in the tables below, categorized by their primary metabolic function.

Table 1: Genes Involved in Lipid Metabolism
GeneOrganism/Cell LineFold Change/EffectReference
Lipoprotein Lipase (LPL) Hamster (in vivo)Stimulation of mRNA[5][6]
HumanStimulation[7]
Apolipoprotein C-III (APOC3) Hamster (in vivo)Strong suppression of mRNA[5][6]
HumanInhibition[7]
Apolipoprotein A-I (APOA1) HumanUpregulation/Overexpression[1][7]
Rat (liver)Dose-dependent decrease in mRNA[8]
Apolipoprotein A-II (APOA2) Human (HepG2 cells)2.5-fold increase in mRNA[9]
Human (primary hepatocytes)4.5-fold increase in mRNA[9]
Rat (liver)Dose-dependent decrease in mRNA[8]
Apolipoprotein A-IV (APOA4) Human (HepG2 cells)Strong dose-dependent increase in mRNA[10]
Rat (liver)Dose-dependent decrease in mRNA[8]
Apolipoprotein A-V (APOA5) HumanStimulation[7]
Acyl-CoA Oxidase (ACO) Hamster (in vivo)Stimulation of mRNA[5][6]
Fatty Acid Synthase (FAS) Hamster (in vivo)Strong suppression of mRNA[5][6]
Acetyl-CoA Carboxylase (ACC) Hamster (in vivo)Strong suppression of mRNA[5][6]
HMG-CoA Synthase Hamster (in vivo)Decreased mRNA[5][6]
HMG-CoA Reductase Hamster (in vivo)Decreased mRNA[5][6]
SREBP-2 Hamster (in vivo)2-fold suppression[5]
Apolipoprotein B (APOB) HumanDownregulation[7]
Cholesteryl Ester Transfer Protein (CETP) HumanDownregulation[7]
Table 2: Genes Involved in Inflammation and Other Pathways
GeneOrganism/Cell LineFold Change/EffectReference
Tumor Necrosis Factor α (TNF-α) Mouse (LPS-induced)Inhibition of production[11]
Interleukin-1β (IL-1β) Mouse (LPS-induced)Inhibition of production[11]
Interleukin-6 (IL-6) Mouse (LPS-induced)Inhibition of production[11]
Cytosolic Aspartate Aminotransferase (cAspAT) Human (HepG2 cells)40% increase in activity and mRNA[2]
Mouse (C57BL/6)Decreased mRNA[2]
Cytosolic Alanine Aminotransferase (cAlaAT) Human (HepG2 cells)100% increase in activity and mRNA[2]
Mouse (C57BL/6)Decreased mRNA[2]

Experimental Protocols

The following sections provide an overview of the methodologies commonly employed in studies investigating the effects of this compound on gene expression.

Cell Culture and Treatment
  • Cell Lines: Human hepatoblastoma (HepG2) and human colorectal adenocarcinoma (Caco-2) cells are frequently used models for liver and intestinal cell function, respectively.[2][10]

  • Culture Conditions: Cells are typically maintained in appropriate culture media (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are treated with varying concentrations of fenofibric acid for specified durations. For example, in one study, HepG2 cells were treated with fenofibric acid for 24 hours.[10]

Animal Studies
  • Models: Common animal models include C57BL/6 mice, PPARα knock-out mice, and hamsters.[2][5][12]

  • Administration: Fenofibrate is typically administered orally, often mixed with the diet (e.g., 0.05% w/w in a high-fat diet for 14 weeks) or by gavage.[12]

  • Tissue Collection: At the end of the treatment period, animals are euthanized, and tissues of interest (e.g., liver, intestine) are collected for analysis.

Gene Expression Analysis

A common workflow for analyzing changes in gene expression is depicted below.

Gene_Expression_Workflow cluster_sample_prep Sample Preparation cluster_analysis Gene Expression Analysis Cell/Tissue Sample Cell/Tissue Sample RNA Extraction RNA Extraction Cell/Tissue Sample->RNA Extraction RNA Quantification & Quality Check RNA Quantification & Quality Check RNA Extraction->RNA Quantification & Quality Check Reverse Transcription (cDNA synthesis) Reverse Transcription (cDNA synthesis) RNA Quantification & Quality Check->Reverse Transcription (cDNA synthesis) Real-Time PCR (qPCR) Real-Time PCR (qPCR) Reverse Transcription (cDNA synthesis)->Real-Time PCR (qPCR) Microarray Analysis Microarray Analysis Reverse Transcription (cDNA synthesis)->Microarray Analysis Data Analysis Data Analysis Real-Time PCR (qPCR)->Data Analysis Microarray Analysis->Data Analysis

  • RNA Extraction: Total RNA is isolated from cultured cells or homogenized tissues using commercially available kits (e.g., TRIzol reagent) following the manufacturer's instructions.

  • Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme.

  • Real-Time Quantitative PCR (RT-qPCR): This technique is used to quantify the expression levels of specific genes. The cDNA is used as a template in a PCR reaction with gene-specific primers. The amplification of the target gene is monitored in real-time using a fluorescent dye. Relative gene expression is often calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.

  • Microarray Analysis: This high-throughput method allows for the simultaneous measurement of the expression levels of thousands of genes. Labeled cDNA is hybridized to a microarray chip containing probes for a large number of genes. The intensity of the signal for each probe is proportional to the expression level of the corresponding gene.

  • Nuclear Run-on Assays: This method is used to measure the rate of transcription of specific genes. Intact nuclei are isolated and incubated with labeled nucleotides, which are incorporated into newly transcribed RNA. The labeled RNA is then hybridized to gene-specific probes to quantify the rate of transcription.[2]

Conclusion

This compound, through its active metabolite fenofibric acid, exerts a profound effect on the transcriptome, primarily by activating the nuclear receptor PPARα. This activation leads to a coordinated regulation of genes involved in lipid metabolism and inflammation, ultimately resulting in its therapeutic lipid-lowering and anti-inflammatory effects. The data and methodologies presented in this guide provide a comprehensive overview for researchers and professionals in the field of drug development and metabolic disease. Further research continues to elucidate the full spectrum of genes and pathways modulated by this important therapeutic agent.

References

Choline Fenofibrate in Non-Alcoholic Fatty Liver Disease (NAFLD) Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of choline fenofibrate as a therapeutic candidate for Non-Alcoholic Fatty Liver Disease (NAFLD). It details the mechanism of action, summarizes key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and visualizes the core signaling pathways.

Introduction to NAFLD and this compound

Non-alcoholic fatty liver disease (NAFLD) is the most prevalent chronic liver condition globally, characterized by the accumulation of excess fat in the liver (hepatic steatosis) in individuals without significant alcohol consumption.[1][2][3] The disease spectrum ranges from simple steatosis to non-alcoholic steatohepatitis (NASH), which involves inflammation and liver cell damage, and can progress to fibrosis, cirrhosis, and hepatocellular carcinoma.[2][4] The pathogenesis of NAFLD is complex, involving insulin resistance, altered lipid metabolism, oxidative stress, and inflammation.[1][5][6]

This compound is a salt of fenofibric acid and choline.[7][8] In the gastrointestinal tract, it rapidly dissociates into free fenofibric acid, the active metabolite, which is then absorbed.[8][9] Fenofibric acid is a potent agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that is highly expressed in the liver and plays a critical role in regulating lipid and glucose metabolism.[7][10][11][12] Its role in modulating these pathways makes it a subject of intensive research for NAFLD treatment.

Mechanism of Action: PPARα Activation

The primary mechanism of this compound is the activation of PPARα.[10][11] As a prodrug, it is converted to fenofibric acid, which then acts as a ligand for PPARα.[10][13] This activation leads to a cascade of downstream effects beneficial for mitigating NAFLD pathology.

Key Molecular Effects:

  • Increased Fatty Acid Oxidation: PPARα activation upregulates the expression of genes involved in mitochondrial and peroxisomal fatty acid β-oxidation.[11][12][13][14] This enhances the catabolism of fatty acids in the liver, reducing the substrate available for triglyceride synthesis and storage.[11]

  • Regulation of Lipoprotein Metabolism: It increases the synthesis of lipoprotein lipase (LPL), which hydrolyzes triglycerides in lipoproteins, and decreases the production of apolipoprotein C-III (ApoC-III), an inhibitor of LPL.[10] This dual action facilitates the clearance of triglyceride-rich lipoproteins. It also promotes the production of high-density lipoprotein (HDL) by upregulating apolipoproteins A-I and A-II.[10]

  • Reduced Triglyceride Synthesis: By promoting fatty acid oxidation, fenofibric acid reduces the availability of fatty acids for esterification into triglycerides, thus lowering hepatic fat accumulation.[11][15]

  • Anti-inflammatory Properties: PPARα activation can suppress inflammatory signaling pathways, including those mediated by NF-κB.[16] This leads to a reduction in the expression of pro-inflammatory cytokines like TNF-α and adhesion molecules, which are involved in the progression of steatosis to NASH.[10][12]

G cluster_drug Drug Action cluster_cellular Cellular Mechanism cluster_effects Therapeutic Effects in NAFLD Choline_Fenofibrate This compound (Prodrug) Fenofibric_Acid Fenofibric Acid (Active Metabolite) Choline_Fenofibrate->Fenofibric_Acid Dissociation in GI Tract PPARa PPARα Activation Fenofibric_Acid->PPARa Binds and Activates Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation PPARa->Fatty_Acid_Oxidation Triglyceride_Synthesis ↓ Hepatic Triglyceride Synthesis PPARa->Triglyceride_Synthesis VLDL_Secretion ↓ VLDL Secretion PPARa->VLDL_Secretion Inflammation ↓ Inflammation (e.g., NF-κB inhibition) PPARa->Inflammation

Figure 1: Mechanism of action for this compound in NAFLD.

Summary of Quantitative Data

Preclinical Data (Animal Models)

Animal studies consistently demonstrate that fenofibrate ameliorates diet-induced hepatic steatosis, inflammation, and fibrosis.[12] It has shown efficacy in various models, including high-fat diet (HFD), methionine-choline deficient (MCD), and choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD) models.[4][17]

Table 1: Effects of Fenofibrate in Animal Models of NAFLD/NASH

Parameter Animal Model Treatment Details Key Quantitative Results Reference
Liver Histology HFD-fed mice 100 mg/kg/day Significant decrease in hepatic steatosis and inflammatory cell infiltration. [4][17]
MCD-fed mice 25 mg/kg, BID Significant reduction in steatosis, inflammation, and fibrosis scores. [17][18]
PEMT-/- mice on HFD 0.2% w/w in diet Completely prevented NAFLD development; partially reversed established steatosis and fibrosis. [19]
Serum Liver Enzymes HFD-fed mice 100 mg/kg/day Significant reduction in serum ALT and AST levels. [4][17]
MCD-fed mice 100 mg/kg/day Significant decrease in serum ALT levels. [17]
Lipid Profile Rats with fatty liver 80 mg/kg/day Significant reduction in serum Triglyceride (TG) levels. [11]
HFD-fed rats 20 mg/kg Reduction in liver fatty acid content. [11]
Inflammatory Markers HFD-fed mice Not specified Ameliorated the increase in liver inflammatory gene expression. [12]

| | CDAHFD-fed mice | 25 mg/kg, BID | Decreased expression of inflammatory cytokines. |[17] |

ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; HFD: High-Fat Diet; MCD: Methionine-Choline Deficient; PEMT: Phosphatidylethanolamine N-methyltransferase; BID: Twice a day.

Clinical Data (Human Trials)

Clinical evidence for fenofibrate in NAFLD is promising but still developing. Studies are often limited by small sample sizes or the absence of histological endpoints.[12][19] However, existing trials show improvements in liver enzymes and metabolic parameters.

Table 2: Effects of Fenofibrate in Human NAFLD/NASH Clinical Trials

Parameter Study Design Treatment Details Key Quantitative Results Reference
Liver Histology Pilot trial, 16 patients with biopsy-confirmed NAFLD 200 mg/day for 48 weeks Significant decrease in hepatocellular ballooning grade (p=0.03). No significant change in steatosis, inflammation, or fibrosis. [20]
Serum Liver Enzymes Pilot trial, 16 patients 200 mg/day for 48 weeks Significant decrease in Alkaline Phosphatase and γ-Glutamyl Transpeptidase (GGT). Reduction in patients with abnormal ALT (93.7% vs 62.5%, p=0.02) and AST (50% vs 18.7%, p=0.02). [20]
Lipid Profile Pilot trial, 16 patients 200 mg/day for 48 weeks Significant decrease in triglycerides and increase in Apolipoprotein A1. [20]
Randomized trial in mixed dyslipidemia 135 mg/day for 12 weeks ~34% reduction in serum TG levels from baseline. [9]
Metabolic Parameters Pilot trial, 16 patients 200 mg/day for 48 weeks Significant decrease in glucose levels. Proportion of patients with metabolic syndrome decreased from 43.7% to 18.7% (p=0.04). [20]

| | Clinical trial | 200 mg/day | Reduction in blood glucose and serum triglycerides. |[17] |

Experimental Protocols

Animal Models for NAFLD Research

The choice of animal model is critical for studying NAFLD pathogenesis and evaluating therapeutic agents.[2][21]

  • High-Fat Diet (HFD) Model:

    • Principle: Mimics the Western diet-associated etiology of NAFLD in humans, inducing obesity, insulin resistance, and hepatic steatosis.[2][22][23]

    • Methodology: Rodents (typically C57BL/6 mice or Sprague-Dawley rats) are fed a diet where 45-60% of calories are derived from fat for a period of 8-16 weeks or longer.[22][23] Diets are often supplemented with high fructose or sucrose to accelerate disease progression.[2]

    • Endpoints: Measurement of body weight, glucose tolerance, serum lipids and liver enzymes, and histological analysis of the liver.

  • Methionine- and Choline-Deficient (MCD) Diet Model:

    • Principle: Induces rapid progression to steatohepatitis and fibrosis by impairing the synthesis of phosphatidylcholine, which is essential for VLDL assembly and export.[2][24]

    • Methodology: Animals are fed a diet completely lacking methionine and choline for 4-8 weeks.[17][18]

    • Endpoints: Primarily used for studying inflammation and fibrosis. A key limitation is that animals typically lose weight and do not develop insulin resistance, which is contrary to the human condition.[24]

  • Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD) Model:

    • Principle: A combination model that induces key features of human NASH, including steatosis, inflammation, and fibrosis, while avoiding the weight loss seen in the MCD model.[17][24]

    • Methodology: Mice are fed a high-fat diet (e.g., 60% fat) that is deficient in choline and contains 0.1% methionine for 6 weeks or more.[18][24]

    • Endpoints: Comprehensive assessment of metabolic syndrome features alongside liver histology.

G Start Select Animal Model (e.g., C57BL/6 mice) Acclimatization Acclimatization (1 week, standard chow) Start->Acclimatization Grouping Randomization into Groups (Control, NAFLD, NAFLD + Drug) Acclimatization->Grouping Induction NAFLD Induction (e.g., HFD for 12 weeks) Grouping->Induction Treatment Treatment Administration (e.g., this compound via oral gavage) Induction->Treatment Concurrent or post-induction Monitoring In-life Monitoring (Body weight, food intake) Treatment->Monitoring Sacrifice Endpoint Sacrifice (e.g., at Week 12) Monitoring->Sacrifice Collection Sample Collection (Blood, Liver Tissue) Sacrifice->Collection Analysis Biochemical & Histological Analysis Collection->Analysis

Figure 2: General experimental workflow for a preclinical NAFLD study.

Quantification of Liver Fat

Accurate quantification of hepatic fat is essential for assessing disease severity and treatment efficacy.

  • Histopathological Analysis (Gold Standard):

    • Protocol: Liver tissue is obtained via biopsy, fixed in formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) and often a connective tissue stain like Masson's trichrome.

    • Quantification: A pathologist semi-quantitatively scores the features of NAFLD using the NAFLD Activity Score (NAS) . The NAS is the unweighted sum of scores for steatosis (0-3), lobular inflammation (0-3), and hepatocellular ballooning (0-2). A score ≥5 is correlated with a diagnosis of "definite NASH." Fibrosis is staged separately (F0-F4).

  • Magnetic Resonance Imaging (MRI) - Proton Density Fat Fraction (PDFF):

    • Principle: MRI-PDFF is considered the most accurate and precise non-invasive method for quantifying liver fat.[25][26] It measures the fraction of mobile protons bound to fat relative to the total number of mobile protons (fat + water), providing a direct, quantitative measure of steatosis.

    • Protocol: Requires an MRI scanner with specialized chemical shift-encoded imaging sequences. The patient lies in the scanner, and a series of breath-holds are performed to acquire images of the liver. Post-processing software generates a PDFF map of the entire liver, allowing for region-of-interest analysis.

  • Magnetic Resonance Spectroscopy (MRS):

    • Principle: ¹H-MRS non-invasively measures the chemical composition of a specific volume (voxel) of liver tissue, allowing for the quantification of intrahepatocellular lipid (IHCL) content.[27]

    • Protocol: A voxel is placed in a region of the liver, avoiding major blood vessels and bile ducts. A spectrum is acquired, and the areas under the water and lipid peaks are integrated to calculate the fat fraction. It is highly accurate but assesses only a small portion of the liver.[27]

Biochemical Assays
  • Liver Function Tests: Serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Gamma-Glutamyl Transferase (GGT) are measured using standard automated enzymatic assays on a clinical chemistry analyzer.

  • Lipid Profile: Total cholesterol, triglycerides, HDL-cholesterol, and LDL-cholesterol are measured from fasting serum samples using standard colorimetric or enzymatic assays.

  • Insulin Resistance: The Homeostatic Model Assessment for Insulin Resistance (HOMA-IR) is calculated from fasting glucose and insulin levels using the formula: HOMA-IR = [Fasting Insulin (μU/mL) × Fasting Glucose (mg/dL)] / 405.

NAFLD Pathogenesis: Key Signaling Pathways

NAFLD development is a "multiple-hit" process involving a complex interplay of metabolic and inflammatory pathways.[6]

  • Insulin Resistance: A central driver of NAFLD. In the liver, insulin resistance leads to unrestrained gluconeogenesis and increased de novo lipogenesis (DNL).[5][13]

  • De Novo Lipogenesis (DNL): The synthesis of fatty acids from carbohydrates is upregulated in NAFLD. This process is controlled by key transcription factors like Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) and Carbohydrate-Response Element-Binding Protein (ChREBP).[13]

  • Oxidative Stress: The overload of fatty acids in hepatocytes leads to mitochondrial dysfunction, increasing the production of reactive oxygen species (ROS).[1][6] ROS can damage cellular components, leading to inflammation and cell death.

  • Inflammation and Immune Activation: Lipotoxicity and oxidative stress activate inflammatory pathways, such as the NF-κB pathway, leading to the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and the recruitment of immune cells to the liver, driving the progression to NASH.[6][13]

  • Fibrosis: Chronic inflammation and hepatocellular injury activate hepatic stellate cells (HSCs), which transform into myofibroblast-like cells and deposit extracellular matrix proteins, leading to liver fibrosis.[5]

G cluster_drivers Primary Drivers cluster_steatosis Hepatocellular Processes cluster_progression Progression to NASH & Fibrosis Insulin_Resistance Insulin Resistance DNL ↑ De Novo Lipogenesis (SREBP-1c) Insulin_Resistance->DNL Uptake ↑ Fatty Acid Uptake Insulin_Resistance->Uptake Dietary_Fats Dietary Fats & Sugars Dietary_Fats->Uptake Steatosis Steatosis (Triglyceride Accumulation) DNL->Steatosis FAO ↓ Fatty Acid Oxidation FAO->Steatosis Uptake->Steatosis Lipotoxicity Lipotoxicity & Oxidative Stress (ROS) Steatosis->Lipotoxicity Multiple Hits Inflammation Inflammation (NF-κB, Cytokines) Lipotoxicity->Inflammation Fibrosis Fibrosis (HSC Activation) Inflammation->Fibrosis

Figure 3: Simplified signaling relationships in NAFLD pathogenesis.

Conclusion and Future Directions

This compound, through its active metabolite fenofibric acid, presents a compelling mechanism of action for the treatment of NAFLD by targeting the central PPARα pathway. It effectively enhances fatty acid oxidation while exerting anti-inflammatory effects. Preclinical data are robust, showing clear benefits in reducing steatosis, inflammation, and fibrosis in various animal models.

While clinical data support its positive effects on liver enzymes and metabolic syndrome components, evidence of significant histological improvement in humans remains limited. The future of this compound in NAFLD therapy will depend on the outcomes of large-scale, randomized, placebo-controlled clinical trials with liver biopsy as a primary endpoint. Future research should also explore its efficacy in specific NAFLD patient populations and its potential in combination therapies to address the multifaceted nature of this disease.

References

Choline Fenofibrate: A Deep Dive into its Impact on Cardiovascular Inflammation Markers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the intricate relationship between choline fenofibrate and key cardiovascular inflammation markers. This compound, a prodrug of the well-established lipid-lowering agent fenofibric acid, has demonstrated significant anti-inflammatory properties beyond its primary effects on lipid metabolism. This document provides a comprehensive overview of the quantitative effects of this compound on various inflammatory biomarkers, details the experimental protocols utilized in these assessments, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: PPARα Activation

This compound's therapeutic effects, including its anti-inflammatory actions, are primarily mediated through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2] As a nuclear receptor, PPARα plays a pivotal role in the regulation of genes involved in lipid and glucose metabolism, as well as inflammation.[1][2] Upon conversion to its active form, fenofibric acid, the drug binds to and activates PPARα. This activation leads to a cascade of downstream effects, including the modulation of inflammatory gene expression. A key mechanism is the interference with the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, resulting in the suppression of various inflammatory cytokines.

Quantitative Impact on Cardiovascular Inflammation Markers

Clinical and preclinical studies have consistently demonstrated the ability of fenofibrate, the active moiety of this compound, to reduce levels of key cardiovascular inflammation markers. The following tables summarize the quantitative data from various studies.

MarkerDrug AdministeredDosageDurationPatient PopulationKey FindingsReference
hs-CRP Fenofibrate200 mg/day12 weeksMetabolic Syndrome49.5% reduction vs. placebo (P=0.005)[3]
hs-CRP FenofibrateNot SpecifiedShort-term (≤12 weeks)VariousMean reduction of 0.58 mg/L (28.8% decrease)[4]
hs-CRP FenofibrateNot SpecifiedNot SpecifiedHypertriglyceridemic patients with high cardiovascular riskSignificant reduction, particularly in patients with baseline CRP ≥1 mg/L[5]
IL-6 Fenofibrate200 mg/day12 weeksMetabolic Syndrome29.8% reduction vs. placebo (P=0.03)[3]
TNF-α FenofibrateNot SpecifiedNot SpecifiedNot SpecifiedFenofibrate has been shown to reduce TNF-α levels.
Fibrinogen FenofibrateNot Specified2 yearsDyslipidemia15% decrease [6]
Fibrinogen Fenofibrate250 mg/day8 weeksCoronary heart disease or hypertensionSignificant decrease from 300.7 to 252.3 mg/dl (P < 0.01)[7]
ICAM-1 FenofibrateNot SpecifiedNot SpecifiedIn vitro (Human Aortic Endothelial Cells)Inhibited TNF-α-induced ICAM-1 expression[8]
VCAM-1 FenofibrateNot SpecifiedNot SpecifiedIn vitro (Human Aortic Endothelial Cells)Inhibited TNF-α-induced VCAM-1 expression[8]

Note: While many studies utilize fenofibrate, the active metabolite is identical to that of this compound. Studies specifically administering this compound are continually emerging.

Experimental Protocols

The assessment of this compound's impact on cardiovascular inflammation markers typically involves randomized controlled clinical trials. A generalized experimental workflow is as follows:

  • Patient Screening and Enrollment: Participants are recruited based on specific inclusion and exclusion criteria, such as age, lipid profile (e.g., mixed dyslipidemia), and existing cardiovascular risk factors.[9][10] Informed consent is a critical component of this phase.

  • Baseline Assessment: Prior to treatment, baseline levels of inflammatory markers (hs-CRP, IL-6, TNF-α, etc.), lipid panels, and other relevant clinical parameters are measured from blood samples.

  • Randomization and Treatment: Patients are randomly assigned to receive either this compound or a placebo over a defined study period.

  • Follow-up and Monitoring: Regular follow-up visits are conducted to monitor for adverse events and to collect blood samples for repeated measurement of inflammatory markers and other endpoints.

  • Data Analysis: Statistical methods are employed to compare the changes in inflammatory marker levels between the this compound and placebo groups.[11]

Measurement of Inflammatory Markers
  • High-Sensitivity C-Reactive Protein (hs-CRP): Commonly measured using high-sensitivity immunoassays, such as nephelometry or turbidimetry, which offer the necessary precision for cardiovascular risk assessment.[12][13]

  • Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α): These cytokines are typically quantified using enzyme-linked immunosorbent assays (ELISA).[2] Commercial ELISA kits provide a standardized method for detecting and quantifying these proteins in plasma or serum.[14]

Signaling Pathways and Experimental Workflow Visualizations

To further elucidate the mechanisms and processes involved, the following diagrams have been generated using Graphviz (DOT language).

Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound Fenofibric Acid Fenofibric Acid This compound->Fenofibric Acid Hydrolysis PPARa PPARα Fenofibric Acid->PPARa Activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR IkB IκB PPARa_RXR->IkB Upregulates Inflammatory Genes Inflammatory Gene Transcription PPARa_RXR->Inflammatory Genes Inhibits Transcription NFkB NF-κB NFkB->Inflammatory Genes Promotes Transcription IkB->NFkB Inhibits Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) Inflammatory Genes->Cytokines Leads to

Caption: this compound's Anti-Inflammatory Signaling Pathway.

Experimental_Workflow cluster_screening Phase 1: Screening & Enrollment cluster_treatment Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Analysis & Results Patient_Pool Potential Study Participants Screening Screening (Inclusion/Exclusion Criteria) Patient_Pool->Screening Informed_Consent Informed Consent Screening->Informed_Consent Enrolled_Patients Enrolled Patient Cohort Informed_Consent->Enrolled_Patients Baseline Baseline Data Collection (Blood Samples, Clinical Data) Enrolled_Patients->Baseline Randomization Randomization Baseline->Randomization Group_A Treatment Group (this compound) Randomization->Group_A Group_B Control Group (Placebo) Randomization->Group_B Follow_Up Follow-up Visits (Data & Sample Collection) Group_A->Follow_Up Group_B->Follow_Up Lab_Analysis Laboratory Analysis of Samples (hs-CRP, IL-6, TNF-α, etc.) Follow_Up->Lab_Analysis Data_Analysis Statistical Data Analysis Lab_Analysis->Data_Analysis Results Results & Conclusion Data_Analysis->Results

Caption: Clinical Trial Workflow for Assessing this compound.

Conclusion

This compound, through its active metabolite fenofibric acid, demonstrates a potent anti-inflammatory effect on key cardiovascular markers. This action, primarily driven by PPARα activation and subsequent inhibition of the NF-κB signaling pathway, complements its well-established lipid-modifying properties. The consistent reduction in hs-CRP, IL-6, and other inflammatory mediators suggests a potential role for this compound in mitigating the inflammatory component of atherosclerosis and reducing overall cardiovascular risk. Further large-scale clinical trials specifically investigating the anti-inflammatory effects of this compound are warranted to fully elucidate its therapeutic potential in this domain.

References

An In-depth Technical Guide on the Initial Synthesis and Characterization of Choline Fenofibrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial synthesis and characterization of choline fenofibrate, a choline salt of fenofibric acid. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed methodologies, data presentation, and visualization of key processes.

Introduction

This compound, the choline salt of fenofibric acid, is a lipid-regulating agent belonging to the fibrate class of drugs. It is a prodrug that is rapidly converted to its active metabolite, fenofibric acid, in the body. Fenofibric acid activates the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism. Activation of PPARα leads to a reduction in triglycerides and low-density lipoprotein (LDL) cholesterol, as well as an increase in high-density lipoprotein (HDL) cholesterol. This compound was developed to improve the bioavailability of fenofibric acid compared to its predecessor, fenofibrate.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, primarily involving the reaction of fenofibric acid with a source of choline. A common and straightforward method is the acid-base reaction between fenofibric acid and choline hydroxide.

Synthesis Workflow

The general workflow for the synthesis of this compound from fenofibric acid is depicted below.

G cluster_0 Synthesis of Fenofibric Acid (Precursor) cluster_1 Synthesis of this compound Fenofibrate Fenofibrate Hydrolysis Base Hydrolysis (e.g., NaOH or KOH in alcohol) Fenofibrate->Hydrolysis Acidification Acidification (e.g., HCl) Hydrolysis->Acidification Fenofibric_Acid Fenofibric Acid Acidification->Fenofibric_Acid Fenofibric_Acid_input Fenofibric Acid Reaction Reaction in Solvent (e.g., Isopropanol) Fenofibric_Acid_input->Reaction Choline_Hydroxide Choline Hydroxide Choline_Hydroxide->Reaction Isolation Isolation & Purification (Crystallization, Filtration, Drying) Reaction->Isolation Choline_Fenofibrate This compound Isolation->Choline_Fenofibrate

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound from Fenofibric Acid

This protocol describes a representative lab-scale synthesis of this compound.

Materials:

  • Fenofibric Acid

  • Choline Hydroxide (45% aqueous solution)

  • Isopropyl Alcohol (IPA)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add fenofibric acid.

  • Solvent Addition: Add isopropyl alcohol to the flask to dissolve the fenofibric acid. The volume of the solvent can be adjusted but is typically 5-10 times the weight of the fenofibric acid.

  • Reagent Addition: While stirring, add a stoichiometric amount of choline hydroxide solution to the flask.

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C for IPA) and maintain for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Crystallization: After the reaction is complete, allow the mixture to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can improve the yield.

  • Isolation: Collect the precipitated this compound by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold isopropyl alcohol to remove any residual impurities.

  • Drying: Dry the purified this compound in a vacuum oven at a temperature below its melting point until a constant weight is achieved.

Characterization of this compound

The synthesized this compound should be characterized to confirm its identity, purity, and physical properties. The following are key analytical techniques used for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of this compound and for quantifying it in various matrices.

Table 1: Representative HPLC Method Parameters for this compound Analysis

ParameterMethod 1Method 2
Column C18 (e.g., 250 x 4.6 mm, 5 µm)C18 (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water (75:25 v/v)Acetonitrile : Phosphate Buffer (pH 2.5) (68:32 v/v)
Flow Rate 1.0 mL/min1.5 mL/min
Detection UV at 286 nmUV at 300 nm
Column Temp. AmbientAmbient
Injection Vol. 20 µL10 µL
Retention Time Varies with exact conditions~3.7 min
Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Features:

  • Fenofibric Acid Moiety: Aromatic protons in the range of 6.8-7.8 ppm, and a singlet for the two methyl groups around 1.5-1.7 ppm.

  • Choline Moiety: A singlet for the nine protons of the three methyl groups attached to the nitrogen at approximately 3.2 ppm, and two multiplets for the methylene protons adjacent to the nitrogen and hydroxyl group, typically around 3.5 and 4.0 ppm, respectively.

Expected ¹³C NMR Features:

  • Fenofibric Acid Moiety: Carbonyl carbons (ketone and carboxylate) in the downfield region (170-200 ppm), aromatic carbons between 115-160 ppm, the quaternary carbon of the isobutyrate group around 80-85 ppm, and the methyl carbons around 25 ppm.

  • Choline Moiety: The methylene carbon attached to the hydroxyl group around 58-60 ppm, the methylene carbon attached to the nitrogen around 68-70 ppm, and the methyl carbons attached to the nitrogen around 54-56 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound and to study its fragmentation pattern. In electrospray ionization (ESI) mass spectrometry, this compound is expected to show ions corresponding to the fenofibric acid anion and the choline cation.

Table 2: Expected Mass Spectrometry Data for this compound

IonExpected m/z (Monoisotopic)
Fenofibric Acid Anion [M-H]⁻ 317.06
Choline Cation [M]⁺ 104.11
Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and other thermal transitions of this compound. While a complete DSC thermogram for this compound is not widely published, the melting point has been reported to be in the range of 206-212 °C. A typical DSC analysis would involve heating a small sample at a constant rate to observe endothermic and exothermic events.

Mechanism of Action: PPARα Signaling Pathway

This compound exerts its therapeutic effect through its active metabolite, fenofibric acid, which is a potent agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).

G cluster_0 Cellular Environment cluster_1 Nucleus cluster_2 Downstream Effects Choline_Fenofibrate This compound (Prodrug) Fenofibric_Acid Fenofibric Acid (Active Metabolite) Choline_Fenofibrate->Fenofibric_Acid Hydrolysis Fenofibric_Acid_n Fenofibric Acid Fenofibric_Acid->Fenofibric_Acid_n Translocates to Nucleus PPARa PPARα PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription LPL_synthesis ↑ Lipoprotein Lipase (LPL) Synthesis Gene_Transcription->LPL_synthesis ApoCIII_production ↓ Apolipoprotein C-III (ApoC-III) Production Gene_Transcription->ApoCIII_production Fatty_acid_oxidation ↑ Fatty Acid Oxidation Gene_Transcription->Fatty_acid_oxidation ApoAI_ApoAII_expression ↑ ApoA-I & ApoA-II Expression Gene_Transcription->ApoAI_ApoAII_expression Fenofibric_Acid_n->PPARa Binds & Activates

Caption: PPARα signaling pathway activated by fenofibric acid.

Upon entering the cell and translocating to the nucleus, fenofibric acid binds to and activates PPARα. This activation leads to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding modulates the transcription of genes involved in lipid metabolism, resulting in:

  • Increased synthesis of lipoprotein lipase (LPL): This enzyme enhances the clearance of triglyceride-rich lipoproteins.

  • Decreased production of apolipoprotein C-III (ApoC-III): ApoC-III is an inhibitor of LPL, so its reduction further promotes triglyceride catabolism.

  • Increased fatty acid oxidation: This leads to a reduction in the substrate available for triglyceride synthesis.

  • Increased expression of apolipoproteins A-I and A-II: These are the major protein components of HDL, leading to increased HDL cholesterol levels.

Conclusion

This technical guide has outlined the fundamental aspects of the initial synthesis and characterization of this compound. The provided experimental protocols and characterization data serve as a valuable resource for scientists and researchers involved in the development and analysis of this important lipid-regulating agent. The visualization of the synthesis workflow and the PPARα signaling pathway offers a clear and concise understanding of the key processes involved. Further research may focus on the development of novel polymorphic forms and the optimization of synthesis for large-scale production.

Pharmacodynamics of Choline Fenofibrate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides an in-depth examination of the pharmacodynamics of choline fenofibrate, a novel formulation of fenofibric acid, the active metabolite of fenofibrate. It is designed for researchers, scientists, and drug development professionals, offering a detailed overview of the drug's mechanism of action, its effects on lipid profiles in diseased models, and relevant pharmacokinetic considerations. The guide summarizes quantitative data from clinical trials into structured tables, presents detailed experimental protocols, and utilizes visualizations to illustrate key pathways and workflows. The primary focus is on the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and the subsequent downstream effects on lipid and lipoprotein metabolism, comparing outcomes in patient populations with dyslipidemia against pharmacokinetic data from healthy volunteers and special populations.

Introduction

This compound is a choline salt of fenofibric acid, developed to improve the oral bioavailability of fenofibrate.[1][2] Unlike its predecessor, fenofibrate, which is a prodrug that must be hydrolyzed to fenofibric acid, this compound delivers the active moiety directly.[3] It is classified as a fibric acid derivative ("fibrate") and is primarily used as an adjunct to diet to treat hypertriglyceridemia, primary hypercholesterolemia, and mixed dyslipidemia.[4][5] Its therapeutic effects are mediated through the potent activation of PPARα, a nuclear receptor that plays a critical role in regulating lipid metabolism.[3][6] This guide explores the pharmacodynamic cascade initiated by this compound, from molecular interactions to clinical outcomes.

Core Mechanism of Action: PPARα Activation

Upon administration, this compound dissolves and releases fenofibric acid, which is then absorbed. The primary mechanism of action of fenofibric acid is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[3][5][7] PPARα is a transcription factor that, upon activation, heterodimerizes with the retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes.[3] This binding modulates the expression of numerous genes involved in lipid metabolism.[3]

The key downstream effects of PPARα activation include:

  • Increased Lipolysis: Upregulation of lipoprotein lipase (LPL), the primary enzyme responsible for hydrolyzing triglycerides in circulating lipoproteins like very-low-density lipoprotein (VLDL) and chylomicrons.[3][8]

  • Reduced LPL Inhibition: Decreased production of apolipoprotein C-III (ApoC-III), a known inhibitor of LPL activity. The dual effect of increasing LPL and decreasing its inhibitor significantly enhances the clearance of triglyceride-rich lipoproteins.[3][8]

  • Enhanced HDL-C Synthesis: Increased expression of apolipoprotein A-I (ApoA-I) and apolipoprotein A-II (ApoA-II), the major protein components of high-density lipoprotein (HDL), leading to elevated HDL-cholesterol levels.[3][7]

  • Increased Fatty Acid Oxidation: Stimulation of genes involved in hepatic fatty acid uptake and β-oxidation, which reduces the availability of fatty acids for triglyceride synthesis and subsequent VLDL particle formation.[3]

  • Anti-Inflammatory Effects: Suppression of inflammatory cytokines and adhesion molecules, contributing to potential cardiovascular benefits beyond lipid modification.[3]

PPARa_Pathway cluster_blood Bloodstream cluster_cell Hepatocyte CF This compound FA Fenofibric Acid (Active Moiety) CF->FA Dissociation PPARa PPARα FA->PPARa Enters cell & binds VLDL VLDL (High TG) FFA Free Fatty Acids VLDL->FFA Hydrolysis HDL HDL-C ApoAI ApoA-I / ApoA-II ApoAI->HDL Forms LPL Lipoprotein Lipase (LPL) LPL->FFA Catalyzes ApoCIII ApoC-III (Inhibitor) ApoCIII->LPL Inhibits RXR RXR PPARa->RXR Heterodimerizes PPRE PPRE (DNA) RXR->PPRE Binds to DNA GeneExp Target Gene Expression PPRE->GeneExp Modulates Transcription GeneExp->ApoAI ↑ Synthesis GeneExp->LPL ↑ Synthesis GeneExp->ApoCIII ↓ Synthesis FAO Fatty Acid Oxidation GeneExp->FAO ↑ Enzymes

Caption: PPARα signaling pathway activated by fenofibric acid.

Pharmacodynamic Effects in Diseased Models

The lipid-modifying effects of this compound are most pronounced and clinically relevant in patients with dyslipidemia, such as mixed dyslipidemia or hypertriglyceridemia, often associated with type 2 diabetes or metabolic syndrome. Pharmacodynamic studies in healthy volunteers with normal lipid profiles are limited as significant lipid alterations are not expected.

Lipid Profile Modulation in Patients with Mixed Dyslipidemia

Clinical trials consistently demonstrate the efficacy of this compound in improving lipid profiles in diseased populations. A multicenter clinical trial in Indian patients with mixed dyslipidemia stabilized on statin therapy provides key quantitative insights.[9]

ParameterBaseline Value (Mean)Change after Therapy% ChangeCitation(s)
Triglycerides (TG) 269.8 mg/dL↓ to 145.5 mg/dL↓ 46.1% [10]
N/AN/A↓ 34.24% [2][6][9]
HDL-Cholesterol (HDL-C) 45.0 mg/dL↑ to 50.4 mg/dL↑ 12.0% [10]
N/AN/A↑ ~10% [2][6][9]
Total Cholesterol (TC) N/ASignificant ReductionN/A[9]
VLDL-Cholesterol (VLDL-C) N/ASignificant ReductionN/A[9]
Table 1: Summary of pharmacodynamic effects of this compound on lipid profiles in patients with mixed dyslipidemia from various clinical studies.

In a phase 4 study of Korean patients with elevated triglyceride levels despite statin therapy, adding this compound led to a significant decrease in mean serum TG levels from 269.8 to 145.5 mg/dL.[10] Concurrently, mean HDL-C levels favorably increased from 45.0 to 50.4 mg/dL.[10] Similarly, a 12-week study in Indian patients with mixed dyslipidemia found that 135 mg of this compound reduced TG levels by approximately 34.24% and increased HDL-C by about 10%.[6][9] These effects were comparable to those of 160 mg of micronized fenofibrate.[2][9]

Pharmacokinetics: Healthy vs. Diseased Models

While this guide focuses on pharmacodynamics, understanding the pharmacokinetic profile of fenofibric acid is crucial as drug exposure directly influences its effects. Studies in healthy volunteers provide a baseline for absorption, distribution, metabolism, and excretion, whereas studies in diseased models, such as patients with hepatic impairment, highlight how physiological changes can alter this profile.

This compound is more hydrophilic than fenofibrate, which can influence its absorption characteristics.[2][6] Pharmacokinetic studies in healthy volunteers have been conducted to compare different formulations. For instance, a study comparing a 110 mg enteric-coated tablet of fenofibric acid to a 135 mg capsule found that the enteric-coated tablet had higher bioavailability.[11][12]

Disease states can significantly impact pharmacokinetics. A study evaluating fenofibrate in participants with mild hepatic impairment versus healthy matched controls showed that the total exposure (AUC) to fenofibric acid was 25% higher in the hepatically impaired group.[13] In participants with advanced fibrosis (F3 and F4 cirrhosis), the exposure was approximately 60% and 80% higher, respectively, compared to healthy individuals.[13] This increased exposure in diseased models underscores the need for careful consideration and potential dose adjustments in these populations.

PopulationFormulationCmax (Geometric Mean Ratio)AUC (Geometric Mean Ratio)Key FindingCitation(s)
Healthy Volunteers (Fasting) 110mg tablet vs 135mg capsule0.91950.8630Lower dose tablet shows comparable exposure to higher dose capsule.[11][12]
Healthy Volunteers (Fed) 110mg tablet vs 135mg capsule1.09260.9998Fed state enhances bioavailability of the tablet formulation.[11][12]
Mild Hepatic Impairment vs. Healthy Single 48mg dose9% higher25% higherMild liver disease increases drug exposure.[13]
Advanced Fibrosis (F3/F4) vs. Healthy 48mg doseN/A~60-80% higherAdvanced liver disease significantly increases drug exposure.[13]
Table 2: Comparison of key pharmacokinetic parameters for fenofibric acid in healthy vs. special populations.

Experimental Protocols

Detailed and robust experimental design is fundamental to evaluating the pharmacodynamics of any therapeutic agent. Below are summaries of protocols used in clinical trials to assess this compound.

Protocol: Efficacy and Safety in Mixed Dyslipidemia

This protocol is based on a multicenter, open-label, randomized, active-controlled, comparative, parallel-group study.[1][6]

  • Objective: To evaluate the efficacy and safety of this compound in comparison to micronized fenofibrate in patients with mixed dyslipidemia.[6]

  • Study Population: 226 patients aged 18-70 years with mixed dyslipidemia (serum triglycerides [TG] between 150 and 500 mg/dL) who have been on a stable statin dose for at least 8 weeks.[1][6]

  • Intervention:

    • Group 1 (n=116): this compound 135 mg delayed-release tablets, once daily for 12 weeks.[6]

    • Group 2 (n=110): Micronized fenofibrate 160 mg tablets, once daily for 12 weeks.[6]

  • Primary Endpoint: Percentage change in serum TG level from baseline to the end of the 12-week treatment period.[6]

  • Secondary Endpoints: Percentage change in HDL-C, LDL-C, VLDL-C, and total cholesterol. Safety and tolerability were also assessed.[9]

  • Data Collection: Blood samples for lipid profile analysis were collected at baseline and at specified intervals (e.g., 4 and 12 weeks) throughout the study.[9]

Clinical_Trial_Workflow Screening Patient Screening (N=226) - Mixed Dyslipidemia - Stable Statin Therapy Randomization Randomization Screening->Randomization GroupA Group A (n=116) This compound 135mg QD Randomization->GroupA 1:1 Ratio GroupB Group B (n=110) Micronized Fenofibrate 160mg QD Randomization->GroupB Treatment 12-Week Treatment Period GroupA->Treatment GroupB->Treatment FollowUp4 Week 4 Assessment - Lipid Profile - Safety Labs Treatment->FollowUp4 Interim FollowUp12 Week 12 Assessment (End of Study) - Lipid Profile - Safety Labs Treatment->FollowUp12 Final FollowUp4->FollowUp12 Continue Treatment Analysis Data Analysis - Primary Endpoint: %Δ TG - Secondary Endpoints: %Δ HDL-C, etc. FollowUp12->Analysis

Caption: Experimental workflow for a comparative clinical trial.

Conclusion

The pharmacodynamics of this compound are well-characterized, primarily driven by the activation of PPARα by its active moiety, fenofibric acid. This mechanism leads to clinically significant improvements in lipid profiles, particularly marked reductions in triglycerides and elevations in HDL-cholesterol, in patients with dyslipidemia. While healthy individuals provide a clean baseline for pharmacokinetic studies, the therapeutic effects are most evident and relevant in diseased populations. The higher bioavailability of newer formulations and the impact of comorbidities like hepatic impairment on drug exposure are critical considerations for drug development professionals. The protocols and data presented herein offer a robust framework for designing and interpreting future research in this area.

References

Choline Fenofibrate's Impact on Lipoprotein Subfractions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of choline fenofibrate on lipoprotein subfractions. This compound, the choline salt of fenofibric acid, is a lipid-lowering agent that activates peroxisome proliferator-activated receptor alpha (PPARα), leading to significant alterations in the lipoprotein profile. This document synthesizes findings from clinical studies, detailing the quantitative changes in lipoprotein subfractions, the experimental methodologies used for their analysis, and the underlying signaling pathways.

Core Mechanism of Action: PPARα Activation

This compound's therapeutic effects are mediated by its active metabolite, fenofibric acid. Fenofibric acid is a potent agonist of PPARα, a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism.[1][2] Activation of PPARα modulates the transcription of a suite of genes involved in fatty acid oxidation, lipoprotein synthesis, and catabolism. This leads to a cascade of effects that collectively improve the atherogenic lipid profile.

The primary mechanism involves the increased expression of lipoprotein lipase (LPL), an enzyme crucial for the hydrolysis of triglycerides within very-low-density lipoproteins (VLDL) and chylomicrons.[1] Fenofibric acid also decreases the production of apolipoprotein C-III (ApoC-III), an inhibitor of LPL, further enhancing triglyceride clearance.[1] Additionally, PPARα activation stimulates the synthesis of apolipoproteins A-I and A-II, the primary protein components of high-density lipoprotein (HDL), contributing to increased HDL cholesterol levels.[1]

Quantitative Effects on Lipoprotein Subfractions

Clinical investigations utilizing advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, vertical auto profile (VAP), and gradient gel electrophoresis (GGE) have elucidated the nuanced effects of this compound on the distribution and composition of lipoprotein subfractions.

Very-Low-Density Lipoprotein (VLDL) and Intermediate-Density Lipoprotein (IDL) Subfractions

Treatment with fenofibrate leads to a marked reduction in triglyceride-rich lipoproteins. Specifically, there are significant decreases in the cholesterol content of large and medium VLDL subfractions.[3] Studies have also shown a reduction in cholesterol mass within VLDL and IDL subfractions.

Lipoprotein SubfractionChange with this compound/FenofibrateReference
VLDL-Cholesterol ↓ (Significant Reduction)[2]
Large VLDL ↓ (Significant Decrease)[3]
Medium VLDL ↓ (Significant Decrease)[3]
IDL-Cholesterol ↓ (Reduced Cholesterol Mass)[4]

Table 1: Effects of this compound/Fenofibrate on VLDL and IDL Subfractions.

Low-Density Lipoprotein (LDL) Subfractions

A hallmark effect of fenofibrate is the shift in the LDL particle profile from predominantly small, dense, atherogenic particles to larger, more buoyant LDL particles.[4] This qualitative improvement in LDL particle size is considered a key anti-atherogenic effect. Quantitative analyses have demonstrated a reduction in the cholesterol mass of dense LDL subfractions, particularly LDL-C4, with a corresponding increase in the more buoyant LDL-C2 subfraction.

Lipoprotein SubfractionChange with FenofibrateReference
Small, Dense LDL ↓ (Significant Reduction)
LDL Particle Size ↑ (Significant Increase)
Dense LDL Subfractions (e.g., LDL-C4) ↓ (Reduced Cholesterol Mass)[4]
Buoyant LDL Subfractions (e.g., LDL-C2) ↑ (Increased Cholesterol Mass)[4]

Table 2: Effects of Fenofibrate on LDL Subfractions.

High-Density Lipoprotein (HDL) Subfractions

The impact of fenofibrate on HDL subfractions is complex. While it consistently increases total HDL cholesterol levels, the changes within the subfractions can vary. Some studies report an increase in the smaller, dense HDL3 subfraction, which is involved in the initial stages of reverse cholesterol transport. Conversely, other research indicates increases in HDL-C2 and HDL-C3 subfractions. In a study on patients with combined hyperlipidemia, fenofibrate led to an increase in HDL2a, HDL3a, and HDL3b levels, while reducing HDL2b and HDL3c.

Lipoprotein SubfractionChange with FenofibrateReference
HDL-Cholesterol ↑ (10% increase with this compound)[2]
HDL2-C ↑ (Increase)[4]
HDL3-C ↑ (Increase)[4]
HDL2a
HDL3a
HDL3b
HDL2b
HDL3c

Table 3: Effects of Fenofibrate on HDL Subfractions.

Experimental Protocols

The analysis of lipoprotein subfractions is critical to understanding the detailed effects of lipid-lowering therapies. The following are overviews of the key methodologies employed in clinical trials evaluating this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a high-throughput method that quantifies lipoprotein particle number and size. The methyl groups of lipids within different lipoprotein particles resonate at distinct frequencies in a magnetic field, allowing for the deconvolution of the signal to determine the concentration of various subfractions.

Workflow for NMR Lipoprotein Subfraction Analysis:

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_analysis NMR Analysis cluster_data_processing Data Processing cluster_reporting Reporting Plasma_Sample Plasma Sample Buffer_Addition Addition of EDTA/Preservative Buffer Plasma_Sample->Buffer_Addition NMR_Spectrometer 600 MHz NMR Spectrometer Buffer_Addition->NMR_Spectrometer Signal_Acquisition Acquisition of Proton NMR Spectrum NMR_Spectrometer->Signal_Acquisition Deconvolution Deconvolution of Methyl Group Signals Signal_Acquisition->Deconvolution Quantification Quantification of Subfraction Concentrations (VLDL, IDL, LDL, HDL) Deconvolution->Quantification Report Report Generation: Particle Number, Size, and Concentration Quantification->Report VAP_Workflow cluster_sample_prep Sample Preparation cluster_separation Separation cluster_analysis Analysis cluster_processing Data Processing & Reporting Plasma Plasma Sample Density_Gradient Mixing with Density Gradient Plasma->Density_Gradient Ultracentrifugation Vertical Rotor Ultracentrifugation Density_Gradient->Ultracentrifugation Flow_Analyzer Continuous Flow Cholesterol Analyzer Ultracentrifugation->Flow_Analyzer Data_Acquisition Data Acquisition Flow_Analyzer->Data_Acquisition Deconvolution Profile Deconvolution Data_Acquisition->Deconvolution Quantification Subfraction Quantification Deconvolution->Quantification Report Generate Report Quantification->Report PPARa_Signaling cluster_drug_action Drug Action cluster_cellular_mechanism Cellular Mechanism cluster_downstream_effects Downstream Effects on Lipoprotein Metabolism cluster_vldl_metabolism VLDL Metabolism cluster_hdl_metabolism HDL Metabolism cluster_ldl_profile LDL Profile Choline_Fenofibrate This compound Fenofibric_Acid Fenofibric Acid (Active Metabolite) Choline_Fenofibrate->Fenofibric_Acid PPARa PPARα Activation Fenofibric_Acid->PPARa Gene_Transcription Modulation of Gene Transcription PPARa->Gene_Transcription LPL ↑ Lipoprotein Lipase (LPL) Expression Gene_Transcription->LPL ApoCIII ↓ Apolipoprotein C-III Expression Gene_Transcription->ApoCIII ApoAI_AII ↑ ApoA-I & ApoA-II Expression Gene_Transcription->ApoAI_AII VLDL_Catabolism ↑ VLDL Catabolism LPL->VLDL_Catabolism ApoCIII->VLDL_Catabolism LDL_Shift Shift from Small, Dense LDL to Large, Buoyant LDL VLDL_Catabolism->LDL_Shift HDL_Formation ↑ HDL Formation ApoAI_AII->HDL_Formation

References

In Silico Modeling of Choline Fenofibrate's PPARα Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in silico methodologies used to model the binding of choline fenofibrate's active metabolite, fenofibric acid, to the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). This document details the experimental protocols for key computational techniques, presents quantitative binding data, and visualizes the associated signaling pathways and experimental workflows.

Introduction

This compound, a lipid-lowering drug, exerts its therapeutic effects through the activation of PPARα by its active form, fenofibric acid. Understanding the molecular interactions between fenofibric acid and PPARα is crucial for the rational design of more potent and selective fibrate drugs. In silico modeling techniques, including homology modeling, molecular docking, and molecular dynamics simulations, provide powerful tools to investigate these interactions at an atomic level.

Quantitative Data Summary

LigandReceptorMethodBinding Affinity (kcal/mol)Reference Study
Fenofibric AcidPPARαMolecular Docking (Example)-8.5Hypothetical value for illustrative purposes
Fenofibric AcidPPARαMolecular Dynamics (MM/PBSA)-25.0 ± 2.5Hypothetical value for illustrative purposes

Table 1: In Silico Binding Affinity of Fenofibric Acid to PPARα. Note: The presented binding energy values are hypothetical examples to illustrate data presentation. Specific in silico binding energies from published molecular dynamics studies were not available at the time of this review.

LigandReceptorAssay TypeIC50EC50Reference
Fenofibric AcidPPARαTR-FRET-22.4 µM[1]
Fenofibric AcidPPARγTR-FRET-1.47 µM[1]
Fenofibric AcidPPARδTR-FRET-1.06 µM[1]
Fenofibric AcidCOX-2Enzyme Activity Assay48 nM-[1]

Table 2: Experimental In Vitro Activity of Fenofibric Acid.

Experimental Protocols

This section outlines the detailed methodologies for the in silico techniques used to model the interaction between fenofibric acid and PPARα.

Homology Modeling of Human PPARα

In the absence of a crystal structure for a specific conformation or species of PPARα, homology modeling can be employed to generate a three-dimensional model.

Protocol:

  • Template Selection:

    • The amino acid sequence of human PPARα is used as the query sequence.

    • A BLAST (Basic Local Alignment Search Tool) search is performed against the Protein Data Bank (PDB) to identify suitable template structures with high sequence identity. The crystal structure of the human PPARγ ligand-binding domain (LBD) has been successfully used as a template.[2]

  • Sequence Alignment:

    • The query sequence of PPARα is aligned with the sequence of the selected template structure using a sequence alignment tool (e.g., ClustalW, T-Coffee).

  • Model Building:

    • A homology modeling software (e.g., MODELLER, SWISS-MODEL, YASARA) is used to generate the 3D model of PPARα based on the sequence alignment and the template's coordinates. The software builds the model by copying the coordinates of the aligned residues from the template and modeling the non-aligned regions (loops and insertions).

  • Loop Refinement:

    • Regions with insertions or deletions, which often form loop structures, are refined using loop modeling algorithms to find the most energetically favorable conformations.

  • Model Validation:

    • The quality of the generated model is assessed using tools like PROCHECK (for Ramachandran plot analysis), Verify3D (to check the compatibility of the 3D model with its own amino acid sequence), and ERRAT (for analyzing the statistics of non-bonded interactions).

Molecular Docking of Fenofibric Acid into PPARα

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor.

Protocol using AutoDock Vina:

  • Receptor and Ligand Preparation:

    • Receptor (PPARα): The 3D structure of PPARα (either from crystallography, e.g., PDB ID: 6LX4[3], or a homology model) is prepared by removing water molecules, adding polar hydrogens, and assigning partial charges (e.g., Gasteiger charges) using AutoDock Tools (ADT). The prepared receptor is saved in the PDBQT format.

    • Ligand (Fenofibric Acid): The 3D structure of fenofibric acid is obtained from a database (e.g., PubChem) or drawn using a molecular editor. The ligand's rotatable bonds are defined, and it is also saved in the PDBQT format using ADT.

  • Grid Box Definition:

    • A grid box is defined around the active site of PPARα to specify the search space for the docking simulation. The dimensions and center of the grid box should be large enough to accommodate the ligand.

  • Docking Simulation:

    • AutoDock Vina is executed with the prepared receptor and ligand files and the grid parameters as input. Vina will perform a conformational search to find the best binding poses of the ligand within the defined grid box.

  • Analysis of Results:

    • The output from Vina includes the binding affinity (in kcal/mol) for the top-ranked poses and the coordinates of the ligand in each pose. The interactions between the ligand and the receptor (e.g., hydrogen bonds, hydrophobic interactions) for the best pose are visualized and analyzed using molecular visualization software like PyMOL or Discovery Studio.

Molecular Dynamics Simulation of the PPARα-Fenofibric Acid Complex

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the protein-ligand complex over time and can be used to calculate binding free energies.

Protocol using GROMACS:

  • System Preparation:

    • The docked complex of PPARα and fenofibric acid is used as the starting structure.

    • The system is placed in a simulation box (e.g., cubic or dodecahedron) and solvated with a chosen water model (e.g., TIP3P).

    • Ions (e.g., Na+ and Cl-) are added to neutralize the system and mimic physiological ionic strength.

  • Energy Minimization:

    • The energy of the system is minimized to remove any steric clashes or unfavorable geometries.

  • Equilibration:

    • The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at constant pressure (e.g., 1 bar) to ensure that the solvent and ions are properly distributed around the protein-ligand complex. This is typically done in two phases: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature).

  • Production MD:

    • A production MD simulation is run for a sufficient length of time (typically nanoseconds to microseconds) to sample the conformational space of the complex.

  • Trajectory Analysis:

    • The resulting trajectory is analyzed to study the stability of the complex (e.g., Root Mean Square Deviation - RMSD), the flexibility of different regions (e.g., Root Mean Square Fluctuation - RMSF), and the specific interactions between the ligand and the protein over time.

Binding Free Energy Calculation (MM/PBSA and MM/GBSA)

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular for estimating the binding free energy from MD simulation trajectories.

Protocol:

  • Snapshot Extraction:

    • Snapshots (frames) are extracted from the production MD trajectory of the protein-ligand complex.

  • Energy Calculations:

    • For each snapshot, the free energy of the complex, the protein, and the ligand are calculated separately. The total free energy is a sum of the molecular mechanics energy in the gas phase, the polar solvation energy, and the nonpolar solvation energy.

    • MM/PBSA: The polar solvation energy is calculated by solving the Poisson-Boltzmann equation.

    • MM/GBSA: The polar solvation energy is calculated using the faster Generalized Born model.

  • Binding Free Energy Calculation:

    • The binding free energy (ΔG_bind) is calculated as the difference between the free energy of the complex and the sum of the free energies of the protein and the ligand.

Visualizations

The following diagrams, created using the Graphviz DOT language, illustrate key pathways and workflows relevant to the in silico modeling of this compound's PPARα binding.

PPARa_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fenofibrate Fenofibrate Fenofibric_Acid Fenofibric_Acid Fenofibrate->Fenofibric_Acid Metabolism PPARa PPARa Fenofibric_Acid->PPARa Binding & Activation PPARa_RXR_Complex PPARα-RXR Heterodimer PPARa->PPARa_RXR_Complex RXR RXR RXR->PPARa_RXR_Complex Co-repressors Co-repressors Co-repressors->PPARa_RXR_Complex Dissociation PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR_Complex->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Co-activators Co-activators Co-activators->PPRE Recruitment mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Synthesis of Proteins (e.g., LPL, APOA1) mRNA->Protein_Synthesis Translation Lipid_Metabolism Increased Lipid Metabolism Protein_Synthesis->Lipid_Metabolism Regulates

PPARα Signaling Pathway Activation by Fenofibric Acid

In_Silico_Workflow Start Start Sequence PPARα Amino Acid Sequence Start->Sequence Homology_Modeling Homology Modeling Sequence->Homology_Modeling Model_Validation Model Validation Homology_Modeling->Model_Validation PPARa_Structure 3D Structure of PPARα (Experimental or Modeled) Model_Validation->PPARa_Structure Valid Model Molecular_Docking Molecular Docking (e.g., AutoDock Vina) PPARa_Structure->Molecular_Docking Ligand_Structure 3D Structure of Fenofibric Acid Ligand_Structure->Molecular_Docking Docked_Complex PPARα-Fenofibric Acid Complex Molecular_Docking->Docked_Complex MD_Simulation Molecular Dynamics Simulation (e.g., GROMACS) Docked_Complex->MD_Simulation Trajectory_Analysis Trajectory Analysis (RMSD, RMSF, Interactions) MD_Simulation->Trajectory_Analysis Binding_Energy Binding Free Energy Calculation (MM/PBSA, MM/GBSA) MD_Simulation->Binding_Energy End End Trajectory_Analysis->End Binding_Energy->End

In Silico Modeling Workflow for PPARα-Ligand Interaction

Conclusion

In silico modeling provides a powerful and cost-effective approach to study the molecular basis of this compound's action on PPARα. The methodologies outlined in this guide, from homology modeling to molecular dynamics simulations and binding free energy calculations, offer a comprehensive framework for researchers to investigate ligand-receptor interactions. The continued application and refinement of these computational techniques will undoubtedly accelerate the discovery and development of novel therapeutics targeting the PPAR family of nuclear receptors.

References

Methodological & Application

Application Notes and Protocols for Choline Fenofibrate Cell-Based Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Choline fenofibrate is a prodrug of fenofibric acid, a potent agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1] PPARα is a nuclear receptor that plays a critical role in the regulation of lipid metabolism. Upon activation by ligands such as fenofibric acid, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This interaction modulates the transcription of genes involved in fatty acid oxidation, lipoprotein metabolism, and inflammation. Consequently, this compound is utilized in the management of dyslipidemia, primarily to reduce elevated triglycerides and low-density lipoprotein cholesterol (LDL-C) levels, while increasing high-density lipoprotein cholesterol (HDL-C) levels.[2][3]

This document provides a detailed protocol for a cell-based reporter gene assay to quantify the activation of human PPARα by this compound. The assay utilizes a mammalian cell line engineered to express a luciferase reporter gene under the control of a PPARα-responsive promoter. The resulting luminescence is directly proportional to the activation of PPARα, providing a robust and sensitive method for screening and characterizing PPARα agonists.

Signaling Pathway of this compound

This compound is rapidly hydrolyzed in vivo to its active metabolite, fenofibric acid. Fenofibric acid then enters the cell and binds to the ligand-binding domain of PPARα in the nucleus. This binding event induces a conformational change in PPARα, leading to the dissociation of corepressors and recruitment of coactivators. The activated PPARα then forms a heterodimer with RXRα. This heterodimer binds to PPREs on the DNA, initiating the transcription of target genes involved in lipid metabolism.

choline_fenofibrate_pathway cluster_extracellular Extracellular Space cluster_cellular Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Fenofibric Acid (active) Fenofibric Acid (active) This compound->Fenofibric Acid (active) Hydrolysis PPARa PPARα Fenofibric Acid (active)->PPARa Binding & Activation RXR RXR PPARa->RXR Heterodimerization PPRE PPRE RXR->PPRE Binding TargetGenes Target Gene Transcription (e.g., LPL, ApoA-I) PPRE->TargetGenes Initiates mRNA mRNA TargetGenes->mRNA Proteins Protein Synthesis (Lipid Metabolism) mRNA->Proteins experimental_workflow cluster_prep Day 1: Preparation & Seeding cluster_treatment Day 2: Compound Treatment cluster_detection Day 3: Signal Detection A Prepare serial dilutions of This compound and controls D Remove seeding medium and add medium containing compounds A->D B Harvest and count PPARα reporter cells C Seed cells into a 96-well plate (e.g., 1 x 10^4 cells/well) B->C C->D E Incubate for 18-24 hours D->E F Lyse cells and add luciferase assay reagent E->F G Measure luminescence using a luminometer F->G H Data analysis: Normalize to vehicle and calculate EC50 G->H

References

Choline Fenofibrate for Atherosclerosis Research in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of choline fenofibrate, a prodrug of fenofibric acid, in preclinical animal models of atherosclerosis. The information presented is intended to guide researchers in designing and conducting studies to evaluate the therapeutic potential of this compound for the treatment of atherosclerotic cardiovascular disease.

Mechanism of Action

This compound's active metabolite, fenofibric acid, is a potent agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in lipid metabolism and inflammation. The binding of fenofibric acid to PPARα leads to a cascade of downstream effects that contribute to its anti-atherosclerotic properties.

The primary mechanisms of action include:

  • Modulation of Lipid Metabolism: PPARα activation upregulates the expression of genes involved in fatty acid oxidation and lipoprotein lipase (LPL) activity. This enhances the clearance of triglyceride-rich lipoproteins from the circulation. Furthermore, it influences the production of apolipoproteins A-I and A-II, leading to increased levels of high-density lipoprotein (HDL) cholesterol.[1][2][3][4]

  • Anti-inflammatory Effects: Fenofibric acid has been shown to exert anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines and adhesion molecules. This is achieved, in part, through the negative regulation of transcription factors such as NF-κB.[3][5] This reduction in vascular inflammation is a key component of its anti-atherogenic action.

  • Improvement in Endothelial Function: By reducing lipid levels and inflammation, this compound can improve endothelial function and promote plaque stability.[6][7]

Signaling Pathway

This compound Signaling Pathway in Atherosclerosis CF This compound FA Fenofibric Acid (Active Metabolite) CF->FA Hydrolysis PPARa PPARα Activation FA->PPARa LPL ↑ Lipoprotein Lipase (LPL) Expression PPARa->LPL ApoAI_AII ↑ ApoA-I & ApoA-II Expression PPARa->ApoAI_AII ApoCIII ↓ ApoC-III Expression PPARa->ApoCIII NFkB ↓ NF-κB Signaling PPARa->NFkB TG_Clearance ↑ Triglyceride-Rich Lipoprotein Clearance LPL->TG_Clearance HDL ↑ HDL Cholesterol ApoAI_AII->HDL ApoCIII->TG_Clearance Inhibition Inflammation ↓ Vascular Inflammation (↓ Cytokines, ↓ Adhesion Molecules) NFkB->Inflammation Atherosclerosis Amelioration of Atherosclerosis TG_Clearance->Atherosclerosis HDL->Atherosclerosis Inflammation->Atherosclerosis

This compound's PPARα-mediated mechanism.

Data from Animal Models

The following tables summarize the quantitative effects of fenofibrate in commonly used animal models of atherosclerosis.

Table 1: Effect of Fenofibrate on Lipid Profiles in Animal Models
Animal ModelTreatment GroupTotal CholesterolTriglyceridesHDL-CholesterolLDL-CholesterolCitation
ApoE*3Leiden Mice High-Cholesterol Diet (HC)----[8][9]
HC + Fenofibrate↓ 52%---[8][9]
New Zealand White Rabbits Placebo--↓ 27%No significant change[10]
Fenofibrate--↑ 36.8%No significant change[10]

"-" indicates data not specified in the cited source.

Table 2: Effect of Fenofibrate on Atherosclerotic Plaque Development
Animal ModelTreatment GroupPlaque Area / Vessel Wall AreaMacrophage ContentSmooth Muscle Cell / Collagen ContentCitation
ApoE*3Leiden Mice High-Cholesterol Diet (HC)291,000 ± 31,700 µm² (cross-sectional area)--[8]
HC + Fenofibrate↓ 89% vs HC-[8]
New Zealand White Rabbits Placebo↑ 15% (Vessel Wall Area)--[10]
Fenofibrate↓ 11% (Vessel Wall Area)[10]
Atherosclerotic Rabbits Untreated---[6][7]
Fenofibrate (4 weeks)↓ 45% (plaque cholesterol content)--[6][7]

"-" indicates data not specified in the cited source.

Table 3: Effect of Fenofibrate on Inflammatory Markers
Animal ModelTreatment GroupKey Inflammatory MarkersCitation
ApoE*3Leiden Mice HC + Fenofibrate↓ SAA, ↓ Fibrinogen, ↓ ICAM-1, ↓ MCP-1, ↓ GM-CSF, ↓ NF-κB expression[8][9]
Atherosclerotic Rabbits Fenofibrate (4 weeks)↓ Tissue Factor (TF) expression (-42%)[6][7]

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of this compound in animal models of atherosclerosis.

Protocol 1: Atherosclerosis Induction and Fenofibrate Treatment in New Zealand White Rabbits

This protocol is based on methodologies described in studies investigating the effect of fenofibrate on established atherosclerotic lesions.[10][11][12][13][14]

1. Animal Model:

  • Species: New Zealand White (NZW) rabbits, male.

  • Age: 10-12 weeks at the start of the study.

  • Housing: Housed individually in standard cages with a 12-hour light/dark cycle and controlled temperature and humidity. Acclimatize for at least one week before the start of the experiment.

2. Induction of Atherosclerosis:

  • Diet: A high-cholesterol diet (HCD) is used to induce atherosclerosis. A common composition is standard rabbit chow supplemented with 0.5% to 1% cholesterol.

  • Procedure:

    • For studies on established lesions, a combination of mechanical injury and diet is often employed. Perform a double-balloon injury to the abdominal aorta.

    • Feed the rabbits the HCD for a period of 9 months to establish significant atherosclerotic plaques.[10] Shorter durations of 4 to 8 weeks can induce early to established lesions, respectively.[11]

3. Experimental Groups and Treatment:

  • Randomization: After the induction period, randomize the rabbits into the following groups:

    • Control Group: Continue on the HCD mixed with a placebo.

    • Fenofibrate Group: Continue on the HCD mixed with this compound. A dose of approximately 30 mg/kg/day of fenofibrate has been used in some studies.[15]

  • Treatment Duration: Administer the respective treatments for a period of 6 months for regression studies.[10] For studies on plaque stability, a shorter duration of 4 weeks may be sufficient.[6][7]

4. Assessment of Atherosclerosis:

  • In Vivo Imaging (Optional): High-resolution Magnetic Resonance Imaging (MRI) can be performed at baseline (after induction) and at the end of the treatment period to non-invasively monitor changes in the vessel wall area of the aorta.[10]

  • Blood Sampling: Collect blood samples from the marginal ear vein at regular intervals to monitor lipid profiles (Total Cholesterol, HDL-C, LDL-C, Triglycerides).

  • Histopathological Analysis:

    • At the end of the study, euthanize the rabbits and perfuse the vasculature with phosphate-buffered saline (PBS) followed by a fixative (e.g., 10% buffered formalin).

    • Excise the aorta and fix it in formalin.

    • Stain a portion of the aorta with Oil Red O to visualize lipid-rich plaques and quantify the plaque area.

    • Embed the remaining aortic tissue in paraffin and section for histological staining (e.g., Hematoxylin and Eosin for general morphology, Masson's trichrome for collagen).

    • Perform immunohistochemistry to identify and quantify macrophages (e.g., using anti-CD68 antibodies) and smooth muscle cells (e.g., using anti-alpha-smooth muscle actin antibodies).

Protocol 2: Atherosclerosis Research in ApoE*3Leiden Transgenic Mice

This protocol is adapted from studies evaluating the cholesterol-lowering and anti-inflammatory effects of fenofibrate.[8][9]

1. Animal Model:

  • Species: ApoE*3Leiden transgenic mice, female.

  • Age: 12 weeks at the beginning of the study.

  • Housing: Group-housed in a temperature- and light-controlled environment with ad libitum access to food and water.

2. Diet and Experimental Groups:

  • Diets:

    • High-Cholesterol (HC) Diet: A diet containing a high percentage of fat and cholesterol.

    • Low-Cholesterol (LC) Diet: A diet with a lower cholesterol content, designed to match the plasma cholesterol levels of the fenofibrate-treated group.

  • Experimental Groups:

    • HC Group: Fed the high-cholesterol diet.

    • HC + Fenofibrate (HC+FF) Group: Fed the high-cholesterol diet containing fenofibrate.

    • LC Group: Fed the low-cholesterol diet.

  • Treatment Duration: 18 weeks.

3. Assessment of Atherosclerosis:

  • Plasma Analysis: Collect blood via tail vein bleeding at specified time points to measure plasma cholesterol and triglyceride levels. At the end of the study, collect terminal blood samples for a comprehensive lipid panel and analysis of inflammatory markers (e.g., Serum Amyloid A, fibrinogen).

  • Atherosclerotic Lesion Analysis:

    • Euthanize the mice and perfuse the heart with PBS.

    • Excise the heart and the aortic arch.

    • For en face analysis, open the aorta longitudinally, stain with Oil Red O, and quantify the total plaque area.

    • For cross-sectional analysis, embed the aortic root in OCT compound, freeze, and cryosection.

    • Stain serial sections with Oil Red O to determine the lesion area and perform immunohistochemistry for macrophages (e.g., anti-MOMA-2), and other markers of inflammation (e.g., ICAM-1, MCP-1).

Experimental Workflow Diagram

General Experimental Workflow for Atherosclerosis Studies cluster_0 Phase 1: Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Analysis Animal_Selection Animal Model Selection (e.g., NZW Rabbits, ApoE*3Leiden Mice) Athero_Induction Atherosclerosis Induction (High-Cholesterol Diet +/- Injury) Animal_Selection->Athero_Induction Randomization Randomization into Groups Athero_Induction->Randomization Treatment Treatment Administration (this compound vs. Control) Randomization->Treatment InVivo_Imaging In Vivo Imaging (e.g., MRI) - Optional Treatment->InVivo_Imaging Blood_Analysis Blood Sample Analysis (Lipid Profile, Inflammatory Markers) Treatment->Blood_Analysis Histopathology Euthanasia & Tissue Collection (Aorta) Treatment->Histopathology Staining Histological & Immunohistochemical Staining Histopathology->Staining Quantification Quantification of Plaque Area & Composition Staining->Quantification

A generalized workflow for preclinical atherosclerosis studies.

References

Application Notes and Protocols: Assessing the Stability of Choline Fenofibrate in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Choline fenofibrate is a lipid-regulating agent that, upon oral administration, rapidly dissociates into choline and fenofibric acid, the active therapeutic moiety.[1] Fenofibric acid is an agonist of the peroxisome proliferator-activated receptor α (PPARα), which plays a crucial role in lipid metabolism.[2] Assessing the stability of the analyte in biological matrices is a critical component of bioanalytical method validation to ensure the reliability and accuracy of pharmacokinetic and other clinical studies. Since this compound is not found in plasma, this protocol focuses on the stability of its active metabolite, fenofibric acid.[3]

These application notes provide a comprehensive protocol for evaluating the stability of fenofibric acid in human plasma, a common biological matrix for such studies. The protocol includes procedures for sample handling, storage, and analysis using high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), a widely accepted and sensitive analytical technique.[3][4]

Quantitative Data Summary

The stability of fenofibric acid in human plasma has been evaluated under various conditions to simulate sample handling and storage during clinical trials. The following tables summarize the stability data from a validated UHPLC-MS/MS method.[3][5]

Table 1: Short-Term and Post-Preparative Stability of Fenofibric Acid in Human Plasma

Storage ConditionDurationConcentration (ng/mL)Accuracy (RE%)Precision (CV%)
Bench-top (Room Temperature)6.0 h1006.82.6
1,000-1.65.1
22,5004.22.2
Autosampler (15 °C)24 h100--
1,000--
22,500--

Data for autosampler stability indicates that the variation was within acceptable limits, though specific values were not detailed in the source material.[5]

Table 2: Freeze-Thaw and Long-Term Stability of Fenofibric Acid in Human Plasma

Storage ConditionDurationConcentration (ng/mL)Accuracy (RE%)Precision (CV%)
Three Freeze-Thaw Cycles-100--
1,000--
22,500--
Long-Term (-70 °C)74 days100--
1,000--
22,500--

The results for freeze-thaw and long-term stability showed variations between -6.2% and 10.2%, with a CV of less than 3.3%, indicating stability under these conditions.[3][5]

Experimental Protocols

Blood Sample Collection and Plasma Preparation
  • Collect whole blood samples from subjects into tubes containing an appropriate anticoagulant (e.g., K2-EDTA).

  • Gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant.

  • Centrifuge the blood samples at approximately 4,000 rpm for 15 minutes at 2-8 °C.[5]

  • Carefully transfer the supernatant (plasma) into clean, labeled polypropylene tubes.

  • Store the plasma samples at -70 °C until analysis.[3][5]

Preparation of Stock and Working Solutions
  • Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of fenofibric acid reference standard in methanol to achieve a final concentration of 1 mg/mL.[3][5]

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of a suitable internal standard (e.g., bezafibrate) in methanol.[3]

  • Working Solutions: Prepare a series of standard working solutions by diluting the fenofibric acid stock solution with a methanol-water mixture (50:50, v/v) to obtain concentrations ranging from 500 to 300,000 ng/mL.[3][5] Prepare an IS working solution of 10.0 µg/mL in the same diluent.[3]

  • Store all stock and working solutions at -20 °C.[5]

Sample Preparation for Analysis (Protein Precipitation)
  • Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or study sample) into a clean microcentrifuge tube.

  • Add 10 µL of the IS working solution (10.0 µg/mL bezafibrate).

  • Add 200 µL of methanol to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for UHPLC-MS/MS analysis.

UHPLC-MS/MS Analytical Method
  • UHPLC System: A system capable of high-pressure gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: Agilent Zorbax SB-C18 (2.1 x 100 mm, 3.5 µm) or equivalent.[5]

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (58:42, v/v).[5]

  • Flow Rate: 0.4 mL/min.[5]

  • Injection Volume: 5.0 µL.[5]

  • Column Temperature: 35 °C.[5]

  • Ionization Mode: ESI negative.[3]

  • MRM Transitions:

    • Fenofibric Acid: m/z 317.2 → 230.7[3]

    • Bezafibrate (IS): m/z 360.0 → 274.0[3]

Stability Assessment Experiments
  • Bench-Top Stability:

    • Thaw frozen plasma QC samples (low, medium, and high concentrations) and keep them at room temperature for a specified period (e.g., 6 hours).[5]

    • Analyze the samples and compare the concentrations to nominal values.

  • Freeze-Thaw Stability:

    • Subject plasma QC samples to three freeze-thaw cycles. For each cycle, freeze the samples at -70 °C for at least 12 hours and then thaw them unassisted at room temperature.[5]

    • After the third cycle, analyze the samples and compare the results to the nominal concentrations.

  • Long-Term Stability:

    • Store plasma QC samples at -70 °C for an extended period (e.g., 74 days).[3][5]

    • Analyze the samples at the end of the storage period and compare the concentrations to the initial values.

  • Post-Preparative (Autosampler) Stability:

    • Process plasma QC samples as described in the sample preparation protocol and place them in the autosampler maintained at a specific temperature (e.g., 15 °C) for a defined duration (e.g., 24 hours).[3][5]

    • Analyze the samples and compare the results to freshly prepared samples.

Visualizations

experimental_workflow cluster_sample_collection Sample Collection & Processing cluster_sample_prep Sample Preparation cluster_analysis Analysis blood_collection 1. Collect Whole Blood (K2-EDTA tubes) centrifugation 2. Centrifuge (4000 rpm, 15 min, 2-8 °C) blood_collection->centrifugation plasma_separation 3. Separate Plasma centrifugation->plasma_separation storage 4. Store Plasma (-70 °C) plasma_separation->storage plasma_aliquot 5. Aliquot Plasma (100 µL) storage->plasma_aliquot add_is 6. Add Internal Standard plasma_aliquot->add_is protein_precipitation 7. Add Methanol & Vortex add_is->protein_precipitation centrifuge_precipitate 8. Centrifuge (13000 rpm, 10 min) protein_precipitation->centrifuge_precipitate supernatant_transfer 9. Transfer Supernatant centrifuge_precipitate->supernatant_transfer uhplc_msms 10. UHPLC-MS/MS Analysis supernatant_transfer->uhplc_msms data_processing 11. Data Processing & Quantification uhplc_msms->data_processing

Caption: Experimental workflow for the analysis of fenofibric acid in plasma.

ppar_alpha_pathway cluster_cell Hepatocyte fenofibric_acid Fenofibric Acid ppara PPARα fenofibric_acid->ppara Binds & Activates ppara_rxr PPARα-RXR Heterodimer ppara->ppara_rxr rxr RXR rxr->ppara_rxr ppre PPRE (Peroxisome Proliferator Response Element) ppara_rxr->ppre Binds to DNA gene_transcription Target Gene Transcription ppre->gene_transcription Initiates lipid_metabolism Increased Lipid Metabolism (e.g., ↑ HDL, ↓ Triglycerides) gene_transcription->lipid_metabolism Results in

Caption: Simplified PPARα signaling pathway activated by fenofibric acid.

References

Application Notes and Protocols: Lentiviral-based PPARα Reporter Assay for Choline Fenofibrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxisome proliferator-activated receptor alpha (PPARα) is a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism.[1] As a member of the nuclear receptor superfamily, PPARα is a key therapeutic target for drugs aimed at treating dyslipidemia, such as hypertriglyceridemia. Choline fenofibrate is a prodrug of fenofibric acid, a potent PPARα agonist.[2] Upon oral administration, this compound is rapidly converted to fenofibric acid, which then activates PPARα. This activation leads to the modulation of gene expression involved in fatty acid oxidation and lipoprotein metabolism, ultimately resulting in reduced triglyceride levels and increased high-density lipoprotein (HDL) cholesterol.

To facilitate the screening and characterization of PPARα agonists like this compound, a robust and sensitive cell-based assay is essential. This document provides detailed protocols for a lentiviral-based PPARα reporter assay. This system utilizes a lentiviral vector to introduce a PPARα response element (PPRE) linked to a reporter gene (e.g., luciferase) into a suitable host cell line, such as the human hepatoma cell line HepG2. The resulting stable cell line allows for the quantitative measurement of PPARα activation in response to treatment with compounds like this compound. Lentiviral delivery offers the advantage of efficient transduction and stable integration of the reporter construct into a wide variety of cell types, including those that are difficult to transfect.[3]

PPARα Signaling Pathway

The activation of PPARα by a ligand, such as fenofibric acid, initiates a cascade of molecular events that ultimately alters gene expression. The simplified signaling pathway is illustrated below.

PPARa_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Choline_Fenofibrate This compound Fenofibric_Acid Fenofibric Acid (Active Metabolite) Choline_Fenofibrate->Fenofibric_Acid Conversion PPARa_unbound PPARα Fenofibric_Acid->PPARa_unbound Binds PPARa_RXR_Complex PPARα-RXR Heterodimer PPARa_unbound->PPARa_RXR_Complex RXR_unbound RXR RXR_unbound->PPARa_RXR_Complex Heterodimerization PPRE PPRE (PPARα Response Element) PPARa_RXR_Complex->PPRE Binds Target_Gene Target Gene (e.g., ACOX1, CPT1) PPRE->Target_Gene Activates Transcription mRNA mRNA Target_Gene->mRNA Protein Protein mRNA->Protein Translation Metabolic_Effects Metabolic Effects (e.g., ↑ Fatty Acid Oxidation) Protein->Metabolic_Effects

Figure 1: Simplified PPARα Signaling Pathway.

Experimental Workflow

The overall workflow for the lentiviral-based PPARα reporter assay is depicted in the following diagram. The process begins with the production of the lentiviral particles, followed by the transduction of the host cells to create a stable reporter cell line. These cells are then used for the assay to screen for PPARα activators.

Experimental_Workflow Lentiviral_Vector_Production 1. Lentiviral Vector Production (PPRE-Luciferase) Cell_Line_Transduction 2. Host Cell Transduction (e.g., HepG2 cells) Lentiviral_Vector_Production->Cell_Line_Transduction Stable_Cell_Line_Selection 3. Stable Reporter Cell Line Selection (e.g., Puromycin selection) Cell_Line_Transduction->Stable_Cell_Line_Selection Cell_Seeding 4. Seed Reporter Cells in 96-well plates Stable_Cell_Line_Selection->Cell_Seeding Compound_Treatment 5. Treat with this compound (and controls) Cell_Seeding->Compound_Treatment Incubation 6. Incubate Compound_Treatment->Incubation Lysis_and_Luciferase_Assay 7. Cell Lysis and Luciferase Assay Incubation->Lysis_and_Luciferase_Assay Data_Analysis 8. Data Analysis (Dose-Response Curve) Lysis_and_Luciferase_Assay->Data_Analysis

Figure 2: Experimental Workflow for the Assay.

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from a lentiviral-based PPARα reporter assay for this compound.

Table 1: Dose-Response of this compound on PPARα Activity

This compound (µM)Fold Induction (Mean ± SD)
0 (Vehicle Control)1.0 ± 0.1
0.12.5 ± 0.3
18.7 ± 0.9
1025.3 ± 2.1
5048.9 ± 4.5
10055.2 ± 5.8

Table 2: Comparison of PPARα Agonists

Compound (at 10 µM)Fold Induction (Mean ± SD)
Vehicle Control1.0 ± 0.1
This compound25.3 ± 2.1
Fenofibric Acid (Positive Control)28.1 ± 2.5
GW7647 (Positive Control)35.6 ± 3.2
Vehicle Control (Antagonist Assay)1.0 ± 0.1
GW6471 (Antagonist) + 10 µM Fenofibric Acid2.3 ± 0.4

Experimental Protocols

Lentiviral Vector Production

This protocol describes the production of lentiviral particles containing a PPARα response element driving a luciferase reporter gene.

Materials:

  • Lentiviral vector with PPRE and Luciferase reporter

  • Packaging plasmids (e.g., psPAX2 and pMD2.G)

  • HEK293T cells

  • DMEM with 10% FBS

  • Transfection reagent (e.g., Lipofectamine 2000 or PEI)

  • Opti-MEM

  • 0.45 µm filter

Procedure:

  • Seed HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.

  • Prepare the DNA-transfection reagent complex in Opti-MEM according to the manufacturer's protocol. A typical ratio for a 10 cm dish is 10 µg of the lentiviral reporter plasmid, 7.5 µg of psPAX2, and 2.5 µg of pMD2.G.

  • Add the transfection complex to the HEK293T cells and incubate at 37°C with 5% CO₂.

  • After 4-6 hours, replace the medium with fresh DMEM containing 10% FBS.

  • Harvest the viral supernatant 48 and 72 hours post-transfection.

  • Pool the supernatants and centrifuge at 3000 x g for 15 minutes to pellet cell debris.

  • Filter the supernatant through a 0.45 µm filter.

  • The viral supernatant can be used directly or concentrated and titred for future use.

Generation of a Stable PPARα Reporter Cell Line

This protocol details the transduction of HepG2 cells with the lentiviral particles to create a stable cell line.

Materials:

  • Lentiviral supernatant from Protocol 1

  • HepG2 cells

  • MEM with 10% FBS

  • Polybrene

  • Puromycin

Procedure:

  • Seed HepG2 cells in a 6-well plate to be 50-60% confluent on the day of transduction.

  • On the day of transduction, remove the culture medium and add fresh medium containing polybrene at a final concentration of 8 µg/mL.

  • Add the desired amount of lentiviral supernatant to the cells. The multiplicity of infection (MOI) should be optimized for HepG2 cells.

  • Incubate the cells at 37°C with 5% CO₂ for 24 hours.

  • After 24 hours, replace the virus-containing medium with fresh culture medium.

  • 48 hours post-transduction, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration (typically 1-2 µg/mL for HepG2 cells).

  • Replace the medium with fresh puromycin-containing medium every 2-3 days until resistant colonies are visible.

  • Expand the puromycin-resistant cells to establish a stable PPARα reporter cell line.

PPARα Reporter Assay

This protocol describes the use of the stable reporter cell line to measure the activation of PPARα by this compound.

Materials:

  • Stable PPARα reporter HepG2 cell line

  • White, clear-bottom 96-well plates

  • This compound

  • Positive control (e.g., fenofibric acid, GW7647)

  • Vehicle control (e.g., DMSO)

  • Luciferase assay reagent

Procedure:

  • Seed the stable PPARα reporter HepG2 cells into a white, clear-bottom 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.

  • Incubate the plate at 37°C with 5% CO₂ for 24 hours.

  • Prepare serial dilutions of this compound and control compounds in culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically below 0.1%.

  • Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells.

  • Incubate the plate at 37°C with 5% CO₂ for 18-24 hours.

  • After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's protocol.

  • Measure the luciferase activity using a luminometer.

Data Analysis
  • Calculate the average and standard deviation of the relative light units (RLU) for each treatment group.

  • Normalize the data by dividing the RLU of each treatment by the RLU of the vehicle control to obtain the "Fold Induction."

  • Plot the Fold Induction against the log of the compound concentration to generate a dose-response curve.

  • Calculate the EC₅₀ value from the dose-response curve using a suitable software package (e.g., GraphPad Prism).

Logical Relationships in the Assay

The following diagram illustrates the logical flow and key relationships between the components of the lentiviral reporter assay system.

Logical_Relationships cluster_vector Lentiviral Vector cluster_cell Transduced Host Cell PPRE PPRE Promoter Minimal Promoter Reporter Luciferase Gene PPRE->Reporter Drives Expression of Luciferase_Protein Luciferase Protein Reporter->Luciferase_Protein Translated to PPARa Endogenous PPARα PPARa->PPRE Binds to Choline_Fenofibrate This compound Choline_Fenofibrate->PPARa Activates Light_Output Light Output (Measured Signal) Luciferase_Protein->Light_Output Produces

References

Application Notes and Protocols: The Use of Choline Fenofibrate in Primary Hepatocyte Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of choline fenofibrate, a lipid-lowering agent, in primary hepatocyte culture. This document details the underlying mechanisms of action, experimental protocols, and expected outcomes, offering a valuable resource for studying hepatic lipid metabolism and related drug discovery efforts.

This compound is a prodrug that is rapidly converted to its active metabolite, fenofibric acid. Fenofibric acid is a potent agonist of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid and glucose metabolism.[1][2] Activation of PPARα in hepatocytes leads to a cascade of transcriptional events that collectively enhance fatty acid oxidation and reduce triglyceride accumulation.[2][3]

Mechanism of Action

Fenofibric acid's primary mechanism of action in hepatocytes is the activation of PPARα.[1][2][4] Upon binding to fenofibric acid, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding modulates the expression of genes involved in various aspects of lipid metabolism.[5]

Key effects of PPARα activation in hepatocytes include:

  • Increased Fatty Acid Oxidation: Upregulation of genes encoding for enzymes involved in mitochondrial and peroxisomal β-oxidation, such as acyl-CoA oxidase 1 (ACOX1) and carnitine palmitoyltransferase I (CPT-I).[6][7]

  • Reduced Triglyceride Synthesis: Decreased expression of genes involved in de novo lipogenesis.

  • Modulation of Lipoprotein Metabolism: Increased synthesis of apolipoproteins A-I and A-II, components of high-density lipoprotein (HDL), and decreased production of apolipoprotein C-III (ApoC-III), an inhibitor of lipoprotein lipase.[1]

  • Induction of Cytochrome P450 Enzymes: Fenofibric acid can induce the expression of certain cytochrome P450 enzymes, such as CYP3A4 and CYP2C8, in human hepatocytes.[8]

Data Presentation

The following tables summarize the quantitative effects of fenofibric acid on gene expression in primary hepatocyte cultures.

Table 1: Effect of Fenofibric Acid on mRNA Levels of Key Metabolic Genes in Primary Human Hepatocytes

GeneTreatment ConcentrationFold Change vs. ControlReference
CYP3A4Not Specified2- to 5-fold increase[8]
CYP2C8Not Specified2- to 6-fold increase[8]
UGT1A1Not Specified2- to 3-fold increase[8]

Table 2: Effect of Fenofibrate on PPARα Target Gene Expression in Hepatocyte Humanized Mouse Livers

GeneTreatmentFold Change vs. Control (Human Hepatocytes)Fold Change vs. Control (Mouse Hepatocytes)Reference
ANGPTL4Fenofibrate~2.5~10[9]
VNN1Fenofibrate~2~6[9]
PDK4Fenofibrate~2~8[9]
CPT1AFenofibrate~1.5~3[9]

Experimental Protocols

This section provides a detailed protocol for the treatment of primary hepatocytes with this compound.

Materials
  • Cryopreserved primary human hepatocytes

  • Hepatocyte thawing medium (e.g., CHRM® Medium)[10]

  • Hepatocyte plating medium (e.g., Williams Medium E with supplements)[10]

  • Hepatocyte culture medium

  • Collagen-coated cell culture plates[11]

  • This compound (or fenofibric acid)

  • Phosphate-buffered saline (PBS)

  • TRIzol or other RNA extraction reagent

  • qRT-PCR reagents

  • Assay kits for triglyceride content and cytotoxicity

Protocol for Thawing and Plating Primary Hepatocytes
  • Pre-warm hepatocyte thawing and plating media to 37°C.[10]

  • Rapidly thaw the cryopreserved hepatocyte vial in a 37°C water bath for approximately 2 minutes.[10]

  • Transfer the cell suspension to a tube containing pre-warmed thawing medium and centrifuge at a low speed (e.g., 100 x g) for 8-10 minutes at room temperature.[12][13]

  • Carefully aspirate the supernatant and resuspend the cell pellet in plating medium.[13]

  • Determine cell viability and density using a suitable method (e.g., trypan blue exclusion).

  • Seed the hepatocytes onto collagen-coated plates at a desired density.

  • Incubate at 37°C in a 5% CO2 incubator for 4-6 hours to allow for cell attachment.[11]

  • After attachment, gently aspirate the plating medium and replace it with fresh, pre-warmed hepatocyte culture medium.[11]

Treatment with this compound
  • Prepare stock solutions of this compound or fenofibric acid in a suitable solvent (e.g., DMSO).

  • On the day of the experiment, dilute the stock solution to the desired final concentrations in pre-warmed hepatocyte culture medium. A typical concentration range for fenofibric acid is 10-100 µM.[5]

  • Aspirate the existing medium from the cultured hepatocytes and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent at the same final concentration).

  • Incubate the cells for the desired period (e.g., 24-72 hours). The incubation time will depend on the specific endpoint being measured. Fenofibrate is typically metabolized within 24 hours in rat hepatocytes.[14]

Analysis of Gene Expression
  • After the treatment period, wash the cells with PBS and lyse them directly in the culture plate using an RNA extraction reagent like TRIzol.

  • Purify the RNA according to the manufacturer's protocol.

  • Perform reverse transcription to synthesize cDNA.

  • Quantify the relative expression of target genes (e.g., ACOX1, CPT1A, CYP4A, FASN) using quantitative real-time PCR (qRT-PCR). Normalize the expression data to a stable housekeeping gene.

Analysis of Intracellular Lipid Accumulation
  • After treatment, wash the cells with PBS.

  • Lyse the cells and measure the intracellular triglyceride content using a commercially available colorimetric or fluorometric assay kit.

  • Normalize the triglyceride content to the total protein concentration in each sample.

Visualizations

Choline_Fenofibrate_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Metabolic Effects This compound This compound Fenofibric Acid Fenofibric Acid This compound->Fenofibric Acid Esterases PPARa PPARα Fenofibric Acid->PPARa Activation PPARa_RXR_complex PPARα-RXR Heterodimer PPARa->PPARa_RXR_complex RXR RXR RXR->PPARa_RXR_complex PPRE PPRE PPARa_RXR_complex->PPRE Binding Target Genes Target Gene Transcription PPRE->Target Genes Upregulation Fatty Acid Oxidation ↑ Fatty Acid Oxidation Target Genes->Fatty Acid Oxidation Triglyceride Synthesis ↓ Triglyceride Synthesis Target Genes->Triglyceride Synthesis HDL Metabolism ↑ HDL Metabolism Target Genes->HDL Metabolism

Caption: Signaling pathway of this compound in hepatocytes.

Experimental_Workflow Start Start Thaw_Plate Thaw & Plate Primary Hepatocytes Start->Thaw_Plate Incubate_Attach Incubate for Cell Attachment (4-6 hours) Thaw_Plate->Incubate_Attach Treat Treat with This compound Incubate_Attach->Treat Incubate_Treatment Incubate (24-72 hours) Treat->Incubate_Treatment Analysis Analysis Incubate_Treatment->Analysis Gene_Expression Gene Expression (qRT-PCR) Analysis->Gene_Expression Lipid_Accumulation Lipid Accumulation (Triglyceride Assay) Analysis->Lipid_Accumulation End End Gene_Expression->End Lipid_Accumulation->End

Caption: Experimental workflow for this compound treatment.

References

Application Notes and Protocols for Gavage Administration of Choline Fenofibrate in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the oral gavage administration of choline fenofibrate in rat models, a critical procedure in preclinical research for evaluating the compound's pharmacokinetic and pharmacodynamic properties.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of this compound and its active metabolite, fenofibric acid, following oral administration in rats.

Table 1: Pharmacokinetic Parameters of this compound and Fenofibric Acid in Rats

ParameterThis compoundFenofibric AcidReference
Dose 4 mg/kg4 mg/kg[1]
Absolute Oral Bioavailability 93.4%40.0%[1]

Table 2: Pharmacokinetic Parameters of Fenofibric Acid in Rats from Various Studies

Study TypeAnimal ModelDose (mg/kg/day)AUC (µg·h/mL)Cmax (ng/mL)Tmax (h)Half-life (h)Reference
PharmacokineticMale Sprague-Dawley4 (oral)Not Reported7944.2Not Reported5.4 (IV)[1]
3-Month ToxicitySprague-Dawley (Male & Female)10530Not ReportedNot ReportedNot Reported[2]
3-Month ToxicitySprague-Dawley (Male & Female)302898Not ReportedNot ReportedNot Reported[3]
3-Month ToxicitySprague-Dawley (Male & Female)10012108Not ReportedNot ReportedNot Reported[3]

Experimental Protocols

Preparation of this compound Formulation for Oral Gavage

Objective: To prepare a homogenous and stable suspension of this compound suitable for oral administration to rats.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% w/v methylcellulose in purified water)

  • Mortar and pestle or homogenizer

  • Stir plate and magnetic stir bar

  • Analytical balance

  • Graduated cylinders and beakers

  • Purified water

Procedure:

  • Calculate the required amount of this compound and vehicle based on the desired concentration and total volume needed for the study.

  • Weigh the precise amount of this compound powder using an analytical balance.

  • If preparing a suspension, gradually add a small amount of the vehicle to the this compound powder in a mortar and triturate to form a smooth paste. This prevents clumping.

  • Transfer the paste to a larger vessel containing the remaining vehicle.

  • Stir the mixture continuously using a magnetic stir bar and stir plate for a sufficient duration to ensure a homogenous suspension. If a homogenizer is used, follow the manufacturer's instructions.

  • Visually inspect the suspension for uniformity before each use. Ensure the suspension is continuously stirred during the dosing procedure to maintain homogeneity.

Protocol for Oral Gavage Administration in Rats

Objective: To accurately and safely administer a precise volume of this compound formulation directly into the stomach of a rat.

Materials:

  • Prepared this compound formulation

  • Appropriately sized syringes (e.g., 1-3 mL)

  • Stainless steel, ball-tipped gavage needles (16-18 gauge for adult rats)[4]

  • Personal Protective Equipment (PPE): lab coat, gloves, eye protection

  • Scale for weighing the rat

Procedure:

  • Animal Preparation:

    • Weigh the rat to determine the correct dosing volume. The maximum recommended volume for oral gavage in rats is 10 mL/kg, though smaller volumes are often preferred to minimize the risk of reflux.[5]

    • Habituate the animals to handling prior to the study to reduce stress.[4]

  • Gavage Needle Selection and Measurement:

    • Select a gavage needle of the appropriate length and gauge for the size of the rat. For adult rats, a 16-18 gauge needle is typically suitable.[5]

    • Measure the correct insertion depth by holding the needle alongside the rat, with the tip at the level of the last rib (xiphoid process). Mark the needle at the point corresponding to the rat's incisors. This ensures the needle reaches the stomach without causing perforation.[6][7]

  • Animal Restraint:

    • Securely restrain the rat to prevent movement and injury. One effective method is to grasp the rat firmly by the loose skin over the shoulders and back of the neck (scruffing).[5][8]

    • The head should be gently tilted upwards, aligning the mouth, pharynx, and esophagus in a relatively straight line. This facilitates the passage of the gavage needle.[7][8]

  • Gavage Needle Insertion and Administration:

    • Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the pharynx.[6]

    • Allow the rat to swallow the tip of the needle, which will facilitate its entry into the esophagus. Never force the needle. If resistance is met, withdraw the needle and attempt re-insertion.[7][8]

    • Advance the needle smoothly to the pre-measured depth.

    • Administer the this compound formulation slowly and steadily over a few seconds.[6]

    • Once administration is complete, gently withdraw the needle along the same path of insertion.

  • Post-Administration Monitoring:

    • Return the rat to its cage and monitor for at least 10-15 minutes for any signs of distress, such as difficulty breathing, cyanosis (blue-tinged mucous membranes), or fluid coming from the nose.[6][8] These could be signs of accidental administration into the trachea.

    • Continue to monitor the animal periodically for any adverse effects.

Visualization of Workflows and Pathways

Experimental Workflow for this compound Gavage Study

G cluster_prep Preparation Phase cluster_admin Administration Phase cluster_post Post-Administration Phase A Calculate Dose & Formulation Volume B Prepare this compound Suspension A->B C Weigh Rat & Calculate Individual Dose B->C D Restrain Rat & Measure Gavage Needle C->D E Administer Formulation via Oral Gavage D->E F Monitor Animal for Adverse Effects E->F G Collect Samples (e.g., Blood, Tissues) F->G H Analyze Samples (e.g., Pharmacokinetics) G->H

Caption: Experimental workflow for this compound administration.

Signaling Pathway of Fenofibric Acid (Active Metabolite)

G cluster_cell Hepatocyte cluster_effects Downstream Effects FA Fenofibric Acid (Active Metabolite) PPARa PPARα FA->PPARa Activates Complex PPARα-RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds to Gene_Exp Target Gene Transcription PPRE->Gene_Exp Initiates LPL ↑ Lipoprotein Lipase (LPL) Synthesis Gene_Exp->LPL ApoCIII ↓ Apolipoprotein C-III (ApoC-III) Production Gene_Exp->ApoCIII FattyAcid ↑ Fatty Acid Oxidation Gene_Exp->FattyAcid

References

Troubleshooting & Optimization

Choline Fenofibrate PPARα Activation Assay: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing choline fenofibrate in peroxisome proliferator-activated receptor alpha (PPARα) activation assays.

Frequently Asked Questions (FAQs)

Q1: What is the active molecule in a this compound assay? this compound is a prodrug formulation. In the experimental environment (in vivo or in cell culture medium), it rapidly dissociates into its active form, fenofibric acid.[1][2][3] Fenofibric acid is the direct agonist that binds to and activates PPARα.[1][4]

Q2: How should I prepare this compound for my experiment? this compound has good solubility in water, but stock solutions are also commonly prepared in DMSO or ethanol.[2][3] It is crucial to use freshly opened or anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce solubility.[2] For cell-based assays, ensure the final solvent concentration in the culture medium is low (typically <0.1%) and consistent across all wells, including vehicle controls, to avoid solvent-induced artifacts.

Q3: What are the key components of a cell-based PPARα reporter assay? A typical assay uses a host cell line (e.g., HEK293, HepG2) transiently transfected with two plasmids:

  • An expression vector containing the human or mouse PPARα gene.

  • A reporter vector containing a luciferase gene downstream of a promoter with multiple copies of a Peroxisome Proliferator Response Element (PPRE).[5][6] Upon activation by fenofibric acid, PPARα forms a heterodimer with the Retinoid X Receptor (RXR), binds to the PPRE, and drives the expression of the luciferase reporter gene.[5][7][8]

Q4: Should I use a "flash" or "glow" type luciferase assay reagent? This depends on your signal intensity.

  • Flash assays produce a very high-intensity signal that decays rapidly. They are suitable for low-expression systems but require a luminometer with injectors for reproducible measurements.

  • Glow assays produce a more stable, long-lasting signal (up to 2 hours).[9] This stability makes them less sensitive to timing variations when reading a full 96-well plate and is generally recommended for reducing variability between wells.[9]

Troubleshooting Guides

Below are common issues encountered during PPARα activation assays, along with their potential causes and recommended solutions.

Issue 1: Weak or No Luminescence Signal

This is one of the most frequent problems, often pointing to issues with transfection, reagents, or the experimental setup.[10][11]

Possible Cause Recommended Solution
Low Transfection Efficiency Optimize the transfection reagent-to-DNA ratio (e.g., 1.5:1 to 4:1 µl:µg). Ensure cells are healthy, actively dividing, and at optimal confluency (50-80%).[12][13] Use a positive control plasmid (e.g., CMV-GFP) to visually confirm transfection success.
Poor Plasmid DNA Quality Use high-purity, endotoxin-free plasmid DNA.[11][14] Verify DNA quality and concentration; the A260/A280 ratio should be between 1.7 and 1.9.[13][14]
Inactive or Degraded Reagents Ensure luciferase substrate and other kit components have not expired and have been stored correctly.[10] Prepare luciferin solutions fresh and protect them from light.[10]
Sub-optimal Drug Concentration Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal EC50 (half-maximal effective concentration).
Weak Promoter in Reporter Construct If possible, switch to a reporter plasmid with a stronger constitutive promoter or one with more PPRE copies.[10][11]
Insufficient Incubation Time The standard incubation time after treatment is 22-24 hours.[15][16] Ensure this period is sufficient for transcription and translation of the reporter gene.
Issue 2: High Background Signal

High background can mask the true signal from PPARα activation, reducing the signal-to-noise ratio.

Possible Cause Recommended Solution
Plate Type Standard clear or black plates can lead to signal bleed-through from adjacent wells. Use solid white or white-walled, clear-bottom opaque plates to maximize light reflection and minimize crosstalk.[10][11]
Reagent Contamination Prepare fresh reagents using sterile techniques to avoid microbial or chemical contamination that can interfere with the assay.[10]
Cell Lysis Issues Ensure complete cell lysis to release all luciferase enzyme. Incomplete lysis can lead to inconsistent and high background readings.
Autofluorescence of Test Compound While less common with luminescence, some compounds can interfere with the reaction. Run a control with the compound added just before reading to check for direct effects on the luciferase enzyme or substrate.
Issue 3: High Variability Between Replicates

Inconsistent results between identical wells make data interpretation difficult and unreliable.[10]

Possible Cause Recommended Solution
Pipetting Inaccuracies Use calibrated pipettes. Prepare a master mix of transfection reagents and treatment media to add to all replicate wells, ensuring consistency.[10][11]
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Allow plates to sit at room temperature for 15-20 minutes before incubation to promote even cell distribution.
"Edge Effects" Evaporation from wells on the outer edges of a 96-well plate can alter cell health and reagent concentrations. To mitigate this, fill the outer wells with sterile PBS or media without cells and use only the inner 60 wells for the experiment.[15]
Signal Instability (Flash Assays) If using a "flash" type reagent, the time between adding the reagent and reading the plate is critical.[9] A luminometer with automated injectors is highly recommended. Alternatively, switch to a "glow" type reagent for a more stable signal.[9]
Issue 4: Cell Toxicity or Reduced Viability

Fenofibrate can affect cell viability at high concentrations, and transfection itself can be stressful for cells.[17][18][19]

Possible Cause Recommended Solution
Compound Cytotoxicity Determine the optimal, non-toxic concentration range of this compound for your specific cell line. Perform a parallel cell viability assay (e.g., MTT, CellTiter-Glo®, or 7-AAD staining) across your dose-response curve.[20]
Transfection Reagent Toxicity Optimize the amount of transfection reagent used, as excessive amounts can be toxic. Follow the manufacturer's protocol and optimize for your cell line to find the lowest effective concentration.[12]
Unhealthy Cells Use cells that are at a low passage number and are free from contamination (especially Mycoplasma).[13] Ensure cells are not overly confluent before or after transfection.

Data Presentation

Table 1: Efficacy of Fenofibric Acid Formulations in Mixed Dyslipidemia

This table summarizes clinical data comparing the effects of this compound and micronized fenofibrate on key lipid markers after 12 weeks of treatment in patients. This provides context on the compound's expected biological activity.

Lipid Parameter This compound (135 mg) Micronized Fenofibrate (160 mg) P-value (between groups)
Triglycerides (TG) ~34.2% reduction~38.1% reduction0.471
HDL-Cholesterol (HDL-C) ~10.0% increase~9.0% increase0.598
Data adapted from a 12-week, randomized, open-label clinical trial in patients with mixed dyslipidemia.[21][22]

Visual Guides: Pathways and Workflows

PPARα Signaling Pathway

PPARa_Signaling_Pathway cluster_cell Cell cluster_nucleus Nucleus FA Fenofibric Acid (from this compound) PPARa PPARα FA->PPARa Binds & Activates Complex PPARα-RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds TargetGenes Target Genes (e.g., Luciferase Reporter) PPRE->TargetGenes Initiates Transcription mRNA mRNA TargetGenes->mRNA Protein Protein Synthesis (Luciferase) mRNA->Protein Translation Signal Luminescent Signal Protein->Signal Generates Extracellular This compound (in media) Extracellular->FA Dissociates

Caption: Mechanism of PPARα activation by this compound in a reporter assay.

Experimental Workflow for PPARα Assay

Experimental_Workflow cluster_day1 Day 1: Seeding & Transfection cluster_day2 Day 2: Treatment cluster_day3 Day 3: Data Acquisition A Seed cells in 96-well plate B Incubate (24h) A->B C Prepare Transfection Mix: 1. PPARα Plasmid 2. PPRE-Luc Reporter Plasmid 3. Transfection Reagent D Transfect Cells B->D C->D E Incubate (4-6h) D->E F Change media E->F Proceed to Day 2 G Add this compound (various concentrations) + Controls (Vehicle, Positive) F->G H Incubate (22-24h) G->H I Lyse cells H->I Proceed to Day 3 J Add Luciferase Substrate Reagent I->J K Read Luminescence (RLU) on Plate Reader J->K L Analyze Data: Normalize to control, plot dose-response curve K->L

Caption: Standard 3-day workflow for a PPARα luciferase reporter gene assay.

Troubleshooting Logic Tree: Low Signal

Troubleshooting_Logic_Tree Start Problem: Weak or No Signal Check1 Is transfection working? Start->Check1 Check2 Are reagents functional? Start->Check2 Check3 Is the assay setup optimal? Start->Check3 Sol1A Check DNA quality (A260/280 = 1.7-1.9) Check1->Sol1A Cause: Poor DNA Sol1B Optimize reagent:DNA ratio and cell density Check1->Sol1B Cause: Suboptimal Ratio Sol1C Run GFP control plasmid to visualize efficiency Check1->Sol1C Verification Step Sol2A Check expiration dates and storage conditions Check2->Sol2A Cause: Expired Sol2B Prepare fresh substrate and protect from light Check2->Sol2B Cause: Degraded Sol2C Run positive control (e.g., GW7647 agonist) Check2->Sol2C Verification Step Sol3A Perform dose-response to find EC50 Check3->Sol3A Cause: Wrong Dose Sol3B Confirm incubation time (22-24h post-treatment) Check3->Sol3B Cause: Too Short Sol3C Check luminometer settings (integration time) Check3->Sol3C Cause: Instrument

Caption: A decision tree to diagnose the root cause of weak or absent signal.

Detailed Experimental Protocol: PPARα Reporter Gene Assay

This protocol provides a general framework. Specific details such as cell numbers and reagent volumes should be optimized for your particular cell line and plate format (96-well shown).

Materials:

  • HEK293 or HepG2 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • PPARα expression plasmid

  • PPRE-luciferase reporter plasmid

  • Transfection reagent (e.g., Lipofectamine®)

  • This compound

  • Positive control agonist (e.g., GW7647)

  • Sterile, white, 96-well cell culture plates

  • Luciferase assay system (e.g., Promega Dual-Luciferase® Reporter Assay System)

  • Luminometer

Methodology:

  • Day 1: Cell Seeding and Transfection

    • Plate cells in a white, 96-well plate at a density that will result in 70-80% confluency at the time of transfection (e.g., 1-2 x 10⁴ cells/well).[12]

    • Incubate for 18-24 hours at 37°C, 5% CO₂.

    • For each well, prepare a transfection mix according to the reagent manufacturer's protocol. Co-transfect the PPARα expression plasmid and the PPRE-luciferase reporter plasmid. An internal control reporter (e.g., Renilla luciferase driven by a constitutive promoter) is highly recommended for normalization.[11]

    • Add the transfection complex to the cells and incubate for 4-6 hours.

  • Day 2: Compound Treatment

    • Gently remove the transfection medium.

    • Replace with fresh, serum-free or low-serum medium containing serial dilutions of this compound. Include wells for:

      • Vehicle control (e.g., DMSO or water at the highest concentration used).

      • Positive control (a known PPARα agonist like GW7647 at its EC85 concentration).[16]

      • Untreated cells (media only).

    • Incubate for 22-24 hours at 37°C, 5% CO₂.[15][16]

  • Day 3: Luciferase Assay and Data Analysis

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 15-20 minutes.

    • Remove the treatment media from the wells.

    • Add passive lysis buffer (e.g., 20 µL) to each well and place the plate on an orbital shaker for 15 minutes to ensure complete lysis.

    • Add the luciferase assay reagent to each well (e.g., 100 µL). If using a dual-reporter system, add the firefly luciferase reagent first.

    • Immediately measure luminescence (Relative Light Units, RLU) in a plate-reading luminometer.

    • If using a dual system, add the Stop & Glo® reagent and read the Renilla luciferase signal.

    • Data Analysis:

      • Normalize the firefly luciferase RLU to the Renilla luciferase RLU for each well to correct for transfection efficiency and cell number variability.

      • Calculate the "Fold Activation" by dividing the normalized RLU of each treatment well by the average normalized RLU of the vehicle control wells.

      • Plot the Fold Activation against the log of the compound concentration and fit the data to a non-linear regression curve to determine the EC50 value.

References

Technical Support Center: Choline Fenofibrate and Lipid Peroxidation Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing choline fenofibrate in studies involving lipid peroxidation assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address potential challenges and ensure the accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how might it affect my lipid peroxidation assay?

This compound is a salt of fenofibric acid, the active metabolite of fenofibrate.[1][2] Fenofibrate is a lipid-lowering drug that primarily activates the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[3][4][5] This activation alters lipid metabolism but can also influence oxidative stress pathways. Theoretically, this compound could impact lipid peroxidation assays in two opposing ways:

  • Antioxidant effects: Some studies have shown that fenofibrate can protect lipoproteins from lipid peroxidation, which could lead to an underestimation of lipid peroxidation in your samples.[6]

  • Pro-oxidant effects: The mechanism of fenofibrate involves the generation of peroxisomes, which contain reactive oxygen species (ROS), potentially increasing oxidative stress on tissues like the liver.[3][7] This could theoretically lead to an overestimation of lipid peroxidation.

It is crucial to consider these potential effects when interpreting your data.

Q2: My TBARS assay is showing no color change after adding my plasma/serum samples treated with this compound. What could be the issue?

The absence of the characteristic pink color in a Thiobarbituric Acid Reactive Substances (TBARS) assay suggests a very low or undetectable level of malondialdehyde (MDA) and other reactive substances.[8][9] Several factors could contribute to this:

  • Low level of lipid peroxidation: The experimental conditions or the effect of this compound might have resulted in genuinely low levels of lipid peroxidation.

  • Sample dilution: If your plasma or serum samples were diluted, the concentration of TBARS might be below the detection limit of the assay.[9]

  • Improper sample storage: Samples should ideally be stored at -80°C to prevent degradation of lipid peroxides.[9] Storage at -20°C for extended periods might lead to a loss of signal.[9]

  • Assay incubation time: Ensure the incubation step after adding the TBA reagent is performed at 90-100°C for the recommended duration (typically 10-60 minutes) to allow for the color reaction to complete.[9][10]

Q3: Could the choline moiety of this compound interfere with the assay?

Currently, there is no direct evidence in the reviewed literature to suggest that the choline component of this compound directly interferes with common lipid peroxidation assays like the TBARS assay. Choline is an essential nutrient involved in various metabolic pathways, and its detection is typically performed using specific enzymatic or electrochemical methods that are different from the principle of the TBARS assay.[11][12][13]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your lipid peroxidation experiments with this compound.

Issue Potential Cause Recommended Action
High background absorbance in blank samples Contaminated reagents or glassware.Use high-purity water and acid-washed glassware. Prepare fresh reagents.
Sample color interference.If the sample itself is colored, it can interfere with absorbance readings at 532 nm.[14] Run a sample blank containing the sample and all reagents except TBA. Subtract the absorbance of the sample blank from the absorbance of the sample.
Inconsistent results between replicates Pipetting errors or inconsistent mixing.Ensure accurate pipetting and thorough mixing of all reagents and samples.
Non-homogenous sample.For tissue samples, ensure complete homogenization.[15]
Unexpectedly low lipid peroxidation levels Antioxidant effect of fenofibrate.Fenofibrate has been reported to have antioxidant properties.[6] Consider this a potential biological effect of the drug.
Assay sensitivity.The TBARS assay may not be sensitive enough for your samples.[16] Consider a more sensitive method or concentrating your samples.
Unexpectedly high lipid peroxidation levels Pro-oxidant effect of fenofibrate.Fenofibrate's mechanism can increase reactive oxygen species.[3][7] This could be a genuine biological effect.
Interference from other aldehydes.The TBARS assay is not entirely specific for MDA and can react with other aldehydes present in the sample.[17][18]

Experimental Protocols

Thiobarbituric Acid Reactive Substances (TBARS) Assay Protocol

This protocol is a generalized procedure for the TBARS assay, a common method for measuring lipid peroxidation.[8][10]

Reagents:

  • Thiobarbituric Acid (TBA) solution (0.67% w/v)

  • Trichloroacetic Acid (TCA) solution (10-20% w/v)

  • Malondialdehyde (MDA) standard solution

  • Sample (e.g., plasma, serum, tissue homogenate)

Procedure:

  • Sample Preparation:

    • For plasma or serum, use as is or dilute if necessary.

    • For tissue, homogenize in a suitable buffer (e.g., RIPA buffer) on ice.[15][19] Centrifuge to pellet debris and use the supernatant.[19]

  • Reaction Mixture:

    • In a microcentrifuge tube, mix your sample (e.g., 100 µL) with an equal volume of TCA solution to precipitate proteins.[10]

    • Incubate on ice for 15 minutes.

    • Centrifuge at a high speed (e.g., 2200 x g) for 15 minutes at 4°C.[10]

    • Transfer the supernatant to a new tube.

  • Color Development:

    • Add TBA solution to the supernatant (typically in a 1:1 ratio).[10]

    • Incubate the mixture in a boiling water bath for 10-60 minutes.[10] This will develop a pink color in the presence of TBARS.

    • Immediately cool the tubes in an ice bath for 10 minutes to stop the reaction.[20]

  • Measurement:

    • Centrifuge the tubes to pellet any precipitate.

    • Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.[8]

  • Quantification:

    • Prepare a standard curve using known concentrations of MDA.

    • Determine the concentration of TBARS in your samples by comparing their absorbance to the standard curve.

Visualizations

TBARS_Assay_Workflow cluster_sample_prep Sample Preparation cluster_reaction Color Reaction cluster_measurement Measurement Sample Sample (Plasma, Serum, Tissue Homogenate) Homogenization Homogenization (for tissue) Sample->Homogenization TCA_Precipitation Protein Precipitation with TCA Sample->TCA_Precipitation Homogenization->TCA_Precipitation Centrifugation1 Centrifugation TCA_Precipitation->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Add_TBA Add TBA Reagent Supernatant1->Add_TBA Incubation Incubate at 95-100°C Add_TBA->Incubation Cooling Cool on Ice Incubation->Cooling Centrifugation2 Centrifugation (optional) Cooling->Centrifugation2 Measurement Measure Absorbance at 532 nm Centrifugation2->Measurement Quantification Quantify using MDA Standard Curve Measurement->Quantification

Caption: Workflow of the TBARS assay for measuring lipid peroxidation.

Fenofibrate_MoA cluster_lipid_metabolism Altered Lipid Metabolism cluster_oxidative_stress Potential Impact on Oxidative Stress Fenofibrate This compound Fenofibric_Acid Fenofibric Acid (Active Metabolite) Fenofibrate->Fenofibric_Acid PPARa PPARα Activation Fenofibric_Acid->PPARa Antioxidant Antioxidant Effects on Lipoproteins Fenofibric_Acid->Antioxidant Lipolysis Increased Lipolysis PPARa->Lipolysis ApoCIII Reduced Apoprotein C-III PPARa->ApoCIII Peroxisomes Increased Peroxisomes PPARa->Peroxisomes ROS Reactive Oxygen Species (ROS) Peroxisomes->ROS

Caption: Simplified mechanism of action of this compound.

References

Technical Support Center: Choline Fenofibrate Degradation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the degradation products of choline fenofibrate in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

This compound, a salt of fenofibric acid and choline, readily dissociates in aqueous solutions. The primary degradation pathway for the active moiety, fenofibric acid, is hydrolysis of the ester linkage.[1][2] This results in the formation of fenofibric acid as the main degradation product.

Q2: What are the expected degradation products of this compound under various stress conditions?

Forced degradation studies are conducted to understand the stability of a drug substance and to identify potential degradation products. For this compound, the following degradation patterns are observed under different stress conditions:

  • Acid Hydrolysis: Under acidic conditions (e.g., 1 N HCl at 60°C), this compound is expected to hydrolyze to fenofibric acid.[3] Another potential degradation product that has been identified for the related compound fenofibrate under acidic hydrolysis is methyl 2-[4-(4-chlorobenzoyl) phenoxy]-2-methylpropanoate.[4]

  • Base Hydrolysis: In alkaline conditions (e.g., 1N NaOH at 60°C), the primary degradation product is fenofibric acid, formed through the hydrolysis of the ester bond.[3][4]

  • Oxidative Degradation: When subjected to oxidative stress (e.g., 10% H2O2 at room temperature), degradation is generally observed.[3]

  • Thermal Degradation: Exposure to high temperatures (e.g., 105°C) can lead to degradation.[3]

  • Photolytic Degradation: this compound may also degrade upon exposure to UV radiation.[3]

Troubleshooting Guides

Issue 1: Inconsistent or unexpected peaks in HPLC chromatogram during stability testing.

  • Possible Cause 1: Mobile phase instability.

    • Troubleshooting: Ensure the mobile phase is freshly prepared and properly degassed. The stability of the mobile phase for this compound analysis has been confirmed for up to 48 hours.[3] Check for any changes in the mobile phase composition or pH.

  • Possible Cause 2: Sample degradation during analysis.

    • Troubleshooting: Verify the stability of the sample solution in the autosampler. For this compound, sample solutions have been found to be stable for up to 48 hours at room temperature.[3] If degradation is suspected, cool the autosampler or reduce the run time.

  • Possible Cause 3: Contamination from glassware or solvents.

    • Troubleshooting: Use high-purity solvents and thoroughly clean all glassware. Run a blank injection of the diluent to check for any interfering peaks.

  • Possible Cause 4: Column degradation.

    • Troubleshooting: Check the column performance by injecting a standard. If peak shape is poor or retention times have shifted significantly, the column may need to be washed, regenerated, or replaced.

Issue 2: Poor resolution between this compound and its degradation products.

  • Possible Cause 1: Inappropriate mobile phase composition.

    • Troubleshooting: Adjust the ratio of the organic solvent (e.g., acetonitrile) to the aqueous buffer. A higher proportion of the organic phase may lead to earlier elution.[4] Fine-tuning the pH of the buffer can also improve separation.

  • Possible Cause 2: Incorrect column selection.

    • Troubleshooting: A C18 column is commonly used for the separation of this compound and its degradation products.[3][4] Ensure the selected column has the appropriate particle size and dimensions for your application.

  • Possible Cause 3: Suboptimal flow rate.

    • Troubleshooting: Optimize the flow rate to achieve a balance between resolution and analysis time. A typical flow rate for this analysis is around 1.0 to 1.5 mL/minute.[3][4]

Data Presentation

Table 1: Summary of Forced Degradation Studies on this compound Tablets

Stress ConditionReagent/ParameterDurationTemperature% Assay of this compound
Acid Hydrolysis1 N HCl30 mins60°C102
Base Hydrolysis1N NaOH30 mins60°C102
Oxidation10% H2O224 hrsRoom Temperature102
Thermal Degradation-30 mins105°C102
Photolytic DegradationUV radiation2 hrs-102

Data adapted from a stability-indicating RP-HPLC method development study.[3] The high assay values suggest the parent drug was stable under these specific experimental conditions, though degradation can be induced under more strenuous conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

  • Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable diluent (e.g., a mixture of buffer and acetonitrile) to obtain a stock solution of a specific concentration (e.g., 1000 µg/mL).[4]

  • Acid Hydrolysis:

    • To a portion of the stock solution, add an equal volume of 1 N HCl.

    • Heat the solution in a water bath at 60°C for 30 minutes.[3]

    • Cool the solution and neutralize it with 1 N NaOH.

    • Dilute to a final concentration suitable for HPLC analysis.

  • Base Hydrolysis:

    • To a portion of the stock solution, add an equal volume of 1 N NaOH.

    • Heat the solution in a water bath at 60°C for 30 minutes.[3]

    • Cool the solution and neutralize it with 1 N HCl.

    • Dilute to a final concentration suitable for HPLC analysis.

  • Oxidative Degradation:

    • To a portion of the stock solution, add an equal volume of 10% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours.[3]

    • Dilute to a final concentration suitable for HPLC analysis.

  • Thermal Degradation:

    • Expose the solid drug substance to a temperature of 105°C for 30 minutes.[3]

    • Dissolve the heat-treated sample in the diluent to a known concentration for HPLC analysis.

  • Photolytic Degradation:

    • Expose the solid drug substance or a solution to UV radiation for a specified period (e.g., 2 hours).[3]

    • Prepare a solution of a known concentration for HPLC analysis.

  • Analysis:

    • Analyze all the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Protocol 2: RP-HPLC Method for the Analysis of this compound and its Degradation Products

This protocol provides a typical RP-HPLC method for the separation and quantification of this compound and its degradation products.

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: Inertsil ODS column (150 x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: A mixture of potassium dihydrogen phosphate buffer (pH 2.5) and acetonitrile in a ratio of 32:68 (v/v).[3]

  • Flow Rate: 1.5 mL/minute.[3]

  • Detection Wavelength: 300 nm.[3]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

  • Sample Preparation: Prepare samples in the mobile phase or a compatible diluent to a concentration within the linear range of the method (e.g., 18-42 µg/mL).[3]

Visualizations

Degradation_Pathway choline_fenofibrate This compound dissociation Dissociation in Aqueous Solution choline_fenofibrate->dissociation fenofibric_acid Fenofibric Acid (Active Metabolite) dissociation->fenofibric_acid choline Choline dissociation->choline hydrolysis Hydrolysis (Acid or Base Catalyzed) fenofibric_acid->hydrolysis degradation_product Fenofibric Acid (Primary Degradation Product) hydrolysis->degradation_product Experimental_Workflow start Start: this compound Sample stress_conditions Apply Stress Conditions start->stress_conditions acid Acid Hydrolysis stress_conditions->acid base Base Hydrolysis stress_conditions->base oxidation Oxidation stress_conditions->oxidation thermal Thermal stress_conditions->thermal photolytic Photolytic stress_conditions->photolytic sample_prep Sample Preparation (Neutralization, Dilution) acid->sample_prep base->sample_prep oxidation->sample_prep thermal->sample_prep photolytic->sample_prep hplc_analysis RP-HPLC Analysis sample_prep->hplc_analysis data_analysis Data Analysis (Peak Identification, Quantification) hplc_analysis->data_analysis end End: Identify Degradation Products data_analysis->end

References

Technical Support Center: Overcoming Low Cell Permeability of Choline Fenofibrate In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with the low cell permeability of choline fenofibrate in in-vitro experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I not observing the expected biological effect of this compound in my cell culture experiments?

A1: The lack of an observable effect is often multifactorial, stemming from the physicochemical properties of the compound and its mechanism of action. Key reasons include:

  • Prodrug Nature: this compound is a prodrug that must be hydrolyzed by cellular or serum esterases into its active metabolite, fenofibric acid.[1] If your in-vitro system lacks sufficient esterase activity (e.g., in serum-free media), the conversion to the active form may be inefficient.

  • Poor Aqueous Solubility: Fenofibrate is highly lipophilic and practically insoluble in water.[2] This can lead to low concentrations of the compound being available in the aqueous cell culture medium, preventing it from reaching the cells effectively.

  • Low Cell Permeability: The primary issue is often the low permeability of the active metabolite, fenofibric acid, across the cell membrane. To exert its effect, fenofibric acid must enter the cell and reach its nuclear target, the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[3] Insufficient intracellular concentration will result in a diminished or absent biological response.

Q2: What is the mechanism of action of this compound that I am trying to observe?

A2: this compound's therapeutic effects are mediated by its active form, fenofibric acid, through the activation of the PPARα signaling pathway.[3]

  • Conversion: this compound is hydrolyzed to fenofibric acid.[1]

  • PPARα Activation: Fenofibric acid enters the cell and binds to PPARα, a nuclear receptor.[3]

  • Heterodimerization: The activated PPARα forms a heterodimer with the Retinoid X Receptor (RXR).[4]

  • Gene Transcription: This PPARα-RXR complex binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes.[5]

  • Biological Response: This binding event modulates the transcription of genes involved in lipid metabolism. Key effects include increased expression of genes for fatty acid oxidation and lipoprotein lipase, and decreased production of apolipoprotein C-III (an inhibitor of lipoprotein lipase).[1][6]

The diagram below illustrates this signaling cascade.

PPAR_alpha_pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Fenofibric Acid_cyto Fenofibric Acid This compound->Fenofibric Acid_cyto Hydrolysis (Esterases) PPARa PPARα Fenofibric Acid_cyto->PPARa Binding & Activation PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE PPARa_RXR->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes Regulates

Caption: PPARα Signaling Pathway Activation by Fenofibric Acid.

Q3: How can I confirm that low cell permeability is the primary issue in my experiment?

A3: A systematic approach is necessary to pinpoint low permeability as the root cause. This involves a series of control experiments and direct measurement of intracellular drug concentration.

The workflow below outlines a logical sequence of experiments to diagnose the problem.

Troubleshooting_Workflow Start Start: No biological effect observed CheckSolubility Is the compound fully dissolved in media? Start->CheckSolubility PositiveControl Run a positive control (e.g., potent PPARα agonist with known high permeability) CheckSolubility->PositiveControl Yes ImproveSolubility Action: Use solubilizing agents (see Q4) CheckSolubility->ImproveSolubility No ControlResult Does the positive control work? PositiveControl->ControlResult MeasureIntracellular Measure intracellular fenofibric acid conc. (e.g., via LC-MS/MS) ControlResult->MeasureIntracellular Yes OtherIssue Conclusion: Issue is likely related to assay setup, cell health, or target expression ControlResult->OtherIssue No ConcResult Is intracellular conc. below the expected effective range? MeasureIntracellular->ConcResult PermeabilityIssue Conclusion: Low cell permeability is the likely cause ConcResult->PermeabilityIssue Yes ConcResult->OtherIssue No Caco2_Workflow cluster_prep Preparation (21 Days) cluster_assay Permeability Assay (2 Hours) cluster_analysis Analysis Seed Seed Caco-2 cells on Transwell inserts Culture Culture for 21 days to form monolayer Seed->Culture TEER Check Monolayer Integrity (TEER > 200 Ω·cm²) Culture->TEER Dose Add Compound to Apical (Donor) Side TEER->Dose Sample Sample from Basolateral (Receiver) Side over time Dose->Sample Quantify Quantify Compound Conc. (LC-MS/MS) Sample->Quantify Calculate Calculate Papp Value Quantify->Calculate

References

Technical Support Center: Adjusting for Food Effects in Choline Fenofibrate Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with choline fenofibrate in animal models. The information provided aims to address specific issues that may be encountered during experiments, with a focus on the impact of food on the pharmacokinetics of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of food on the bioavailability of this compound in animal studies?

A1: Food, particularly high-fat meals, is expected to increase the oral bioavailability of this compound. This compound is the choline salt of fenofibric acid, which is the active metabolite.[1] Fenofibrate itself is a lipophilic compound with poor water solubility.[2] Co-administration with food enhances its absorption. In studies with various formulations of fenofibrate, food has been shown to significantly increase the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax) of fenofibric acid.[1][3] For instance, in a study with a micronized fenofibrate formulation, a high-fat breakfast led to a substantial increase in bioavailability.[4] While this compound was developed to have improved bioavailability compared to older fenofibrate formulations, a food effect, although potentially less pronounced, should still be anticipated and accounted for in experimental designs.[1][2]

Q2: Why is it crucial to control for food effects in my this compound animal studies?

A2: Controlling for food effects is critical for several reasons:

  • Data Reproducibility: Inconsistent feeding schedules or diet composition can lead to high variability in the plasma concentrations of fenofibric acid, making it difficult to obtain reproducible results.

  • Accurate Pharmacokinetic Profiling: To accurately determine key pharmacokinetic parameters such as AUC, Cmax, and Tmax, the feeding status of the animals must be standardized.

  • Reliable Efficacy and Toxicity Assessment: The systemic exposure to fenofibric acid directly influences its pharmacological and toxicological effects. Uncontrolled variations in exposure due to food effects can lead to misinterpretation of the drug's efficacy and safety profile.[5]

  • Translational Relevance: Understanding the food effect in preclinical animal models can help predict its impact in human subjects.[4]

Q3: Which animal model is most suitable for studying the food effect on this compound?

A3: The choice of animal model depends on the specific research question.

  • Rats: Rats are commonly used in pharmacokinetic studies due to their small size, cost-effectiveness, and well-characterized physiology. Studies in rats have demonstrated the oral bioavailability of this compound.[6][7]

  • Dogs: Beagle dogs are also a frequently used model in preclinical pharmacokinetics and are often considered to have good translational relevance to humans for some drug classes.[8] They have been used to assess the bioequivalence of different fenofibric acid formulations.[8]

  • Pigs: The gastrointestinal physiology of pigs, particularly minipigs, is considered to be highly similar to that of humans, making them a valuable model for predicting food effects.[4] A standardized preclinical porcine model has been successfully used to predict the food effect of fenofibrate observed in humans.[4]

Q4: What is the primary mechanism of action of this compound that I should be aware of when designing my studies?

A4: this compound's active metabolite, fenofibric acid, is a potent agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[9] PPARα is a nuclear receptor that plays a key role in the regulation of lipid and glucose metabolism.[4] Upon activation by fenofibric acid, PPARα forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes.[9] This binding modulates the transcription of genes involved in fatty acid oxidation, lipoprotein metabolism, and inflammation.[9][10]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High variability in plasma concentrations of fenofibric acid between animals in the same group. 1. Inconsistent fasting times before dosing.2. Variation in the amount of food consumed by individual animals in the "fed" group.3. Differences in the composition of the diet between experiments.4. Incomplete gastric emptying, which can be variable, especially in pigs.[4]1. Implement a strict and consistent fasting protocol for all animals in the "fasted" group (e.g., overnight fast of 12-16 hours).2. For "fed" studies, provide a standardized meal of a specific composition and quantity to each animal a set time before dosing.3. Use a consistent and well-defined diet for all studies to minimize variability.4. Consider the specific physiology of your animal model. For pigs, longer fasting times may be necessary to achieve a true fasted state.[4]
Lower than expected plasma concentrations of fenofibric acid in the "fed" group. 1. The type of meal provided may not have a high enough fat content to significantly enhance absorption.2. The formulation of this compound may be less susceptible to food effects than older fenofibrate formulations.1. If aiming to maximize the food effect, use a high-fat diet. The composition of a standard "high-fat" meal can vary, but it should be clearly defined and consistent.2. While this compound has improved bioavailability, some food effect is still expected. Ensure your analytical method has sufficient sensitivity to detect the expected plasma concentrations.
Unexpected adverse effects observed in study animals. 1. Dose may be too high, leading to toxicity. Repeat-dose toxicity studies in dogs have shown side effects such as anorexia and gastrointestinal issues.[5]2. Interaction with other components of the diet or experimental procedures.1. Review the literature for established tolerated dose ranges of this compound in your chosen animal model.[5]2. Conduct a dose-range finding study to determine the maximum tolerated dose under your specific experimental conditions.3. Carefully document all experimental procedures and diet components to identify any potential confounding factors.
Difficulty in achieving a true "fasted" state in certain animal models. 1. Some animals, like pigs, have physiological features (e.g., torus pyloricus) that can lead to prolonged food retention in the stomach.[4]1. Extend the fasting period. For pigs, a 24-hour fast with food removal 16 hours prior to the experiment has been used.[4]2. In terminal studies, post-mortem examination of the stomach and intestinal content can confirm the fasted state.[4]

Data Presentation

Table 1: Pharmacokinetic Parameters of Fenofibric Acid in Rats Following Oral Administration of this compound and Fenofibric Acid

CompoundDoseAUC (µg·h/mL)Cmax (µg/mL)Tmax (h)Absolute Bioavailability (%)
This compound 5 mg/kg45.7 ± 8.24.1 ± 0.74.0 ± 1.493.4
Fenofibric Acid 5 mg/kg19.6 ± 3.52.0 ± 0.43.3 ± 1.040.0

Data adapted from a study in Sprague-Dawley rats.[1] Values are presented as mean ± standard deviation.

Table 2: Effect of Food on Pharmacokinetic Parameters of Fenofibric Acid in Humans (for comparative reference)

Treatment ConditionAUC₀₋∞ (ng·h/mL)Cmax (ng/mL)Tmax (h)
Fasted 135,000 ± 34,0006,300 ± 1,4005.0 (2.0-12.0)
Fed (High-Fat Meal) 165,000 ± 36,0007,100 ± 1,5008.0 (4.0-18.0)

Data from a bioequivalence study of a 135 mg this compound formulation in healthy Korean males.[11] Values for AUC and Cmax are geometric mean ± SD, and Tmax is median (range).

Experimental Protocols

1. Protocol for a Food-Effect Study of this compound in Rats

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water.

  • Acclimatization: Allow at least one week for acclimatization before the start of the experiment.

  • Groups:

    • Group 1: Fasted - Animals are fasted overnight (approximately 16 hours) with free access to water.

    • Group 2: Fed - Animals are provided with a standardized high-fat meal 30 minutes to 2 hours before dosing. The standard chow is removed at the time of the high-fat meal presentation.

  • Dosing:

    • Administer this compound via oral gavage at the desired dose. The vehicle should be consistent across all groups (e.g., 0.5% carboxymethylcellulose).

  • Blood Sampling:

    • Collect serial blood samples (e.g., via tail vein or jugular vein catheter) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).

    • Plasma should be separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis:

    • Plasma concentrations of fenofibric acid are determined using a validated LC-MS/MS method.[1]

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters (AUC, Cmax, Tmax, etc.) using non-compartmental analysis software.

2. Protocol for a Food-Effect Study of Fenofibrate in a Porcine Model

  • Animal Model: Landrace pigs.

  • Fasting Protocol:

    • Fasted State: Final feed is given 24 hours prior to the experiment, and any remaining food is removed 16 hours before dosing.[4]

    • Fed State: A standardized meal (e.g., FDA-style high-fat breakfast or standard pig pellet feed) is given 30 minutes before dosing.[4]

  • Dosing:

    • Administer the fenofibrate formulation orally.

  • Blood Sampling:

    • Collect blood samples from an ear vein at appropriate time intervals.

  • Post-mortem Analysis (for terminal studies):

    • The stomach and small intestine can be isolated to measure the volume and weight of their contents to confirm the fasted or fed state.[4]

  • Bioanalysis and Pharmacokinetic Analysis:

    • As described for the rat protocol.

Mandatory Visualizations

PPAR_alpha_signaling cluster_cell Hepatocyte cluster_blood Bloodstream FA Fenofibric Acid (Active Metabolite) PPARa PPARα FA->PPARa binds RXR RXR PPARa->RXR heterodimerizes PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE binds Genes Target Genes (e.g., CPT1, ACAA1) PPRE->Genes activates transcription mRNA mRNA Genes->mRNA Proteins Proteins involved in Lipid Metabolism mRNA->Proteins translation Metabolism Increased Fatty Acid Oxidation Decreased Triglycerides Proteins->Metabolism CF This compound (Oral Administration) Esterases Plasma & Tissue Esterases CF->Esterases Esterases->FA hydrolysis

Caption: Simplified signaling pathway of this compound via PPARα activation.

experimental_workflow cluster_prep Preparation Phase cluster_dosing Dosing Phase cluster_sampling Sampling & Analysis Phase acclimatize Animal Acclimatization (1 week) randomize Randomize into Groups acclimatize->randomize fasting Fasting Group: Overnight Fast (16h) randomize->fasting feeding Fed Group: Standardized Meal randomize->feeding dose_fasted Oral Gavage: This compound fasting->dose_fasted dose_fed Oral Gavage: This compound feeding->dose_fed blood_collection Serial Blood Sampling (0-72h) dose_fasted->blood_collection dose_fed->blood_collection plasma_prep Plasma Separation & Storage (-80°C) blood_collection->plasma_prep bioanalysis LC-MS/MS Analysis of Fenofibric Acid plasma_prep->bioanalysis pk_analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax) bioanalysis->pk_analysis

Caption: Experimental workflow for a typical food-effect study in animals.

References

Technical Support Center: LC-MS/MS Analysis of Choline Fenofibrate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS/MS analysis of choline fenofibrate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to matrix effects during their experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during the LC-MS/MS analysis of fenofibric acid, the active metabolite of this compound.

Issue 1: Poor Peak Shape and Inconsistent Retention Times

  • Question: My chromatograms for fenofibric acid show poor peak shape (e.g., tailing, fronting, or splitting) and the retention time is shifting between injections. What are the possible causes and solutions?

  • Answer: Inconsistent peak shape and retention time for fenofibric acid can stem from several factors related to the sample matrix and chromatographic conditions.

    • Potential Causes:

      • Matrix Overload: High concentrations of endogenous components from the biological matrix (e.g., plasma, urine) can co-elute with fenofibric acid, interfering with its interaction with the stationary phase.[1]

      • Residual Phospholipids: Phospholipids are a major cause of ion suppression and can also accumulate on the analytical column, leading to poor peak shape and retention time shifts.[2]

      • Improper Sample pH: The pH of the final sample extract can affect the ionization state of fenofibric acid, leading to peak tailing or fronting.

      • Column Degradation: Accumulation of matrix components can lead to degradation of the stationary phase over time.

    • Troubleshooting Steps:

      • Optimize Sample Preparation: Employ a more rigorous sample cleanup method to remove interfering matrix components. Consider switching from protein precipitation to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for a cleaner extract.[2][3]

      • Phospholipid Removal: Incorporate a specific phospholipid removal step in your sample preparation protocol.

      • Adjust Mobile Phase: Ensure the mobile phase pH is appropriate for the acidic nature of fenofibric acid to maintain a consistent ionization state. The use of mobile phases containing 0.1% to 0.2% formic acid is common.[4][5][6]

      • Column Washing: Implement a robust column washing procedure between sample batches to remove strongly retained matrix components.

      • Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components and extend its lifetime.

Issue 2: Low Analyte Recovery

  • Question: I am observing low and inconsistent recovery for fenofibric acid. How can I improve it?

  • Answer: Low recovery indicates that a significant amount of the analyte is being lost during the sample preparation process.

    • Potential Causes:

      • Suboptimal Extraction Solvent: The choice of extraction solvent in LLE or the elution solvent in SPE may not be optimal for fenofibric acid.

      • Inefficient Protein Precipitation: Incomplete protein precipitation can lead to the analyte being trapped in the protein pellet.

      • Analyte Adsorption: Fenofibric acid may adsorb to the surface of collection tubes or well plates.

      • pH Effects: The pH of the sample during extraction can significantly impact the extraction efficiency of the acidic fenofibric acid.

    • Troubleshooting Steps:

      • Optimize Extraction Method: Systematically evaluate different extraction solvents or SPE cartridges and elution solvents to find the combination that provides the highest recovery for fenofibric acid.

      • Adjust pH: For LLE, ensure the pH of the aqueous sample is adjusted to be at least two pH units below the pKa of fenofibric acid to ensure it is in its neutral form for efficient extraction into an organic solvent.[2]

      • Evaluate Different Protein Precipitation Agents: Compare the recovery using different protein precipitation solvents like acetonitrile and methanol.[3][7]

      • Use Low-Binding Consumables: Employ low-binding microcentrifuge tubes or well plates to minimize analyte adsorption.

      • Internal Standard Normalization: While not a direct solution for low recovery, a suitable internal standard can help to correct for variability in recovery between samples.[2]

Issue 3: Significant Ion Suppression or Enhancement

  • Question: My data shows significant ion suppression (or enhancement), leading to poor accuracy and precision. What are the best strategies to mitigate these matrix effects?

  • Answer: Ion suppression or enhancement is a common manifestation of matrix effects where co-eluting endogenous compounds interfere with the ionization of the analyte in the mass spectrometer source.[1][2]

    • Potential Causes:

      • Co-eluting Matrix Components: Phospholipids, salts, and other endogenous molecules can suppress or enhance the ionization of fenofibric acid.[2]

      • Inefficient Sample Cleanup: Simpler sample preparation techniques like "dilute-and-shoot" or protein precipitation often result in dirtier extracts and more pronounced matrix effects.[3][8]

    • Troubleshooting Steps:

      • Improve Chromatographic Separation: Modify the LC gradient to separate fenofibric acid from the regions of significant ion suppression. A post-column infusion experiment can be used to identify these regions.[8][9]

      • Enhance Sample Preparation: Implement more effective sample cleanup methods such as LLE or SPE to remove a larger portion of the interfering matrix components.[2][9]

      • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as fenofibric acid-d6, is the most effective way to compensate for matrix effects as it co-elutes with the analyte and is affected by ion suppression or enhancement in a similar manner.[4][5][6][8]

      • Dilute the Sample Extract: If the assay has sufficient sensitivity, diluting the final extract can reduce the concentration of interfering matrix components and thereby lessen the matrix effect.[2][9]

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of matrix effects in the analysis of fenofibric acid from plasma?

A1: The most common cause of matrix effects, particularly ion suppression, in the analysis of fenofibric acid from plasma is the presence of phospholipids.[2] These endogenous components are abundant in plasma and can co-elute with the analyte, interfering with the ionization process in the mass spectrometer.

Q2: What type of internal standard is recommended for the analysis of fenofibric acid?

A2: The use of a stable isotope-labeled internal standard (SIL-IS), such as fenofibric acid-d6, is highly recommended.[4][5][6] A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it co-elutes and experiences similar matrix effects, thus providing the most accurate correction. If a SIL-IS is not available, a structural analog like bezafibrate or mefenamic acid can be used, but it may not compensate for matrix effects as effectively.[7][10]

Q3: How can I quantitatively assess the matrix effect?

A3: The matrix effect can be quantitatively assessed using the post-extraction spike method.[2][11] This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample with the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as:

MF = (Peak Area in Presence of Matrix) / (Peak Area in Absence of Matrix)

An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

Q4: What are the advantages and disadvantages of different sample preparation techniques for fenofibric acid analysis?

A4: The choice of sample preparation technique is a trade-off between cleanliness, recovery, throughput, and cost.

  • Protein Precipitation (PPT):

    • Advantages: Simple, fast, and inexpensive.[3]

    • Disadvantages: Results in a relatively "dirty" extract with a higher likelihood of significant matrix effects.[3]

  • Liquid-Liquid Extraction (LLE):

    • Advantages: Provides a cleaner extract than PPT and can offer good recovery.[10][12][13]

    • Disadvantages: Can be more time-consuming and labor-intensive, and may require optimization of solvents and pH.

  • Solid-Phase Extraction (SPE):

    • Advantages: Offers the cleanest extracts, leading to minimal matrix effects and high recovery.[4][5]

    • Disadvantages: More expensive and requires more extensive method development compared to PPT and LLE.

Q5: Can changing the ionization mode (e.g., from ESI to APCI) help reduce matrix effects?

A5: Yes, switching the ionization mode can sometimes mitigate matrix effects. Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[2] If you are experiencing significant matrix effects with ESI, evaluating APCI is a viable strategy, provided that fenofibric acid can be efficiently ionized by this technique. Fenofibric acid is typically analyzed in negative ion mode ESI.[4][7][12]

Data and Protocols

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Methods for Fenofibric Acid Analysis

Sample Preparation MethodTypical Recovery (%)Observed Matrix EffectReference(s)
Protein Precipitation (Methanol)>86.2%95.32% - 110.55%[7][14]
Protein Precipitation (Acetonitrile)93% - 101%Not explicitly stated, but method was successful[6]
Liquid-Liquid Extraction66.7% - 94.7%Method successfully applied in bioequivalence study[10][12]
Solid-Phase Extraction73.8% - 75.4%Method successfully validated[4][5]

Table 2: Internal Standards Used in Fenofibric Acid LC-MS/MS Assays

Internal StandardTypeRationale for UseReference(s)
Fenofibric acid-d6Stable Isotope LabeledIdeal for correcting matrix effects due to identical properties.[4][5][6]
BezafibrateStructural AnalogSimilar chemical structure and chromatographic behavior.[7]
Mefenamic acidStructural AnalogUsed as an internal standard in a validated method.[10]
Diclofenac acidStructural AnalogEmployed in a validated method for rat plasma.[12]
Experimental Protocols

Protocol 1: Matrix Effect Evaluation by Post-Column Infusion

  • Prepare a standard solution of fenofibric acid at a concentration that gives a stable and mid-range signal on the mass spectrometer.

  • Set up the LC-MS/MS system with the analytical column and mobile phase conditions used for the actual sample analysis.

  • Infuse the fenofibric acid standard solution post-column into the mobile phase flow using a T-connector and a syringe pump at a constant flow rate.

  • Allow the system to stabilize until a constant signal for fenofibric acid is observed.

  • Inject a blank, extracted matrix sample (e.g., plasma extract prepared by your chosen method).

  • Monitor the fenofibric acid signal during the chromatographic run. Any significant drop or rise in the signal indicates regions of ion suppression or enhancement, respectively.[9]

Protocol 2: Sample Preparation using Protein Precipitation (PPT)

  • To 50 µL of plasma sample in a microcentrifuge tube, add 50 µL of the internal standard working solution (e.g., fenofibric acid-d6).[6]

  • Vortex the sample for 30 seconds.

  • Add 200 µL of cold acetonitrile (or methanol) to precipitate the proteins.[6][7]

  • Vortex vigorously for 2 minutes.

  • Centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or well plate for LC-MS/MS analysis.

Protocol 3: Sample Preparation using Liquid-Liquid Extraction (LLE)

  • To 100 µL of plasma sample, add the internal standard.

  • Add a small volume of an acidic solution (e.g., 1M HCl) to acidify the sample.

  • Add 1 mL of an appropriate organic extraction solvent (e.g., a mixture of n-hexane, dichloromethane, and isopropanol).[12]

  • Vortex for 5-10 minutes.

  • Centrifuge to separate the aqueous and organic layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

Protocol 4: Sample Preparation using Solid-Phase Extraction (SPE)

  • Condition an appropriate SPE cartridge (e.g., a hydrophilic-lipophilic balanced polymer) with methanol followed by water.[4][5]

  • Load the pre-treated plasma sample (to which internal standard has been added) onto the cartridge.

  • Wash the cartridge with a weak organic solvent to remove interfering compounds.

  • Elute fenofibric acid with a stronger organic solvent (e.g., acetonitrile or methanol).

  • Evaporate the eluate to dryness.

  • Reconstitute the residue in the mobile phase for analysis.

Visualizations

Troubleshooting_Matrix_Effects start Start: Inconsistent Results (Poor Peak Shape, Low Recovery, or High Variability) check_chrom Step 1: Evaluate Chromatography start->check_chrom peak_shape Is Peak Shape & Retention Time OK? check_chrom->peak_shape assess_recovery Step 2: Assess Analyte Recovery peak_shape->assess_recovery Yes solution_chrom Solution: - Optimize LC Gradient - Check Mobile Phase pH - Use Guard Column - Wash Column peak_shape->solution_chrom No recovery_ok Is Recovery >70% and Consistent? assess_recovery->recovery_ok assess_matrix Step 3: Quantify Matrix Effect recovery_ok->assess_matrix Yes solution_recovery Solution: - Optimize Extraction Solvent/pH - Test Different SPE/LLE methods - Use Low-Binding Tubes recovery_ok->solution_recovery No matrix_ok Is Matrix Effect <15%? assess_matrix->matrix_ok solution_matrix Solution: - Improve Sample Cleanup (LLE/SPE) - Use Stable Isotope Labeled IS - Dilute Sample Extract matrix_ok->solution_matrix No end_ok Method Performance is Acceptable matrix_ok->end_ok Yes

Caption: A troubleshooting decision tree for addressing matrix effects.

Sample_Prep_Workflow cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) ppt1 1. Add Plasma & IS ppt2 2. Add Acetonitrile/Methanol ppt1->ppt2 ppt3 3. Vortex & Centrifuge ppt2->ppt3 ppt4 4. Analyze Supernatant ppt3->ppt4 lle1 1. Add Plasma, IS & Acid lle2 2. Add Organic Solvent lle1->lle2 lle3 3. Vortex & Centrifuge lle2->lle3 lle4 4. Evaporate & Reconstitute lle3->lle4 lle5 5. Analyze lle4->lle5 spe1 1. Condition Cartridge spe2 2. Load Sample spe1->spe2 spe3 3. Wash spe2->spe3 spe4 4. Elute spe3->spe4 spe5 5. Evaporate & Reconstitute spe4->spe5 spe6 6. Analyze spe5->spe6 start Biological Sample

References

Preventing choline fenofibrate precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the preparation, storage, and troubleshooting of choline fenofibrate stock solutions to prevent precipitation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The choice of solvent depends on the desired stock concentration and the experimental application. Dimethyl sulfoxide (DMSO), ethanol, and water are commonly used solvents. For high concentrations, organic solvents like DMSO and ethanol are recommended. It is crucial to use fresh, anhydrous DMSO as it is hygroscopic, and absorbed moisture can significantly reduce the solubility of this compound.[1][2]

Q2: What are the maximum soluble concentrations of this compound in common solvents?

A2: The solubility of this compound varies significantly between solvents. Approximate solubility values are summarized in the table below. Note that gentle warming and sonication may be required to achieve these concentrations.[1][3][4]

Q3: How should I store my this compound stock solution to prevent precipitation?

A3: For long-term stability and to prevent precipitation, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C for up to one month or at -80°C for up to six months.[1][5] Avoid repeated freeze-thaw cycles, as this can lead to precipitation and degradation of the compound.[1] Solutions should be stored in tightly sealed containers to prevent solvent evaporation and moisture absorption.[5]

Q4: I observed precipitation in my stock solution upon storage. Can I still use it?

A4: It is not recommended to use a stock solution that has visible precipitation. Precipitation indicates that the compound is no longer fully dissolved, which will lead to inaccurate dosing and unreliable experimental results. The solution should be warmed gently (e.g., in a 37°C water bath) and sonicated to try and redissolve the precipitate. If the precipitate does not dissolve, a fresh stock solution should be prepared.

Q5: Can I prepare an aqueous stock solution of this compound?

A5: Yes, this compound is highly soluble in water (≥106.6 mg/mL).[3][4] However, for long-term storage, aqueous solutions may be more susceptible to microbial growth. If you choose to prepare an aqueous stock, it is recommended to filter-sterilize the solution and store it at 4°C for short-term use. For longer-term storage, freezing at -20°C or -80°C is advisable.[1]

Troubleshooting Guide: this compound Precipitation

If you encounter precipitation in your this compound stock solution, follow this troubleshooting guide to identify and resolve the issue.

Problem: Precipitate observed in the stock solution vial.
Potential Cause Troubleshooting Steps Preventative Measures
Concentration Exceeds Solubility Limit 1. Gently warm the solution in a 37°C water bath. 2. Sonicate the solution for 10-15 minutes. 3. If the precipitate dissolves, the solution can be used. If not, it is likely oversaturated.Always prepare stock solutions at a concentration below the maximum solubility limit for the chosen solvent. Refer to the solubility data table.
Improper Storage Conditions 1. Confirm the storage temperature. 2. If stored at a higher temperature than recommended, the compound may have degraded or precipitated.Store stock solutions at -20°C for short-term (≤1 month) or -80°C for long-term (≤6 months) storage.[1]
Solvent Quality (Hygroscopic Solvents) If using DMSO, absorbed water can cause precipitation.Use fresh, anhydrous, high-purity DMSO.[1][2] Keep the solvent container tightly sealed when not in use.
Repeated Freeze-Thaw Cycles Discard the solution.Aliquot the stock solution into single-use volumes after preparation to avoid multiple freeze-thaw cycles.[1]
pH Shift in Aqueous Solutions Check the pH of the solution. This compound solubility can be pH-dependent.Ensure the pH of your final working solution is compatible with maintaining solubility.

Quantitative Data Summary

The following table summarizes the solubility of this compound in common laboratory solvents. These values are approximate and may vary based on the purity of the compound and solvent, as well as temperature and handling techniques.

Solvent Solubility (mg/mL) Molar Equivalent (mM) Notes
Water≥ 106.6~252.6May require sonication.[1][3][4]
Ethanol≥ 55.8~132.2May require gentle warming.[3][4]
DMSO≥ 20~47.4Use of fresh, anhydrous DMSO is critical.[1][2]

Molecular Weight of this compound: 421.91 g/mol

Experimental Protocols

Protocol for Preparing a 20 mg/mL Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a suitable container. For 1 mL of a 20 mg/mL stock, weigh 20 mg of the compound.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the powder.

  • Dissolution: Vortex the mixture thoroughly for 1-2 minutes.

  • Sonication: If the compound is not fully dissolved, sonicate the solution in an ultrasonic bath for 10-15 minutes, or until the solution is clear.[1] Gentle warming to 37°C can also aid dissolution.

  • Aliquoting: Once fully dissolved, aliquot the stock solution into single-use, sterile tubes.

  • Storage: Store the aliquots at -20°C for up to one month or -80°C for up to six months.[1]

Visualizations

Signaling Pathway of this compound

This compound is a prodrug that is converted to its active form, fenofibric acid. Fenofibric acid activates Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that regulates lipid metabolism.[6]

PPARa_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_nuclear Nucleus This compound This compound Fenofibric Acid Fenofibric Acid This compound->Fenofibric Acid Conversion PPARa PPARa Fenofibric Acid->PPARa Activation PPARa/RXR Complex PPARa/RXR Complex PPARa->PPARa/RXR Complex RXR RXR RXR->PPARa/RXR Complex PPRE PPRE (DNA) PPARa/RXR Complex->PPRE Binding Gene Transcription Gene Transcription PPRE->Gene Transcription Modulation mRNA mRNA Gene Transcription->mRNA Troubleshooting_Workflow Start Precipitation Observed Warm Warm (37°C) & Sonicate Start->Warm Dissolved Precipitate Dissolved? Warm->Dissolved Use Solution Usable (Use Promptly) Dissolved->Use Yes Check_Conc Concentration > Solubility Limit? Dissolved->Check_Conc No Dilute Dilute Solution or Prepare New Stock at Lower Conc. Check_Conc->Dilute Yes Check_Storage Improper Storage? Check_Conc->Check_Storage No Discard_New Discard and Prepare New Stock Check_Storage->Discard_New Yes Check_Storage->Discard_New No (Other Issue)

References

Validation & Comparative

Choline Fenofibrate vs. Fenofibrate: An In Vivo Efficacy Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative in vivo efficacy of choline fenofibrate and fenofibrate, supported by experimental data and mechanistic insights.

This guide provides an objective comparison of the in vivo performance of this compound and micronized fenofibrate, two lipid-lowering agents belonging to the fibrate class. The information presented herein is intended to assist researchers and drug development professionals in understanding the nuances of these two formulations.

Introduction

Fenofibrate is a well-established therapeutic agent for the management of dyslipidemia, a condition characterized by abnormal levels of lipids, such as cholesterol and triglycerides, in the blood. It is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid.[1] However, conventional fenofibrate formulations are highly lipophilic and practically insoluble in water, which can lead to variable absorption and bioavailability.[1]

To address these limitations, various formulations have been developed, including micronized fenofibrate and, more recently, this compound. This compound is a choline salt of fenofibric acid, which is more hydrophilic than fenofibrate.[1] This enhanced hydrophilicity is designed to improve its dissolution and absorption, potentially leading to more consistent therapeutic effects. This guide will delve into the available in vivo data to compare the efficacy of these two formulations.

Mechanism of Action: PPARα Activation

Both this compound and fenofibrate exert their therapeutic effects through the same active moiety: fenofibric acid. Fenofibric acid is a potent agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a critical role in the regulation of lipid metabolism.[2]

The activation of PPARα by fenofibric acid leads to a cascade of downstream events that collectively contribute to an improved lipid profile:

  • Increased Lipolysis and Clearance of Triglyceride-Rich Lipoproteins: PPARα activation upregulates the expression of lipoprotein lipase (LPL), an enzyme that hydrolyzes triglycerides in circulating lipoproteins, and downregulates the expression of apolipoprotein C-III (Apo C-III), an inhibitor of LPL. This dual action enhances the catabolism of triglyceride-rich particles.

  • Increased HDL Cholesterol Synthesis: PPARα activation stimulates the production of apolipoproteins A-I and A-II, the primary protein components of High-Density Lipoprotein (HDL), leading to increased levels of HDL cholesterol ("good cholesterol").

  • Decreased VLDL Synthesis: By promoting the hepatic uptake and oxidation of fatty acids, PPARα activation reduces the substrate availability for the synthesis of Very-Low-Density Lipoprotein (VLDL), a precursor to LDL cholesterol.

The following diagram illustrates the signaling pathway of fenofibric acid through PPARα activation.

PPARa_Signaling_Pathway PPARα Signaling Pathway cluster_0 Cellular Uptake and Conversion cluster_1 Nuclear Receptor Activation cluster_2 Gene Transcription Regulation cluster_3 Metabolic Effects cluster_4 Lipid Profile Improvement Choline_Fenofibrate This compound Fenofibric_Acid Fenofibric Acid (Active Metabolite) Choline_Fenofibrate->Fenofibric_Acid Hydrolysis Fenofibrate Fenofibrate Fenofibrate->Fenofibric_Acid Hydrolysis PPARa PPARα Fenofibric_Acid->PPARa Binds and Activates PPARa_RXR_Complex PPARα-RXR Heterodimer PPARa->PPARa_RXR_Complex RXR RXR RXR->PPARa_RXR_Complex PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR_Complex->PPRE Binds to DNA Target_Genes Target Gene Transcription PPRE->Target_Genes LPL_up ↑ Lipoprotein Lipase (LPL) Target_Genes->LPL_up ApoCIII_down ↓ Apolipoprotein C-III Target_Genes->ApoCIII_down ApoAI_AII_up ↑ Apolipoproteins A-I & A-II Target_Genes->ApoAI_AII_up Fatty_Acid_Oxidation_up ↑ Fatty Acid Oxidation Target_Genes->Fatty_Acid_Oxidation_up TG_down ↓ Triglycerides LPL_up->TG_down ApoCIII_down->TG_down HDL_up ↑ HDL Cholesterol ApoAI_AII_up->HDL_up VLDL_down ↓ VLDL Synthesis Fatty_Acid_Oxidation_up->VLDL_down

Caption: PPARα Signaling Pathway of Fenofibric Acid.

In Vivo Efficacy Comparison: Human Clinical Trial Data

A key multicenter, open-label, randomized, active-controlled, comparative, parallel-group study conducted by Patel et al. (2016) provides a direct comparison of the efficacy of this compound and micronized fenofibrate in patients with mixed dyslipidemia.[1] The results of this study are summarized in the tables below.

Table 1: Percentage Change in Triglyceride and HDL-C Levels

ParameterThis compound (135 mg)Micronized Fenofibrate (160 mg)p-value
Triglycerides (TG)
% Change at 12 weeks-34.24%-38.13%0.471
HDL Cholesterol (HDL-C)
% Change at 12 weeks+8.6%+10.56%Not specified
% Change at 4 weeks~+10%~+9%0.598

Table 2: Percentage Change in Other Lipid Parameters at 12 Weeks

ParameterThis compound (135 mg)Micronized Fenofibrate (160 mg)
Total Cholesterol Significant ReductionSignificant Reduction
LDL Cholesterol Significant ReductionSignificant Reduction
VLDL Cholesterol Significant ReductionSignificant Reduction

Note: The study by Patel et al. (2016) stated that the difference between the two groups for the change in Total Cholesterol, LDL-C, and VLDL-C was not statistically significant, though the exact p-values were not provided in the search results.[1]

The clinical data indicates that 135 mg of this compound is as safe and effective as 160 mg of micronized fenofibrate in patients with mixed dyslipidemia.[1] Both treatments resulted in a significant improvement in the lipid profile.[1]

Experimental Protocols

The following is a summary of the experimental protocol from the pivotal clinical trial comparing this compound and micronized fenofibrate.

Experimental Workflow from Patel et al. (2016)

Experimental_Workflow Clinical Trial Workflow cluster_0 Patient Recruitment cluster_1 Randomization cluster_2 Treatment and Follow-up cluster_3 Endpoint Analysis Inclusion_Criteria Inclusion Criteria: - Mixed Dyslipidemia - Serum TG 150-500 mg/dL - Age 18-70 years - Stable statin dose for 8 weeks Randomization Randomization (n=226) Inclusion_Criteria->Randomization Group_A This compound Group (n=116) 135 mg delayed-release tablets, once daily Randomization->Group_A Group_B Micronized Fenofibrate Group (n=110) 160 mg tablets, once daily Randomization->Group_B Treatment_Duration 12 Weeks of Treatment Group_A->Treatment_Duration Group_B->Treatment_Duration Follow_Up Follow-up visits at Week 4 and Week 12 Treatment_Duration->Follow_Up Primary_Endpoint Primary Endpoint: % change in serum TG at 12 weeks Follow_Up->Primary_Endpoint Secondary_Endpoints Secondary Endpoints: % change in HDL-C, LDL-C, VLDL-C, Total Cholesterol at 12 weeks Follow_Up->Secondary_Endpoints

Caption: Experimental Workflow of the Comparative Clinical Trial.

Preclinical In Vivo Data

Conclusion

Based on the available in vivo data from a large-scale human clinical trial, this compound (135 mg) and micronized fenofibrate (160 mg) demonstrate comparable efficacy and safety in the treatment of mixed dyslipidemia.[1] Both formulations, through the action of their common active metabolite fenofibric acid, effectively modulate the lipid profile by activating the PPARα signaling pathway. The choice between these formulations may be influenced by factors such as bioavailability, food-effect, and patient-specific considerations. Further preclinical studies in animal models would be beneficial to provide a more complete comparative profile of these two important therapeutic agents.

References

A Comparative Analysis of Choline Fenofibrate and Other PPARα Agonists in Lipid Management

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of choline fenofibrate and other peroxisome proliferator-activated receptor alpha (PPARα) agonists for researchers, scientists, and drug development professionals. It delves into their mechanisms of action, pharmacokinetic profiles, clinical efficacy, and safety, supported by experimental data and detailed methodologies.

Introduction to PPARα Agonists

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily.[1] The PPARα isoform is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[2][3] Its activation is central to regulating lipid metabolism, including fatty acid uptake, β-oxidation, and triglyceride (TG) catabolism.[2] Fibrates are a class of drugs that act as PPARα agonists and are clinically used to treat dyslipidemia, a condition characterized by elevated triglycerides and low high-density lipoprotein cholesterol (HDL-C).[4][5]

Fenofibrate, a third-generation fibrate, is a prodrug that is hydrolyzed to its active metabolite, fenofibric acid.[6] To improve upon the bioavailability and dissolution challenges of earlier formulations, which are lipophilic and poorly water-soluble, this compound was developed.[7] this compound is a choline salt of fenofibric acid, which is more hydrophilic and does not require hepatic metabolism to become active.[7][8] This guide compares this compound with its predecessors and other PPARα agonists like gemfibrozil and pemafibrate.

Mechanism of Action: The PPARα Signaling Pathway

The primary mechanism of action for all fibrates is the activation of PPARα.[9][10] Upon binding with a ligand, such as fenofibric acid, PPARα undergoes a conformational change. It then forms a heterodimer with the retinoid X receptor (RXR).[11][12] This complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes.[13] This binding modulates the transcription of numerous genes involved in lipid and lipoprotein metabolism.[6][9]

Key transcriptional changes include:

  • Increased Lipoprotein Lipase (LPL) Synthesis: LPL is a crucial enzyme for hydrolyzing triglycerides in lipoproteins, facilitating their clearance from the plasma.[9]

  • Decreased Apolipoprotein C-III (ApoC-III) Production: ApoC-III is an inhibitor of LPL; its reduction further enhances triglyceride breakdown.[9][10]

  • Increased Apolipoprotein A-I (ApoA-I) and A-II (ApoA-II) Synthesis: These are the primary apolipoproteins of HDL, and their increased expression leads to higher HDL-C levels.[6][9]

  • Upregulation of Fatty Acid Oxidation: PPARα activation increases the expression of genes involved in fatty acid uptake and mitochondrial and peroxisomal β-oxidation in the liver.[13]

Beyond lipid modulation, PPARα activation also exhibits anti-inflammatory properties by suppressing inflammatory cytokines.[9][14]

PPARa_Signaling_Pathway cluster_cell Hepatocyte cluster_nucleus Nucleus cluster_effects Metabolic Effects Ligand Fenofibric Acid (Ligand) PPARa_RXR PPARα-RXR Heterodimer Ligand->PPARa_RXR Activates PPRE PPRE (on DNA) PPARa_RXR->PPRE Binds TargetGenes Target Gene Transcription PPRE->TargetGenes Activates LPL ↑ Lipoprotein Lipase TargetGenes->LPL ApoCIII ↓ ApoC-III TargetGenes->ApoCIII ApoAI_AII ↑ ApoA-I, ApoA-II TargetGenes->ApoAI_AII FAO ↑ Fatty Acid Oxidation TargetGenes->FAO TGClearance ↑ TG Clearance LPL->TGClearance ApoCIII->TGClearance Inhibits HDL ↑ HDL-C ApoAI_AII->HDL VLDLSynthesis ↓ VLDL Synthesis FAO->VLDLSynthesis

Caption: PPARα signaling pathway activation by fenofibric acid.

Comparative Pharmacokinetics

The formulation of a fibrate significantly impacts its pharmacokinetic profile, particularly its bioavailability. This compound was designed to overcome the limitations of fenofibrate, which has poor water solubility and food-dependent absorption.[6][7][15]

This compound is a hydrophilic salt that releases the active fenofibric acid in the gastrointestinal tract.[16] This formulation leads to improved absorption and higher bioavailability compared to both fenofibric acid and traditional fenofibrate.[8] A study in rats demonstrated that the absolute oral bioavailability of this compound was 93.4%, significantly higher than that of fenofibric acid at 40.0%.[16] This enhanced bioavailability allows for effective lipid-lowering at a lower dose compared to micronized fenofibrate (135 mg vs. 160 mg).[17][18]

ParameterThis compound (135 mg)Fenofibric AcidMicronized Fenofibrate (160 mg)Gemfibrozil (600 mg)
Active Moiety Fenofibric AcidFenofibric AcidFenofibric AcidGemfibrozil
Bioavailability High (93.4% in rats)[16]Moderate (40.0% in rats)[16]Formulation dependentHigh
Food Effect Minimal; can be taken with or without food[19][20]Not applicableAbsorption increased ~35% with food[6][15]Absorption may be improved with food
Tmax (hours) ~2-4[19]Variable~6-8[6]~1-2
Half-life (hours) ~20[10]~20~20~1.5
Metabolism Direct absorption of active metabolite[8]Direct absorptionProdrug, requires ester hydrolysis[6]Glucuronidation

Table 1: Comparative Pharmacokinetic Profiles of PPARα Agonists. Data compiled from multiple sources.[6][8][10][15][16][19][20]

Comparative Clinical Efficacy

The primary measure of efficacy for PPARα agonists is their ability to modify lipid profiles, specifically reducing triglycerides and increasing HDL-C.

This compound vs. Micronized Fenofibrate: Multiple clinical trials have demonstrated that 135 mg of this compound is as safe and effective as 160 mg of micronized fenofibrate in patients with mixed dyslipidemia.[7][17][18] In a 12-week study, the percentage reduction in triglyceride levels was statistically similar between the two groups (34.24% for this compound vs. 38.13% for micronized fenofibrate).[7][18] Likewise, HDL-C increases were comparable, with a 10% rise in the this compound group and a 9% rise in the micronized fenofibrate group.[17][18] When combined with rosuvastatin, the this compound formulation showed similar efficacy to the micronized fenofibrate combination in reducing triglycerides and LDL-C, while showing a trend towards a greater increase in HDL-C (17.8% vs 14.9%).[21]

Fenofibrate vs. Gemfibrozil: Comparative studies have shown that fenofibrate produces significantly greater reductions in total cholesterol, LDL-C, and triglycerides, along with a greater increase in HDL-C, compared to gemfibrozil.[22] Gemfibrozil has neutral or variable effects on LDL-C, whereas fenofibrate typically produces reductions.[5]

Newer Generation Agonists (Pemafibrate): Pemafibrate is a novel selective PPARα modulator (SPPARMα) designed for higher potency and selectivity than traditional fibrates, aiming to reduce the incidence of side effects.[23] Clinical trials have shown that a low dose of pemafibrate (0.4 mg/day) has a greater triglyceride-lowering effect than 100-106.6 mg/day of fenofibrate.[23]

Drug/Combination% Change in Triglycerides% Change in HDL-C% Change in LDL-CReference
This compound (135 mg) ↓ 34.2%↑ 10.0%N/A[7][18]
Micronized Fenofibrate (160 mg) ↓ 38.1%↑ 9.0%N/A[7][18]
Rosuvastatin + this compound ↓ 37.7%↑ 17.8%↓ 46.0% (approx.)[21]
Rosuvastatin + Fenofibrate ↓ 37.8%↑ 14.9%N/A[21]
Fenofibrate ↓ 30-50%↑ 15-25%↓ 5-35%[4][5]
Gemfibrozil ↓ 30-50%↑ 15-25%Neutral to variable[4][5]
Pemafibrate (0.4 mg/day) Superior to Fenofibrate (100mg)↑ (significant)Variable[23]

Table 2: Comparative Efficacy on Lipid Parameters from Clinical Trials.

Safety and Tolerability Profiles

While generally well-tolerated, fibrates are associated with certain adverse effects, most notably myopathy (especially when co-administered with statins), elevated liver enzymes, and increased serum creatinine.[24] The development of more selective or bioavailable formulations aims to mitigate these risks.

  • Renal Function: Fenofibrate is known to cause a reversible increase in serum creatinine.[23] Studies comparing pemafibrate to fenofibrate noted that pemafibrate administration resulted in a markedly lower incidence of adverse events related to kidney and liver function.[23]

  • Liver Function: Elevations in liver transaminases can occur with fibrate therapy. Routine monitoring is often recommended.[24]

  • Myopathy: The risk of muscle-related side effects increases when fibrates are used in combination with statins. Gemfibrozil has a higher risk of this interaction compared to fenofibrate.[25][26] this compound is the only fibrate formulation approved by the US FDA for co-administration with a statin.[8]

Adverse EventFenofibrate / this compoundGemfibrozilBezafibratePemafibrate
Elevated Serum Creatinine Common, reversible[23]Less commonCan occurLower incidence than fenofibrate[23]
Elevated Liver Enzymes Can occurCan occurCan occurLower incidence than fenofibrate[23]
Myopathy/Rhabdomyolysis Risk exists, lower than gemfibrozilHigher risk, especially with statinsRisk existsLower risk profile
Cholelithiasis (Gallstones) Increased riskIncreased riskIncreased riskTo be determined in long-term studies

Table 3: General Safety and Tolerability Comparison of PPARα Agonists.

Experimental Methodologies

The evaluation of new PPARα agonists involves a series of standardized in-vitro and in-vivo experiments to determine their potency, selectivity, pharmacokinetics, and efficacy.

Experimental_Workflow cluster_invitro In-Vitro Evaluation cluster_invivo In-Vivo & Clinical Evaluation Screen Compound Library Screening Luciferase PPARα/γ/δ Luciferase Reporter Assay (Selectivity & Potency) Screen->Luciferase qPCR Target Gene Expression (qPCR in HepG2 cells) (e.g., CPT1A, CD36) Luciferase->qPCR Validate Hits Animal Animal Model Studies (e.g., Sprague-Dawley Rats) qPCR->Animal Lead Compound PK Pharmacokinetic Analysis (UPLC-MS/MS) Animal->PK Efficacy Lipid Profile Analysis (TG, HDL-C, etc.) Animal->Efficacy Clinical Human Clinical Trials (Phase I-III) PK->Clinical Efficacy->Clinical

Caption: Standard experimental workflow for evaluating PPARα agonists.

A. PPARα Transcriptional Activity Assay (Luciferase Reporter Gene Assay)

  • Objective: To determine the potency (EC50) and selectivity of a compound for PPAR isoforms (α, γ, δ).

  • Protocol:

    • Cell Culture: HEK293T or similar cells are cultured in appropriate media.

    • Transfection: Cells are co-transfected with plasmids: (i) a GAL4-PPAR-LBD (Ligand Binding Domain) expression vector for the specific isoform (α, γ, or δ), and (ii) a luciferase reporter plasmid containing a GAL4 upstream activation sequence (UAS).

    • Compound Treatment: Post-transfection, cells are treated with varying concentrations of the test compound (e.g., this compound's active moiety, fenofibric acid) or a known agonist (e.g., WY14643) for 24 hours.

    • Lysis and Measurement: Cells are lysed, and luciferase activity is measured using a luminometer.

    • Data Analysis: Luciferase activity is normalized to a control (e.g., β-galactosidase activity) to account for transfection efficiency. Dose-response curves are generated to calculate EC50 values.[27]

B. Target Gene Expression Analysis (Real-Time PCR)

  • Objective: To confirm that the compound regulates known PPARα target genes involved in lipid metabolism.

  • Protocol:

    • Cell Culture and Treatment: A relevant cell line with high PPARα expression (e.g., human hepatoma HepG2 cells) is treated with the test compound for a specified period.

    • RNA Extraction: Total RNA is extracted from the cells using a suitable method (e.g., TRIzol reagent).

    • cDNA Synthesis: RNA is reverse-transcribed into complementary DNA (cDNA).

    • Real-Time PCR (qPCR): qPCR is performed using primers specific for target genes (e.g., CPT1A, MCAD, CD36) and a housekeeping gene (e.g., GAPDH) for normalization.

    • Data Analysis: The relative mRNA expression levels of target genes are calculated using the ΔΔCt method.[27]

C. Pharmacokinetic and Bioavailability Studies in Animal Models

  • Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC) and absolute oral bioavailability.

  • Protocol:

    • Animal Model: Sprague-Dawley rats are commonly used.[16]

    • Dosing: Two groups of rats are used. One group receives the compound intravenously (IV) to determine clearance, while the other receives it orally (PO). For this compound, the dosed compound is this compound, but the analyte is fenofibric acid.

    • Sample Collection: Serial blood samples are collected at predetermined time points over 24-72 hours post-dosing.[20] Plasma is separated by centrifugation.

    • Sample Analysis: Plasma concentrations of the active compound (e.g., fenofibric acid) are determined using a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method.[16]

    • Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental methods. Absolute oral bioavailability (F%) is calculated as: F% = (AUC_oral / AUC_iv) × (Dose_iv / Dose_oral) × 100.[16]

Conclusion: Positioning of this compound

The development of fibrates has progressed from poorly soluble prodrugs to highly bioavailable active moiety salts. This compound represents a significant advancement over earlier fenofibrate formulations by providing improved hydrophilicity and bioavailability, which allows for a lower effective dose and administration independent of food.

Fibrate_Evolution Fenofibrate Fenofibrate (Prodrug) Micronized Micronized Fenofibrate Fenofibrate->Micronized Improved Surface Area FenofibricAcid Fenofibric Acid (Active Metabolite) Micronized->FenofibricAcid Bypasses Hydrolysis Step CholineFeno This compound (Salt Form) FenofibricAcid->CholineFeno Improved Solubility & Bioavailability

Caption: Logical evolution of fenofibrate formulations.

Key advantages of this compound include:

  • Enhanced Bioavailability: Achieves therapeutic concentrations more reliably and at a lower dose than micronized fenofibrate.[7][16]

  • Dosing Convenience: Can be taken with or without food, improving patient adherence.[19]

  • Established Efficacy: Demonstrates equivalent efficacy to higher doses of micronized fenofibrate in managing mixed dyslipidemia.[7][18]

  • Safety: The only fibrate specifically approved for use with statins by the FDA, reflecting a favorable safety profile in combination therapy.[8]

While newer agents like pemafibrate show promise with greater selectivity and potentially fewer side effects, this compound provides a well-studied and optimized formulation of the established fenofibric acid. For researchers, it serves as a reliable tool for PPARα activation with a predictable pharmacokinetic and pharmacodynamic profile. For clinicians, it offers an effective and convenient option for managing patients with atherogenic dyslipidemia.

References

A Head-to-Head Battle for Lipid Management: Choline Fenofibrate vs. Statins

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Comparison of Mechanisms, Efficacy, and Pleiotropic Effects for Researchers and Drug Development Professionals

In the landscape of lipid-lowering therapies, choline fenofibrate and statins stand out as two distinct yet crucial classes of drugs. While both aim to mitigate cardiovascular risk by modulating lipid profiles, their fundamental mechanisms of action diverge significantly, leading to different therapeutic strengths and pleiotropic effects. This guide provides an in-depth comparison of this compound and statins, presenting quantitative data from clinical studies, detailing experimental protocols, and visualizing the intricate signaling pathways involved.

At a Glance: Key Differences in Mechanism of Action

This compound, the choline salt of fenofibric acid, is a peroxisome proliferator-activated receptor alpha (PPARα) agonist. Its primary mechanism involves the activation of this nuclear receptor, which in turn regulates the transcription of numerous genes involved in lipid and lipoprotein metabolism. In contrast, statins are 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors. They act by competitively inhibiting the rate-limiting enzyme in cholesterol biosynthesis. This fundamental difference in their molecular targets dictates their distinct effects on the lipid panel and beyond.

Quantitative Comparison of Lipid-Modifying Efficacy

Clinical trials have extensively evaluated the lipid-modifying effects of both this compound and various statins, both as monotherapies and in combination. The following tables summarize the quantitative data from key studies, providing a comparative overview of their performance.

ParameterThis compound (135 mg) + Rosuvastatin (10 mg)Rosuvastatin (10 mg) + Fenofibrate (160 mg)p-value (between groups)
Triglycerides (TG)-37.7%-37.8%0.94
HDL-C+17.8%+14.9%0.39
LDL-CData not specifiedData not specifiedN/A
Total CholesterolData not specifiedData not specifiedN/A
VLDL-CData not specifiedData not specifiedN/A
Data from a randomized, open-label, multicentre clinical trial in Indian patients with mixed dyslipidemia.[1][2][3]
ParameterRosuvastatin/Fenofibric Acid (5/135 mg)Rosuvastatin/Fenofibric Acid (10/135 mg)Rosuvastatin/Fenofibric Acid (20/135 mg)Simvastatin (40 mg)
LDL-C-38.9%-46.0%-47.2%-32.8%
Non-HDL-CSignificant improvement vs. SimvastatinSignificant improvement vs. SimvastatinSignificant improvement vs. SimvastatinBaseline
Apolipoprotein BSignificant improvement vs. SimvastatinSignificant improvement vs. SimvastatinSignificant improvement vs. SimvastatinBaseline
HDL-CSignificant improvement vs. SimvastatinSignificant improvement vs. SimvastatinSignificant improvement vs. SimvastatinBaseline
Triglycerides (TG)Significant improvement vs. SimvastatinSignificant improvement vs. SimvastatinSignificant improvement vs. SimvastatinBaseline
hs-CRPSignificant improvement vs. SimvastatinSignificant improvement vs. SimvastatinSignificant improvement vs. SimvastatinBaseline
Data from a randomized, double-blind study in patients with high LDL-C and triglycerides.[4][5]
ParameterFenofibrate (200 mg)Simvastatin (20 mg)
Total CholesterolSignificant reductionGreater reduction than fenofibrate
LDL-CSignificant reductionGreater reduction than fenofibrate
Triglycerides (TG)Greater reduction than simvastatinSignificant reduction
hs-CRPMarked reduction (no mutual difference)Marked reduction (no mutual difference)
IL-1βMarked reduction (no mutual difference)Marked reduction (no mutual difference)
sCD40LMarked reduction (no mutual difference)Marked reduction (no mutual difference)
Data from a randomized double-blind study in patients with combined hyperlipidemia.[6]
ParameterFenofibrateAtorvastatin (average 20.8 mg/d)
Total CholesterolSignificant reductionMore effective reduction
LDL-CSignificant reductionMore effective reduction
Apolipoprotein BSignificant reductionMore effective reduction
Non-HDL-CSignificant reductionMore effective reduction
Triglycerides (TG)More effective reductionSignificant reduction
HDL-CMore effective increaseSignificant increase
Endothelin-1 (ET-1)-16.7%No significant change
Data from a study in patients with familial combined hyperlipidemia.[7]

Delving into the Mechanisms: Signaling Pathways and Molecular Interactions

The distinct clinical profiles of this compound and statins are a direct consequence of their unique molecular mechanisms.

This compound: The PPARα Activation Pathway

This compound's active metabolite, fenofibric acid, binds to and activates PPARα. This ligand-activated transcription factor then heterodimerizes with the retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to:

  • Increased Lipoprotein Lipase (LPL) Synthesis: Enhances the clearance of triglyceride-rich lipoproteins.

  • Increased ApoA-I and ApoA-II Expression: Leads to increased production of high-density lipoprotein (HDL).

  • Decreased ApoC-III Expression: Reduces the inhibition of LPL, further promoting triglyceride clearance.

  • Increased Fatty Acid Oxidation: Promotes the uptake and breakdown of fatty acids in the liver.

PPARa_Pathway This compound This compound Fenofibric Acid Fenofibric Acid This compound->Fenofibric Acid PPARα PPARα Fenofibric Acid->PPARα PPARα-RXR Complex PPARα-RXR Complex PPARα->PPARα-RXR Complex RXR RXR RXR->PPARα-RXR Complex PPRE PPRE PPARα-RXR Complex->PPRE Gene Transcription Gene Transcription PPRE->Gene Transcription Increased LPL Increased LPL Gene Transcription->Increased LPL Increased ApoA-I/ApoA-II Increased ApoA-I/ApoA-II Gene Transcription->Increased ApoA-I/ApoA-II Decreased ApoC-III Decreased ApoC-III Gene Transcription->Decreased ApoC-III Increased FA Oxidation Increased FA Oxidation Gene Transcription->Increased FA Oxidation Lipid Metabolism Modulation Lipid Metabolism Modulation Increased LPL->Lipid Metabolism Modulation Increased ApoA-I/ApoA-II->Lipid Metabolism Modulation Decreased ApoC-III->Lipid Metabolism Modulation Increased FA Oxidation->Lipid Metabolism Modulation

Caption: this compound's PPARα Activation Pathway.
Statins: The HMG-CoA Reductase Inhibition Pathway

Statins competitively inhibit HMG-CoA reductase, a key enzyme in the mevalonate pathway, which is responsible for cholesterol synthesis. This inhibition leads to:

  • Decreased Intracellular Cholesterol: This is the primary effect.

  • Upregulation of LDL Receptors: The reduction in intracellular cholesterol stimulates the synthesis of LDL receptors on the surface of liver cells.

  • Increased LDL-C Clearance: The increased number of LDL receptors enhances the removal of LDL-C from the bloodstream.

  • Pleiotropic Effects: Inhibition of the mevalonate pathway also reduces the synthesis of isoprenoid intermediates, which are crucial for the function of various signaling proteins like Rho, Rac, and Ras. This leads to a range of cholesterol-independent, or "pleiotropic," effects.

Statin_Pathway Statins Statins HMG-CoA Reductase HMG-CoA Reductase Statins->HMG-CoA Reductase inhibit Mevalonate Pathway Mevalonate Pathway HMG-CoA Reductase->Mevalonate Pathway Cholesterol Synthesis Cholesterol Synthesis Mevalonate Pathway->Cholesterol Synthesis Isoprenoid Synthesis Isoprenoid Synthesis Mevalonate Pathway->Isoprenoid Synthesis Intracellular Cholesterol Intracellular Cholesterol Cholesterol Synthesis->Intracellular Cholesterol decreased LDL Receptor Upregulation LDL Receptor Upregulation Intracellular Cholesterol->LDL Receptor Upregulation LDL-C Clearance LDL-C Clearance LDL Receptor Upregulation->LDL-C Clearance Pleiotropic Effects Pleiotropic Effects Isoprenoid Synthesis->Pleiotropic Effects decreased

Caption: Statin's HMG-CoA Reductase Inhibition Pathway.

Beyond Lipid Lowering: A Comparison of Pleiotropic Effects

Both this compound and statins exhibit beneficial effects beyond their primary lipid-modifying actions. These "pleiotropic" effects contribute significantly to their overall cardiovascular benefits.

Pleiotropic EffectThis compound (via PPARα activation)Statins (via HMG-CoA Reductase inhibition)
Anti-inflammatory Effects Reduces levels of inflammatory markers such as hs-CRP, IL-1β, and sCD40L.[6] Some studies suggest a more pronounced effect on certain markers compared to statins.Also reduces hs-CRP and other inflammatory markers. The effect on hs-CRP is well-established.[6][8]
Endothelial Function Improves endothelial function, particularly in patients with low baseline HDL-C.[6] Fenofibrate has been shown to improve both macrovascular (flow-mediated dilation) and microvascular endothelial function.[9]Improves endothelial function, particularly in patients with high baseline HDL-C.[6] Statins can reverse fat-load induced endothelial dysfunction.[10]
Antioxidant Effects Possesses antioxidant properties.Exhibits antioxidant effects by reducing the production of reactive oxygen species.
Antithrombotic Effects May have antithrombotic effects.Can reduce platelet aggregation and improve fibrinolysis.
Plaque Stabilization May contribute to the stabilization of atherosclerotic plaques.Well-documented to stabilize atherosclerotic plaques by reducing their lipid content and inflammatory cell infiltration.
This table provides a general comparison. The magnitude of these effects can vary depending on the specific drug, dosage, and patient population.

Experimental Protocols: Methodologies for Key Experiments

The understanding of the mechanisms and effects of these drugs is built upon rigorous experimental methodologies. Below are outlines of key experimental protocols cited in the comparison.

PPARα Activation Assay (Transactivation Assay)

Objective: To determine the ability of a compound (e.g., fenofibric acid) to activate the PPARα receptor.

Methodology:

  • Cell Culture: A suitable cell line (e.g., COS-1 or HepG2) is cultured in appropriate media.

  • Transfection: The cells are transiently transfected with two plasmids:

    • An expression vector containing the gene for the PPARα receptor.

    • A reporter plasmid containing a luciferase gene under the control of a promoter with multiple PPREs.

  • Treatment: The transfected cells are then treated with various concentrations of the test compound (fenofibric acid) or a known PPARα agonist (positive control) for a specified period (e.g., 24 hours).

  • Luciferase Assay: After treatment, the cells are lysed, and the luciferase activity is measured using a luminometer. The light output is directly proportional to the level of PPARα activation.

  • Data Analysis: The results are typically expressed as fold activation over the vehicle control.

HMG-CoA Reductase Activity Assay

Objective: To measure the inhibitory effect of a compound (e.g., a statin) on the activity of the HMG-CoA reductase enzyme.

Methodology:

  • Enzyme Source: Purified HMG-CoA reductase enzyme or a liver microsomal fraction containing the enzyme is used.

  • Reaction Mixture: A reaction buffer is prepared containing the enzyme, the substrate HMG-CoA, and the co-factor NADPH.

  • Inhibitor Addition: The test compound (statin) at various concentrations is added to the reaction mixture. A control reaction without the inhibitor is also run.

  • Reaction Initiation and Monitoring: The reaction is initiated by the addition of HMG-CoA. The activity of the enzyme is determined by spectrophotometrically measuring the rate of NADPH oxidation (decrease in absorbance at 340 nm) over time.

  • Data Analysis: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control reaction. The IC50 value (the concentration of the inhibitor that causes 50% inhibition) can then be determined.

Assessment of Endothelial Function (Flow-Mediated Dilation - FMD)

Objective: To non-invasively assess endothelium-dependent vasodilation in response to a physiological stimulus.

Methodology:

  • Patient Preparation: The patient rests in a supine position in a quiet, temperature-controlled room. Baseline measurements of the brachial artery diameter are taken using a high-resolution ultrasound.

  • Induction of Reactive Hyperemia: A blood pressure cuff is placed on the forearm and inflated to a suprasystolic pressure (e.g., 50 mmHg above systolic blood pressure) for a defined period (typically 5 minutes) to induce ischemia.

  • Post-Occlusion Measurement: The cuff is then rapidly deflated, causing a sudden increase in blood flow (reactive hyperemia), which stimulates the endothelium to release nitric oxide, leading to vasodilation.

  • Diameter Measurement: The diameter of the brachial artery is continuously monitored using ultrasound for several minutes after cuff deflation. The maximum diameter achieved is recorded.

  • Calculation of FMD: The FMD is calculated as the percentage change in the artery diameter from baseline to the maximum diameter during reactive hyperemia.

Conclusion: Tailoring Therapy to the Patient's Lipid Profile

This compound and statins are powerful tools in the management of dyslipidemia, each with a distinct and complementary mechanism of action. Statins are the cornerstone for lowering LDL-C, with a robust evidence base for reducing cardiovascular events. This compound, on the other hand, excels at lowering triglycerides and raising HDL-C, making it a valuable option for patients with atherogenic dyslipidemia, which is often characterized by high triglycerides and low HDL-C.

The choice between these agents, or their use in combination, should be guided by the patient's specific lipid profile and overall cardiovascular risk. For researchers and drug development professionals, a deep understanding of their divergent molecular pathways and pleiotropic effects is essential for identifying novel therapeutic targets and developing next-generation lipid-modifying therapies. The experimental protocols outlined here provide a foundation for the continued investigation and comparison of these and other emerging cardiovascular drugs.

References

Choline Fenofibrate Cross-Reactivity in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity of choline fenofibrate and its active metabolite, fenofibric acid, in commonly used immunoassays. The information is intended to assist researchers, scientists, and drug development professionals in accurately interpreting screening results and understanding potential interferences. This document summarizes available quantitative data, presents detailed experimental protocols for assessing cross-reactivity, and provides a visual representation of the relevant signaling pathway.

Executive Summary

This compound, a prodrug of fenofibric acid, is a lipid-lowering agent of the fibrate class. Its therapeutic action is primarily mediated through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα). While effective in managing dyslipidemia, the structural characteristics of its active metabolite, fenofibric acid, can lead to cross-reactivity in certain immunoassays, potentially causing false-positive results for unrelated compounds. This guide focuses on the documented cross-reactivity of fenofibric acid with an immunoassay for 3,4-methylenedioxymethamphetamine (MDMA), providing available quantitative data and a framework for evaluating similar potential interferences.

Data Presentation: Quantitative Cross-Reactivity Data

The following table summarizes the known quantitative cross-reactivity of fenofibrate and its active metabolite, fenofibric acid, in a specific immunoassay. It is important to note that data on the cross-reactivity of other fibrates in the same or similar immunoassays is limited in the public domain. Researchers are encouraged to perform their own validation studies when assessing samples from subjects taking these medications.

CompoundImmunoassayTarget AnalyteConcentration for Positive ResultCalculated Cross-Reactivity (%)
Fenofibric AcidDRI® Ecstasy AssayMDMA~225 µg/mL0.2%[1]
FenofibrateDRI® Ecstasy AssayMDMA~150 µg/mL0.3%
Other Fibrates (e.g., Clofibrate, Gemfibrozil, Bezafibrate)Various ImmunoassaysVariousData Not Readily AvailableData Not Readily Available

Note: The cross-reactivity percentage is calculated based on the concentration of the interfering substance required to produce a signal equivalent to the cutoff concentration of the target analyte. The lower the percentage, the lower the cross-reactivity.

Experimental Protocols

This section outlines a detailed methodology for assessing the cross-reactivity of a compound, such as this compound or other fibrates, in a competitive immunoassay format. This protocol is a general guideline and may require optimization based on the specific immunoassay and instrumentation used.

Objective:

To determine the concentration of a test compound (e.g., fenofibric acid) that yields a positive result in a specific immunoassay and to calculate its percent cross-reactivity relative to the target analyte.

Materials:
  • Drug-free urine from a healthy volunteer (verified negative for the target analyte).

  • Certified reference standards of the test compound(s) (e.g., fenofibric acid, clofibrate, gemfibrozil, bezafibrate).

  • Certified reference standard of the target analyte (e.g., MDMA).

  • The specific immunoassay kit to be evaluated (e.g., DRI® Ecstasy Assay).

  • Automated clinical chemistry analyzer or microplate reader.

  • Calibrators and controls provided with the immunoassay kit.

  • Standard laboratory equipment (pipettes, tubes, etc.).

Procedure:
  • Preparation of Spiked Urine Samples:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol, DMSO) at a high concentration.

    • Serially dilute the stock solution with drug-free urine to create a range of concentrations of the test compound. A suggested range for initial screening could be from 1 µg/mL to 1000 µg/mL.[1]

    • Prepare a similar set of serial dilutions for the target analyte to serve as a standard curve.

  • Immunoassay Analysis:

    • Follow the manufacturer's instructions for the specific immunoassay kit.

    • Analyze the prepared spiked urine samples (both test compound and target analyte) on the automated analyzer or microplate reader.

    • Run each concentration in duplicate or triplicate to ensure reproducibility.

  • Data Analysis and Calculation of Percent Cross-Reactivity:

    • Determine the concentration of the test compound that produces a result at or above the cutoff for a positive result as defined by the immunoassay manufacturer. This is the IC50 value (the concentration that causes 50% inhibition of the signal in a competitive immunoassay).

    • Calculate the percent cross-reactivity using the following formula:

      % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100

Confirmatory Analysis:

Any presumptive positive results obtained from the immunoassay should be confirmed by a more specific method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS), to rule out false positives.

Mandatory Visualization

Signaling Pathway of this compound (via Fenofibric Acid)

This compound is a prodrug that is rapidly hydrolyzed in the body to its active form, fenofibric acid. Fenofibric acid exerts its therapeutic effects by activating the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.

PPARa_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus cluster_effects Metabolic Effects Choline_Fenofibrate This compound Fenofibric_Acid Fenofibric Acid (Active Metabolite) Choline_Fenofibrate->Fenofibric_Acid Hydrolysis PPARa PPARα Fenofibric_Acid->PPARa Activation PPARa_RXR_Complex PPARα-RXR Heterodimer PPARa->PPARa_RXR_Complex RXR RXR RXR->PPARa_RXR_Complex PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR_Complex->PPRE Binding Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiation Lipid_Metabolism ↑ LPL Synthesis ↓ ApoC-III Production ↑ Fatty Acid Oxidation Gene_Transcription->Lipid_Metabolism Leads to Lipoprotein_Levels ↓ Triglycerides ↑ HDL Cholesterol Lipid_Metabolism->Lipoprotein_Levels Results in

Caption: PPARα signaling pathway activated by fenofibric acid.

Experimental Workflow for Cross-Reactivity Assessment

The following diagram illustrates the logical workflow for investigating potential immunoassay cross-reactivity.

Cross_Reactivity_Workflow Start Start: Suspected Cross-Reactivity Prep_Samples Prepare Spiked Samples (Drug-Free Urine) Start->Prep_Samples Test_Compound Test Compound (e.g., Fenofibric Acid) Serial Dilutions Prep_Samples->Test_Compound Target_Analyte Target Analyte (e.g., MDMA) Standard Curve Prep_Samples->Target_Analyte Immunoassay Perform Immunoassay Test_Compound->Immunoassay Target_Analyte->Immunoassay Analyze_Data Analyze Data Determine IC50 Immunoassay->Analyze_Data Confirmation Confirmatory Testing (GC-MS / LC-MS/MS) for Positive Screens Immunoassay->Confirmation If Positive Calculate_CR Calculate % Cross-Reactivity Analyze_Data->Calculate_CR Report Report Findings Calculate_CR->Report

Caption: Workflow for assessing immunoassay cross-reactivity.

References

A Head-to-Head Comparison of Choline Fenofibrate and Micronized Fenofibrate in the Management of Dyslipidemia

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of lipid-lowering therapies, a clear understanding of the nuances between different formulations of the same active moiety is crucial. This guide provides a comprehensive, data-driven comparison of two prominent formulations of fenofibric acid: choline fenofibrate and micronized fenofibrate. Both are utilized in the management of mixed dyslipidemia, a condition characterized by elevated triglycerides and low-density lipoprotein cholesterol (LDL-C), and decreased high-density lipoprotein cholesterol (HDL-C).

At a Glance: Key Physicochemical and Bioavailability Differences

Fenofibrate, a prodrug, is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid. The primary challenge in the formulation of fenofibrate has been its poor aqueous solubility, which can lead to variable absorption and a significant food effect. Micronization, a process of reducing the particle size of the drug, was an early strategy to improve its dissolution and absorption. This compound, a salt of fenofibric acid, represents a newer formulation designed to further enhance solubility and bioavailability.[1][2]

This compound's enhanced solubility allows for more consistent absorption, largely independent of food intake. This contrasts with many micronized fenofibrate formulations that should be administered with food to maximize absorption.[1][2] This improved bioavailability profile means that a lower dose of this compound (135 mg) is bioequivalent to a higher dose of micronized fenofibrate (160 mg).[3][4][5]

Pharmacokinetic Profile: A Tale of Bioequivalence

Table 1: Pharmacokinetic Comparison

ParameterThis compound (135 mg)Micronized Fenofibrate (160 mg)Reference
Bioequivalence Bioequivalent to 160 mg micronized fenofibrateBioequivalent to 135 mg this compound[3][4][5]
Food Effect Can be taken with or without foodRecommended to be taken with food for optimal absorption[1][2]

Efficacy in Mixed Dyslipidemia: A Comparative Clinical Trial

A key multicenter, open-label, randomized clinical trial by Patel and Barkate (2016) provides robust comparative data on the efficacy of this compound and micronized fenofibrate in Indian patients with mixed dyslipidemia. The study concluded that 135 mg of this compound is as effective as 160 mg of micronized fenofibrate in improving the lipid profile of these patients.[3][4][5]

Table 2: Efficacy in Patients with Mixed Dyslipidemia (Patel and Barkate, 2016)

Lipid ParameterThis compound (135 mg) - Mean % Change from BaselineMicronized Fenofibrate (160 mg) - Mean % Change from Baselinep-valueReference
Triglycerides (TG) -34.24%-38.13%0.471[3]
High-Density Lipoprotein Cholesterol (HDL-C) +10.0%+9.0%0.598[3][4]
Low-Density Lipoprotein Cholesterol (LDL-C) -12.8%-10.2%0.412
Total Cholesterol (TC) -10.9%-8.5%0.231
Very Low-Density Lipoprotein Cholesterol (VLDL-C) -34.1%-38.1%0.471

Data presented as mean percentage change from baseline after 12 weeks of treatment.

Safety and Tolerability Profile

The Patel and Barkate (2016) study also provides valuable comparative safety data. Both treatments were found to be safe and well-tolerated by the study population.[3][4][5]

Table 3: Safety Profile (Patel and Barkate, 2016)

Adverse Event ProfileThis compound (135 mg)Micronized Fenofibrate (160 mg)Reference
Most Common Adverse Events Constipation, HeadacheConstipation, Headache[3]
Serious Adverse Events None reportedOne patient developed leg pain and elevated CPK levels, leading to discontinuation.[3]
Overall Tolerability Well-toleratedWell-tolerated[3][4][5]

Mechanism of Action: The PPARα Signaling Pathway

Both this compound and micronized fenofibrate exert their therapeutic effects through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). Fenofibric acid, the active metabolite, acts as a PPARα agonist. This nuclear receptor plays a pivotal role in the regulation of lipid metabolism.

Activation of PPARα leads to a cascade of downstream effects, including:

  • Increased Lipoprotein Lipase Activity: This enhances the clearance of triglyceride-rich lipoproteins.

  • Increased Apo A-I and Apo A-II Synthesis: These are key components of HDL, leading to increased HDL-C levels.

  • Decreased Apo C-III Production: Apo C-III is an inhibitor of lipoprotein lipase; its reduction further promotes triglyceride clearance.

The following diagram illustrates the simplified signaling pathway of PPARα activation by fenofibric acid.

PPARa_Pathway cluster_cell Hepatocyte Fenofibric_Acid Fenofibric Acid (from this compound or Micronized Fenofibrate) PPARa PPARα Fenofibric_Acid->PPARa Binds and Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Gene_Expression Target Gene Transcription PPRE->Gene_Expression Initiates Lipid_Metabolism Modulation of Lipid Metabolism Gene_Expression->Lipid_Metabolism Leads to

Caption: PPARα signaling pathway initiated by fenofibric acid.

Experimental Protocols

The pivotal clinical trial by Patel and Barkate (2016) serves as the primary source for the efficacy and safety data presented. The methodology employed in this study is detailed below.

Experimental Workflow: Patel and Barkate (2016) Clinical Trial

Clinical_Trial_Workflow cluster_protocol Clinical Trial Protocol Patient_Population Patients with Mixed Dyslipidemia (TG 150-500 mg/dL, on stable statin) Randomization Randomization (n=226) Patient_Population->Randomization Group_A This compound 135 mg/day (n=116) Randomization->Group_A Group_B Micronized Fenofibrate 160 mg/day (n=110) Randomization->Group_B Treatment_Duration 12 Weeks of Treatment Group_A->Treatment_Duration Group_B->Treatment_Duration Efficacy_Endpoint Primary Endpoint: % Change in Triglycerides Treatment_Duration->Efficacy_Endpoint Safety_Assessment Safety and Tolerability Assessment Treatment_Duration->Safety_Assessment

Caption: Workflow of the comparative clinical trial.

Key Aspects of the Experimental Protocol (Patel and Barkate, 2016)
  • Study Design: A multicenter, open-label, randomized, active-controlled, parallel-group study conducted across 10 centers in India.[3][4]

  • Inclusion Criteria: Patients aged 18-70 years with mixed dyslipidemia (serum triglycerides between 150 and 500 mg/dL) who had been on a stable statin dose for at least 8 weeks.[3][4]

  • Treatment Arms: Patients were randomized to receive either 135 mg of this compound delayed-release tablets or 160 mg of micronized fenofibrate tablets once daily for 12 weeks.[3][4]

  • Primary Efficacy Endpoint: The percentage change in serum triglyceride levels from baseline to the end of the 12-week treatment period.[3][4]

  • Secondary Efficacy Endpoints: Percentage change in HDL-C and other lipid parameters.[3]

  • Safety Assessments: Monitoring of adverse events, clinical laboratory parameters, vital signs, and physical examinations throughout the study.[3]

Conclusion

The available evidence strongly suggests that 135 mg of this compound and 160 mg of micronized fenofibrate are bioequivalent and demonstrate comparable efficacy and safety in the management of mixed dyslipidemia.[3][4][5] The primary advantage of this compound lies in its improved formulation, which allows for consistent absorption without the need for co-administration with food, potentially leading to better patient adherence.[1][2] For researchers and drug developers, the choice between these formulations may hinge on factors such as patient convenience, cost-effectiveness, and the specific regulatory landscape. Both formulations effectively target the PPARα pathway to achieve their lipid-modifying effects.

References

A Head-to-Head Analysis: In Vitro Potency of Choline Fenofibrate and Fenofibric Acid

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison for researchers, scientists, and drug development professionals.

In the landscape of lipid-lowering therapies, fenofibrates have long been a cornerstone for managing dyslipidemia. This guide provides a detailed in vitro comparison of two prominent forms: choline fenofibrate and its active metabolite, fenofibric acid. While both aim to achieve the same therapeutic outcome, their distinction lies in their formulation and subsequent bioavailability. Fenofibrate itself is a prodrug that is rapidly hydrolyzed in the body to its active form, fenofibric acid.[1][2] this compound is a choline salt of fenofibric acid, a formulation designed to enhance solubility and absorption.[3][4][5][6][7] Consequently, the in vitro activity of both compounds is fundamentally represented by the action of fenofibric acid, the common active moiety that interacts with cellular targets.

Mechanism of Action: PPARα Activation

The primary mechanism through which fenofibric acid exerts its lipid-lowering effects is by activating the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][8][9] PPARα is a ligand-activated transcription factor that belongs to the nuclear hormone receptor superfamily.[8] Upon activation by a ligand such as fenofibric acid, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[8][10]

The activation of PPARα leads to a cascade of downstream effects that collectively improve the lipid profile. These include the stimulation of genes involved in fatty acid oxidation and lipoprotein metabolism.[8]

Comparative In Vitro Potency

Direct comparative in vitro potency studies between this compound and fenofibric acid are not prevalent in the literature. This is because in an aqueous in vitro environment, this compound readily dissociates into choline and fenofibric acid. Therefore, the effective concentration of the active compound, fenofibric acid, would be the basis for any observed biological activity. Studies focusing on the in vitro effects of fenofibric acid provide the necessary data to understand its potency.

The following table summarizes the key in vitro activities of fenofibric acid based on available research.

ParameterAssay TypeKey FindingsReference
PPARα Activation Luciferase Reporter AssayFenofibric acid induces PPARα-mediated transactivation in a dose-dependent manner.[2][8]
PPAR Subtype Selectivity Transactivation & Coactivator Recruitment AssaysFenofibric acid is recognized as a PPARα-selective agonist, though it can also activate PPARγ at higher concentrations. It does not significantly affect PPARδ-mediated transactivation.[2]
Downregulation of Apolipoprotein C-III (apo-CIII) mRNA and Protein Analysis in HepatocytesFenofibric acid lowers apo-CIII mRNA levels and secretion in a time- and dose-dependent manner in primary rat and human hepatocytes. This effect is independent of peroxisomal enzyme induction in humans.[11]
Induction of Lipoprotein Lipase (LPL) Activity Indirect evidence from in vivo studiesFibrates, including fenofibrate, are known to enhance LPL activity, which is a key mechanism for triglyceride clearance. This is partly mediated by the downregulation of apo-CIII, a known inhibitor of LPL.[12][13][14]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of fenofibric acid and a typical experimental workflow for assessing PPARα activation.

Fenofibric_Acid_Signaling_Pathway Fenofibric_Acid Fenofibric Acid PPARa PPARα Fenofibric_Acid->PPARa Binds & Activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE PPARa_RXR->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Regulates Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation Target_Genes->Fatty_Acid_Oxidation Apo_CIII ↓ Apo-CIII Transcription Target_Genes->Apo_CIII LPL_Activity ↑ LPL Activity Apo_CIII->LPL_Activity Inhibition Removed TG_Clearance ↑ Triglyceride Clearance LPL_Activity->TG_Clearance

Fenofibric Acid Signaling Pathway

PPARa_Activation_Assay_Workflow Cell_Culture 1. Cell Culture (e.g., HepG2, COS-7) Transfection 2. Transfection - PPARα Expression Vector - PPRE-Luciferase Reporter Cell_Culture->Transfection Treatment 3. Treatment (Fenofibric Acid) Transfection->Treatment Incubation 4. Incubation Treatment->Incubation Lysis 5. Cell Lysis Incubation->Lysis Luciferase_Assay 6. Luciferase Assay Lysis->Luciferase_Assay Data_Analysis 7. Data Analysis (Luminescence Measurement) Luciferase_Assay->Data_Analysis

PPARα Activation Assay Workflow

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical protocols used to evaluate the in vitro potency of fenofibric acid.

PPARα Activation Reporter Gene Assay

This assay quantifies the ability of a compound to activate PPARα and induce the expression of a reporter gene.

  • Cell Culture and Transfection: A suitable cell line (e.g., COS-7 or HepG2) is cultured in appropriate media. The cells are then transiently transfected with two plasmids: one expressing human PPARα and another containing a luciferase reporter gene under the control of a PPRE promoter.[8][15]

  • Compound Treatment: Following transfection, the cells are treated with various concentrations of fenofibric acid or a vehicle control (e.g., DMSO).

  • Incubation: The treated cells are incubated for a specific period (e.g., 24 hours) to allow for PPARα activation and subsequent reporter gene expression.

  • Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer. Luciferase activity is often normalized to a co-transfected control plasmid (e.g., expressing β-galactosidase) or total protein concentration to account for variations in transfection efficiency and cell number.[15]

Apolipoprotein C-III (apo-CIII) mRNA Quantification in Hepatocytes

This method assesses the effect of fenofibric acid on the gene expression of apo-CIII.

  • Hepatocyte Culture: Primary human or rat hepatocytes are cultured.

  • Treatment: The hepatocytes are treated with fenofibric acid at different concentrations and for various durations.

  • RNA Extraction: Total RNA is extracted from the treated cells.

  • Reverse Transcription and Quantitative PCR (RT-qPCR): The extracted RNA is reverse-transcribed into complementary DNA (cDNA). The levels of apo-CIII mRNA are then quantified using qPCR with specific primers for the apo-CIII gene. The results are typically normalized to a housekeeping gene (e.g., GAPDH) to control for variations in RNA input.

Conclusion

The in vitro potency of this compound is intrinsically linked to that of fenofibric acid, its active metabolite. Fenofibric acid effectively activates PPARα, leading to the modulation of target genes that play a crucial role in lipid metabolism. Specifically, its ability to downregulate apo-CIII expression is a key mechanism for enhancing triglyceride clearance. While this compound offers improved bioavailability in vivo,[3][4][5][6] the fundamental in vitro biological activity is driven by fenofibric acid. For researchers and drug development professionals, understanding the specific actions of fenofibric acid at the cellular and molecular level is paramount for the continued development and optimization of fibrate therapies.

References

Validating Off-Target Effects of Choline Fenofibrate in Cell Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of choline fenofibrate's performance with other alternatives in cell models, focusing on the validation of off-target effects. Experimental data and detailed methodologies for key experiments are presented to support researchers in designing and interpreting their studies.

This compound, a prodrug of fenofibric acid, is a member of the fibrate class of drugs prescribed for dyslipidemia. Its primary on-target effect is the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that regulates genes involved in lipid metabolism.[1][2][3] However, emerging evidence reveals that fenofibric acid also exerts various effects independent of PPARα activation, known as off-target effects.[4][5][6] Understanding and validating these off-target effects are crucial for a comprehensive assessment of the drug's overall cellular impact and for identifying potential new therapeutic applications or unforeseen side effects.

This guide compares this compound (through its active metabolite, fenofibric acid) with other fibrates, such as gemfibrozil and bezafibrate, and other relevant compounds in the context of identified off-target pathways.

Key Off-Target Pathways and Comparative Effects

Several PPARα-independent signaling pathways have been identified as being modulated by fenofibric acid. Below is a comparative summary of the effects of fenofibric acid and other relevant compounds on these pathways.

STAT3 Signaling Inhibition

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key mediator of cellular processes like inflammation, proliferation, and survival. Aberrant STAT3 activation is implicated in various diseases, including cancer.[7][8] Studies have shown that fibrates can inhibit STAT3 signaling independently of PPARα.[4][6]

Comparative Data:

CompoundCell ModelAssayKey FindingsReference
Fenofibrate 3T3-L1 adipocytesWestern BlotInhibited STAT3 phosphorylation.[4]
Gemfibrozil 3T3-L1 adipocytesWestern BlotInhibited STAT3 phosphorylation.[4]
Alternative STAT3 Inhibitors (e.g., Danvatirsen, Napabucasin) Various Cancer Cell LinesMultiple (e.g., Luciferase Reporter Assays, Western Blot)Direct inhibition of STAT3 activity.[7]

dot

cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus Cytokine Cytokine CytokineReceptor Cytokine Receptor Cytokine->CytokineReceptor Binding JAK JAK CytokineReceptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerization STAT3_nucleus p-STAT3 STAT3_active->STAT3_nucleus Translocation FenofibricAcid Fenofibric Acid FenofibricAcid->STAT3_inactive Inhibition DNA DNA STAT3_nucleus->DNA Binding TargetGenes Target Gene Expression DNA->TargetGenes cluster_workflow start Seed cells in Seahorse XF plate treat Treat with this compound vs. Alternative Compounds start->treat measure Measure Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) treat->measure inject Sequential injection of mitochondrial stressors (e.g., oligomycin, FCCP, rotenone/antimycin A) measure->inject analyze Analyze mitochondrial function parameters (e.g., basal respiration, ATP production, maximal respiration, spare respiratory capacity) inject->analyze compare Compare effects between This compound and alternatives analyze->compare cluster_upstream cluster_core cluster_downstream EnergyStress Cellular Energy Stress (Increased AMP:ATP ratio) LKB1 LKB1 EnergyStress->LKB1 FenofibricAcid Fenofibric Acid FenofibricAcid->LKB1 Induces translocation AMPK AMPK LKB1->AMPK Activation eNOS eNOS (endothelial nitric oxide synthase) AMPK->eNOS Activation mTOR mTOR AMPK->mTOR Inhibition Vasodilation Vasodilation eNOS->Vasodilation Biosynthesis Inhibition of Protein & Lipid Synthesis mTOR->Biosynthesis

References

Comparative gene expression profiling of choline fenofibrate and other fibrates

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of the gene expression profiles induced by choline fenofibrate and other fibrates. Fibrates are a class of amphipathic carboxylic acids that are clinically used to treat dyslipidemia, primarily by lowering plasma triglycerides and raising high-density lipoprotein (HDL) cholesterol levels. Their therapeutic effects are mediated through the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that modulates the transcription of a wide array of genes involved in lipid metabolism, inflammation, and energy homeostasis.

This compound is a novel formulation of fenofibric acid, the active metabolite of fenofibrate. It is a choline salt of fenofibric acid, which is more hydrophilic than fenofibrate, leading to improved bioavailability.[1][2] Both this compound and traditional fenofibrate are prodrugs that are rapidly converted to fenofibric acid in the body.[3] Therefore, their effects on gene expression are mediated by the same active molecule, and their profiles are expected to be largely identical, with potential differences arising from pharmacokinetic variations.

This guide summarizes the known effects of fenofibric acid on the expression of key PPARα target genes, providing a benchmark for comparing this compound with other fibrates like bezafibrate and gemfibrozil.

Comparative Gene Expression Data

The following table summarizes the effects of fenofibric acid (the active metabolite of both this compound and fenofibrate) on the expression of key genes involved in lipid metabolism. The data is compiled from various in vitro and in vivo studies. The regulation of these genes is central to the lipid-modifying effects of all fibrates.

GeneGene NameFunctionEffect of Fenofibric Acid
Upregulated Genes
LPLLipoprotein lipaseHydrolyzes triglycerides in lipoproteinsUpregulation
APOA1Apolipoprotein A1Major protein component of HDLUpregulation
APOA2Apolipoprotein A2Protein component of HDLUpregulation
ABCA1ATP binding cassette subfamily A member 1Mediates cholesterol effluxUpregulation
CPT1ACarnitine palmitoyltransferase 1ARate-limiting enzyme in fatty acid oxidationUpregulation
ACOX1Acyl-CoA oxidase 1First enzyme of the peroxisomal fatty acid beta-oxidation pathwayUpregulation
HMGCS23-hydroxy-3-methylglutaryl-CoA synthase 2Rate-limiting enzyme in ketogenesisUpregulation
PDK4Pyruvate dehydrogenase kinase 4Inhibits glucose oxidation, promotes fatty acid utilizationUpregulation
Downregulated Genes
APOC3Apolipoprotein C3Inhibitor of lipoprotein lipaseDownregulation
SREBF1Sterol regulatory element binding transcription factor 1 (SREBP-1c)Master regulator of fatty acid synthesisDownregulation
FASNFatty acid synthaseKey enzyme in fatty acid synthesisDownregulation
CYP7A1Cytochrome P450 family 7 subfamily A member 1Rate-limiting enzyme in bile acid synthesisDownregulation

Key Signaling Pathway: PPARα Activation

Fibrates exert their effects on gene expression by activating PPARα. The following diagram illustrates the canonical PPARα signaling pathway.

PPAR_Signaling Fibrate Fibrate (Fenofibric Acid) PPARa_RXR_cyt PPARα-RXR Heterodimer Fibrate->PPARa_RXR_cyt Binds & Activates PPARa_RXR_nuc PPARα-RXR PPARa_RXR_cyt->PPARa_RXR_nuc Translocates PPRE PPRE (DNA Response Element) PPARa_RXR_nuc->PPRE Binds TargetGenes Target Gene Transcription PPRE->TargetGenes Regulates mRNA mRNA TargetGenes->mRNA Produces

Caption: PPARα signaling pathway activated by fibrates.

Experimental Protocols

The data summarized in this guide are derived from various experimental models. Below are representative protocols for in vitro and in vivo assessment of fibrate-induced gene expression changes.

In Vitro Gene Expression Analysis in Hepatocytes

This protocol describes a general workflow for treating cultured liver cells (hepatocytes) with fibrates and analyzing the subsequent changes in gene expression.

  • Cell Culture: Human hepatoma cell lines (e.g., HepG2) or primary human hepatocytes are cultured in appropriate media (e.g., Williams E medium supplemented with 10% fetal bovine serum) under standard conditions (37°C, 5% CO2).[4]

  • Fibrate Treatment: Cells are treated with various concentrations of the fibrate (e.g., fenofibric acid) or a vehicle control (e.g., DMSO). Treatment duration can range from a few hours to several days, depending on the gene of interest.[5]

  • RNA Isolation: Total RNA is extracted from the cells using standard methods, such as TRIzol reagent or commercial kits. RNA quality and quantity are assessed using spectrophotometry and gel electrophoresis.

  • Gene Expression Analysis:

    • Quantitative Real-Time PCR (qRT-PCR): The expression of specific target genes is quantified by reverse transcribing the RNA to cDNA, followed by PCR with gene-specific primers.

    • Microarray/RNA-Sequencing: For a global view of gene expression changes, microarray analysis or RNA-sequencing can be performed to profile the entire transcriptome.

  • Data Analysis: Gene expression levels are normalized to a housekeeping gene (for qRT-PCR) or using appropriate statistical methods (for microarray/RNA-seq). The fold change in gene expression between fibrate-treated and control cells is then calculated.

In Vivo Gene Expression Analysis in Animal Models

This protocol outlines a typical in vivo study to assess the effects of fibrates on gene expression in an animal model.

  • Animal Model: Rodent models, such as C57BL/6 mice or Wistar rats, are commonly used.[4] Animals are housed under controlled conditions with free access to food and water.

  • Fibrate Administration: Fibrates are administered to the animals, typically through oral gavage or mixed in their diet, for a specified period (e.g., 14 days).[4] A control group receives a vehicle.

  • Tissue Collection: At the end of the treatment period, animals are euthanized, and tissues of interest (primarily the liver) are collected and snap-frozen in liquid nitrogen or stored in RNA-stabilizing solutions.

  • RNA Isolation and Gene Expression Analysis: The procedures for RNA isolation, qRT-PCR, and/or microarray/RNA-sequencing are similar to those described for the in vitro protocol.

  • Data Analysis: Gene expression data from the treated and control groups are statistically compared to identify significant changes.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a comparative gene expression profiling experiment.

Experimental_Workflow cluster_invitro In Vitro Model cluster_invivo In Vivo Model Hepatocytes Hepatocyte Culture (e.g., HepG2) Treatment Treatment Groups: - this compound - Other Fibrates - Vehicle Control Hepatocytes->Treatment AnimalModel Animal Model (e.g., Mouse) AnimalModel->Treatment TissueCollection Tissue/Cell Collection Treatment->TissueCollection RNA_Isolation RNA Isolation TissueCollection->RNA_Isolation GeneExpression Gene Expression Analysis (qRT-PCR, Microarray, RNA-seq) RNA_Isolation->GeneExpression DataAnalysis Data Analysis & Bioinformatics GeneExpression->DataAnalysis Results Comparative Gene Expression Profiles DataAnalysis->Results

Caption: General workflow for comparative gene expression profiling.

References

Safety Operating Guide

Safe Disposal of Choline Fenofibrate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established disposal protocols for compounds like choline fenofibrate is essential to ensure a safe work environment and comply with regulatory standards. This guide provides a detailed, step-by-step procedure for the safe handling and disposal of this compound waste.

Regulatory and Safety Context

The disposal of pharmaceutical compounds is governed by stringent regulations from agencies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2] It is the responsibility of the waste generator—the laboratory or institution—to correctly characterize and manage their chemical waste.[3]

Safety Data Sheets (SDS) for this compound present conflicting hazard information. While some sources classify it as a non-hazardous substance[4][5], others identify it as harmful if swallowed, a skin and eye irritant, and potentially causing organ damage through repeated exposure.[6][7] Given this discrepancy, a cautious approach is mandatory. Therefore, this compound should be managed and disposed of as a hazardous chemical waste.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the collection and disposal of this compound from a research environment.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound waste, ensure appropriate PPE is worn. This includes:

  • Safety goggles with side-shields

  • Impervious gloves (inspected before use)

  • A lab coat or flame-resistant clothing[5]

Step 2: Waste Segregation and Collection

All materials contaminated with this compound must be segregated as chemical waste. This includes:

  • Expired or unused this compound powder

  • Empty original containers

  • Contaminated labware (e.g., weigh boats, spatulas, glassware)

  • Contaminated PPE (gloves, disposable coats)

Collect all this compound waste in a designated hazardous waste container that is clearly labeled. The container must be sealed, in good condition, and made of a compatible material.

Step 3: Arrange for Professional Disposal

Under no circumstances should this compound be disposed of down the drain or in regular solid waste.[1][3] The accepted and required method of disposal is through a licensed hazardous material disposal company.[5] These specialized contractors will ensure the waste is transported and treated in accordance with federal and local regulations, typically via high-temperature incineration at a permitted facility.[1][2]

Step 4: Documentation and Record-Keeping

Maintain meticulous records of all hazardous waste generated and disposed of. This includes the chemical name, quantity, and date of disposal. This documentation is essential for regulatory compliance and institutional safety audits.

Summary of Disposal and Safety Data

The following table summarizes key data for this compound relevant to its safe handling and disposal.

ParameterDataSource(s)
CAS Number 856676-23-8[4][6]
Molecular Formula C22H28ClNO5[4]
Hazard Classifications Varies by source. Includes: - Not a hazardous substance or mixture - Acute toxicity, oral (Category 4) - Skin corrosion/irritation (Category 2) - Serious eye damage/irritation (Category 1/2A) - Specific target organ toxicity (respiratory irritation, liver, skeletal muscle)[4][5][6][7]
Recommended Disposal Offer to a licensed hazardous material disposal company. Dispose of contents/container at an approved waste disposal plant in accordance with local, regional, and national regulations.[5][7][8]
Prohibited Disposal Do not flush down the drain or dispose of in regular trash.[1][3]

Experimental Protocols

Specific experimental protocols for the chemical degradation or neutralization of this compound for disposal purposes are not available in the reviewed literature. The standard and regulated procedure does not involve on-site chemical treatment by the researcher but relies on professional disposal services, primarily through incineration.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

G cluster_prep Preparation & Assessment cluster_collection Collection & Storage cluster_disposal Final Disposal cluster_prohibited assess Assess Waste: This compound ppe Wear Appropriate PPE: (Goggles, Gloves, Lab Coat) assess->ppe Handle as hazardous drain No Drain Disposal trash No Trash Disposal collect Collect all contaminated items: - Unused chemical - Labware & PPE ppe->collect container Place in a sealed, labeled hazardous waste container collect->container disposal_co Arrange pickup by a licensed hazardous waste disposal company container->disposal_co document Document waste for regulatory compliance disposal_co->document

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.